3,3,5-Trimethylcyclohexyl methacrylate
説明
Structure
3D Structure
特性
IUPAC Name |
(3,3,5-trimethylcyclohexyl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-9(2)12(14)15-11-6-10(3)7-13(4,5)8-11/h10-11H,1,6-8H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABQKEQFLJIRHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
75673-26-6 | |
| Record name | 2-Propenoic acid, 2-methyl-, 3,3,5-trimethylcyclohexyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75673-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5044990 | |
| Record name | 3,3,5-Trimethylcyclohexyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, 2-methyl-, 3,3,5-trimethylcyclohexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
7779-31-9 | |
| Record name | 3,3,5-Trimethylcyclohexyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7779-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5,5-Trimethylcyclohexyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 3,3,5-trimethylcyclohexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3,5-Trimethylcyclohexyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,5-trimethylcyclohexyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5,5-TRIMETHYLCYCLOHEXYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/508SPW3T3P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3,3,5-Trimethylcyclohexyl methacrylate physical properties
An In-depth Technical Guide to 3,3,5-Trimethylcyclohexyl Methacrylate: Properties, Synthesis, and Applications
Introduction
This compound (TMCHMA) is a cycloaliphatic methacrylate monomer distinguished by its bulky, sterically hindered cyclic structure. This molecular architecture imparts a unique combination of properties to the monomer and its subsequent polymers, including exceptional durability, high chemical and water resistance, excellent weatherability, and low shrinkage upon polymerization.[1] These characteristics make TMCHMA a valuable component in the formulation of high-performance polymers tailored for demanding environments.
For researchers and professionals in materials science and drug development, TMCHMA offers significant potential. Its robust and hydrophobic nature makes it an ideal candidate for creating durable coatings for medical devices, stable matrices for the controlled release of therapeutic agents, and high-resolution resins for 3D-printed biomedical apparatus. This guide provides a comprehensive overview of its core physical properties, synthesis methodologies, polymerization kinetics, and critical applications, offering a scientific foundation for its use in advanced research and development.
Chemical Identity and Molecular Structure
TMCHMA is formally known by its IUPAC name, (3,3,5-trimethylcyclohexyl) 2-methylprop-2-enoate.[2] It is an ester of methacrylic acid and 3,3,5-trimethylcyclohexanol.[3] The presence of the methacrylate group allows it to readily undergo polymerization, while the trimethylcyclohexyl group provides the characteristic hydrophobicity and steric bulk.
Caption: 2D structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 7779-31-9 | [2][4] |
| EC Number | 231-927-0 | [4] |
| Molecular Formula | C₁₃H₂₂O₂ | [2] |
| Molecular Weight | 210.31 g/mol | [2][4] |
| IUPAC Name | (3,3,5-trimethylcyclohexyl) 2-methylprop-2-enoate | [2] |
| Synonyms | Isophoryl methacrylate, TMCHMA | [4] |
| SMILES | CC1CC(CC(C)(C)C1)OC(=O)C(C)=C | [4] |
| InChI Key | DABQKEQFLJIRHU-UHFFFAOYSA-N |[4] |
Core Physical and Chemical Properties
The physical properties of TMCHMA are fundamental to its utility in various applications. It exists as a clear, colorless liquid with a low odor, which is advantageous for workplace safety and end-product quality.[1][5] Its low viscosity and excellent solvency are particularly beneficial in coatings and resin formulations.[1]
Table 2: Physical Properties of this compound
| Property | Value | Conditions | Source(s) |
|---|---|---|---|
| Physical Form | Liquid | Ambient | [2] |
| Melting Point | -15 °C | [6][7] | |
| Boiling Point | 79 °C | at 1 mmHg | [6][7] |
| Density | 0.93 g/mL | at 25 °C | [6][7] |
| Refractive Index | 1.456 | n20/D | [6][7] |
| Flash Point | 98 °C (208.4 °F) | Closed cup | [8] |
| Inhibitor | ~200 ppm MEHQ | As supplied |[4] |
Synthesis and Methodological Considerations
The primary industrial route for producing TMCHMA is the direct esterification of 3,3,5-trimethylcyclohexanol with methacrylic acid.[3] This is an equilibrium-controlled reaction where the removal of the water by-product is critical to drive the process toward high yields of the desired ester.[3]
Caption: Conceptual workflow for the synthesis of TMCHMA via esterification.
Protocol: Laboratory-Scale Esterification of TMCHMA
This protocol describes a conceptual method for synthesizing TMCHMA.
-
Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a heating mantle, a thermometer, and a Dean-Stark apparatus fitted with a condenser.
-
Charging Reactants: Charge the flask with equimolar amounts of 3,3,5-trimethylcyclohexanol and methacrylic acid. Add a suitable solvent (e.g., toluene) to facilitate azeotropic removal of water.
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with the solvent. The reaction progress can be monitored by measuring the amount of water collected.
-
Neutralization and Washing: After the theoretical amount of water has been collected, cool the reaction mixture. Neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution) and wash the organic layer sequentially with water and brine.
-
Drying and Purification: Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and add a polymerization inhibitor (like MEHQ). Purify the crude TMCHMA by vacuum distillation to obtain the final product.
Polymerization Behavior and Field Insights
TMCHMA is readily polymerized via free-radical mechanisms. The process can be initiated using thermal initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or through redox systems for ambient temperature curing.[3]
A key feature influencing its polymerization is the steric hindrance from the bulky 3,3,5-trimethylcyclohexyl group.[3] This large substituent physically shields the active radical on the growing polymer chain, which can decrease the chain propagation rate constant (k_p) compared to less hindered methacrylates like methyl methacrylate.[3] This effect leads to polymers with distinct properties, including increased rigidity and thermal stability.
Caption: Key stages of free-radical polymerization of TMCHMA.
Protocol: Free-Radical Polymerization of TMCHMA
This protocol provides a general procedure for the bulk polymerization of TMCHMA.
-
Monomer Preparation: Place a measured amount of TMCHMA (containing an inhibitor) into a reaction vessel.
-
Initiator Addition: Add a calculated amount of a thermal initiator (e.g., 0.1-1.0 mol% of AIBN or BPO) to the monomer.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas, such as nitrogen or argon, for 15-30 minutes to remove oxygen, which can inhibit free-radical polymerization.
-
Polymerization: Immerse the sealed vessel in a preheated oil bath set to a temperature appropriate for the chosen initiator (e.g., ~70 °C for AIBN).[3]
-
Monitoring: Monitor the reaction by observing the increase in viscosity of the solution. The reaction time will depend on the initiator concentration and temperature.
-
Termination and Isolation: Once the desired conversion is reached, terminate the reaction by rapidly cooling the vessel in an ice bath. Dissolve the resulting polymer in a suitable solvent (e.g., tetrahydrofuran) and precipitate it into a non-solvent (e.g., methanol) to isolate the purified polymer.
-
Drying: Filter the precipitated polymer and dry it under vacuum to remove residual solvent and unreacted monomer.
Applications in Research and Drug Development
The unique properties of TMCHMA make it a versatile monomer for various high-performance applications.
-
UV-Resistant Coatings and Adhesives: Its cycloaliphatic structure provides excellent resistance to UV degradation and weathering, making it ideal for durable outdoor coatings, sealants, and adhesives.[1][9]
-
Optical and Display Materials: Polymers derived from TMCHMA exhibit high optical clarity and impact resistance, suiting them for use in optical lenses and protective coatings for displays.[9]
-
3D Printing Resins: In stereolithography (SLA) and other photopolymer-based 3D printing technologies, TMCHMA contributes to the mechanical strength, resolution, and durability of the printed objects.[9]
-
Potential in Drug Development: For drug development professionals, poly(TMCHMA) offers a platform for creating hydrophobic, hydrolytically stable polymer matrices. These can be explored for formulating long-acting drug delivery systems, where slow degradation and consistent release are required. Its use in robust, biocompatible coatings for implantable devices or surgical tools also represents a promising area of research.
Safety, Handling, and Storage
TMCHMA is classified as a hazardous substance and requires careful handling.
-
Hazards: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[10][11] It may also cause an allergic skin reaction.[11]
-
Handling: Work should be conducted in a well-ventilated area or under a fume hood.[10][12] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and appropriate respiratory protection, is mandatory. Avoid breathing vapors or mist.[11][13]
-
Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, and direct sunlight.[10] Keep containers tightly closed.[10][13] TMCHMA is typically supplied with an inhibitor to prevent spontaneous polymerization during storage.
Table 3: GHS Hazard Information
| Code | Hazard Statement | Source(s) |
|---|---|---|
| H315 | Causes skin irritation | [10][11] |
| H317 | May cause an allergic skin reaction | [11] |
| H319 | Causes serious eye irritation | [10][11] |
| H335 | May cause respiratory irritation | [10][11] |
| H411/H412 | Toxic/Harmful to aquatic life with long lasting effects |[11] |
References
- 1. ulprospector.com [ulprospector.com]
- 2. This compound | C13H22O2 | CID 111032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 7779-31-9 | Benchchem [benchchem.com]
- 4. This compound, mixture of isomers 98 7779-31-9 [sigmaaldrich.com]
- 5. L-61055 (TMCHA) 3,3,5-trimethylcyclohexyl acrylate uv monomer for photo-curing polymerization fields such as UV coatings - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 6. This compound | 7779-31-9 [chemicalbook.com]
- 7. This compound CAS#: 7779-31-9 [m.chemicalbook.com]
- 8. pinpools.com [pinpools.com]
- 9. polysciences.com [polysciences.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. farnell.com [farnell.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. Page loading... [wap.guidechem.com]
3,3,5-Trimethylcyclohexyl methacrylate chemical structure and isomers
An In-Depth Technical Guide to 3,3,5-Trimethylcyclohexyl Methacrylate: Structure, Stereoisomerism, and Application-Defining Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (TMCHMA) is a cycloaliphatic methacrylate monomer that imparts significant performance advantages to polymers, including enhanced durability, weatherability, and thermal stability. Its utility in high-performance coatings, adhesives, and specialty resins is directly attributable to its unique chemical structure.[1][2] The bulky, sterically hindered trimethylcyclohexyl group is the cornerstone of its performance profile. However, a comprehensive understanding of this monomer requires a deep dive into its stereochemistry. Commercially available TMCHMA is a mixture of cis and trans diastereomers, a fact that has profound implications for its conformational behavior, physicochemical properties, and the ultimate performance of the polymers derived from it.[3][4][5][6] This guide elucidates the chemical structure, conformational analysis of its isomers, synthesis pathways, and the causal link between its molecular architecture and its functional properties in polymer systems.
The Molecular Architecture of this compound
At its core, TMCHMA is the ester of methacrylic acid and 3,3,5-trimethylcyclohexanol.[7] Its molecular formula is C₁₃H₂₂O₂ and it has a molecular weight of approximately 210.31 g/mol .[4][8] The structure is characterized by two key moieties: the polymerizable methacrylate group and the bulky, saturated trimethylcyclohexyl ring. This cycloaliphatic group is responsible for the monomer's desirable properties, such as low shrinkage and high glass transition temperature (Tg) in the resulting polymer.[2]
The IUPAC name for this compound is (3,3,5-trimethylcyclohexyl) 2-methylprop-2-enoate.[7]
Caption: General Chemical Structure of this compound.
Stereoisomerism and Conformational Analysis: The Key to Understanding TMCHMA
The substitution pattern on the cyclohexane ring gives rise to stereoisomerism. The carbons C1 (bearing the ester group) and C5 (bearing a methyl group) are stereocenters. This results in the existence of two diastereomers: cis and trans.
-
Cis-isomer: The methacrylate group and the C5-methyl group are on the same side of the cyclohexane ring.
-
Trans-isomer: The methacrylate group and the C5-methyl group are on opposite sides of the ring.
These isomers are not energetically equivalent and their relative stability is dictated by the principles of conformational analysis, specifically the minimization of steric strain in the chair conformation of the cyclohexane ring.[9]
The Chair Conformation and Steric Hindrance
Substituents on a cyclohexane ring can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). Due to unfavorable steric interactions, known as 1,3-diaxial interactions, bulky substituents are significantly more stable in the equatorial position.[10][11] A group in the axial position experiences steric clash with the other two axial hydrogens on the same side of the ring.
For TMCHMA, the substituents are the large methacrylate group, a methyl group at C5, and a gem-dimethyl group at C3. The gem-dimethyl group at C3 will always have one axial and one equatorial methyl group, acting as a conformational anchor. The critical analysis lies in the relative positions of the C1-methacrylate and C5-methyl groups.
-
Trans-Isomer Analysis: In the most stable chair conformation of the trans-isomer, both the bulky methacrylate group (at C1) and the methyl group (at C5) can occupy equatorial positions. This arrangement minimizes 1,3-diaxial interactions and represents the most stable conformation of the molecule.
-
Cis-Isomer Analysis: For the cis-isomer, it is impossible for both the C1-methacrylate and C5-methyl groups to be equatorial simultaneously. A ring-flip will interconvert the two chair conformations. In one conformer, the methacrylate group is equatorial and the C5-methyl group is axial. In the other, the methacrylate group is axial and the C5-methyl is equatorial. Given that the methacrylate group is significantly larger than the methyl group, the conformation where the methacrylate group is equatorial will be strongly favored, but this still leaves the C5-methyl group in a sterically unfavorable axial position.[2]
Caption: Conformational Stability of Cis and Trans Isomers of TMCHMA.
Physicochemical Properties
The commercial product is typically a mixture of these isomers, which exists as a clear liquid at room temperature.[5] The properties of this mixture are well-documented, but data for the individual, separated isomers are scarce. The distinct molecular shapes of the cis and trans isomers would be expected to lead to differences in their physical properties due to variations in how efficiently the molecules can pack together.
Table 1: Physicochemical Properties of this compound (Mixture of Isomers)
| Property | Value | Source(s) |
| CAS Number | 7779-31-9 | [4][5] |
| Molecular Formula | C₁₃H₂₂O₂ | [4] |
| Molecular Weight | 210.31 g/mol | [4][5] |
| Appearance | Liquid | [5] |
| Melting Point | -15 °C (lit.) | [5][12] |
| Boiling Point | 79 °C at 1 mmHg (lit.) | [5][12] |
| Density | 0.93 g/mL at 25 °C (lit.) | [5][12] |
| Refractive Index (n20/D) | 1.456 (lit.) | [5][12] |
The more stable and linear shape of the trans-isomer would likely allow for more efficient crystal packing, suggesting it would have a higher melting point than the cis-isomer if they were crystallized.
Synthesis of this compound
The most common and industrially viable method for synthesizing TMCHMA is the direct Fischer esterification of 3,3,5-trimethylcyclohexanol with methacrylic acid.[9] This is an equilibrium-controlled reaction.
The Reaction Mechanism
The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution.
-
Protonation: The acid catalyst (e.g., p-toluenesulfonic acid) protonates the carbonyl oxygen of methacrylic acid, which activates the carbonyl carbon, making it more electrophilic.
-
Nucleophilic Attack: The hydroxyl group of 3,3,5-trimethylcyclohexanol acts as a nucleophile, attacking the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination: The water molecule is eliminated, and the carbonyl double bond is reformed by deprotonation.
To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by removing the water by-product as it is formed, often using a Dean-Stark apparatus.[9]
Caption: Workflow for Fischer Esterification Synthesis of TMCHMA.
Experimental Protocol: Laboratory Scale Synthesis
This protocol is a representative example based on standard esterification procedures.
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet.
-
Charging Reactants: To the flask, add 3,3,5-trimethylcyclohexanol (1.0 eq), methacrylic acid (1.1 eq), a polymerization inhibitor (e.g., 200 ppm MEHQ), and an appropriate solvent that forms an azeotrope with water (e.g., toluene).
-
Catalyst Addition: Add the acid catalyst, such as p-toluenesulfonic acid (0.5-2.0 mol% of the total reactant weight).
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Water will begin to collect in the Dean-Stark trap as it is formed, driving the reaction to completion. Monitor the reaction progress by tracking the amount of water collected.
-
Workup: Once the theoretical amount of water has been collected, cool the reaction mixture. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield the final TMCHMA product.
Polymerization and Impact on Material Properties
TMCHMA undergoes free-radical polymerization, initiated by thermal initiators like azobisisobutyronitrile (AIBN) or peroxide systems.[9] The monomer's structure is directly responsible for the high-performance characteristics of poly(TMCHMA).
-
High Glass Transition Temperature (Tg): The bulky and rigid trimethylcyclohexyl group severely restricts the rotational freedom of the polymer backbone. This results in a high glass transition temperature, meaning the material remains hard and rigid at elevated temperatures. While specific data for poly(TMCHMA) is not widely published, the closely related poly(cyclohexyl methacrylate) exhibits a Tg of around 86-100°C.[13][14] The additional methyl groups on TMCHMA would be expected to further increase this value.
-
Weatherability and UV Resistance: The saturated cycloaliphatic ring is inherently resistant to degradation by UV light and oxidation, contributing to excellent long-term weatherability in outdoor applications.[1][11]
-
Chemical Resistance and Hydrophobicity: The large, nonpolar alkyl structure provides a high degree of hydrophobicity, leading to excellent water and chemical resistance.[1][2]
-
Low Shrinkage: The significant bulk of the monomer means that fewer monomer units are required per unit volume. This leads to lower volumetric shrinkage during polymerization compared to smaller monomers like methyl methacrylate (MMA).[2]
Conclusion
This compound is more than a simple monomer; it is a performance-enhancing building block whose properties are deeply rooted in its stereochemistry. The existence of cis and trans isomers, and the significant energetic preference for the trans isomer to adopt a low-strain di-equatorial conformation, are critical to understanding its behavior. This molecular-level architecture translates directly into macroscopic material advantages, including high Tg, exceptional durability, and low polymerization shrinkage. For scientists and professionals in materials and drug development, a thorough grasp of the structure-property relationships of TMCHMA is essential for harnessing its full potential in the design of next-generation high-performance polymers.
References
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 3,3,5-Trimethylcyclohexanol | C9H18O | CID 8298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound, mixture of isomers 98 7779-31-9 [sigmaaldrich.com]
- 6. 3,3,5-Trimethylcyclohexyl Acrylate | 86178-38-3 | TCI AMERICA [tcichemicals.com]
- 7. This compound | C13H22O2 | CID 111032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3,3,5-Trimethylcyclohexanol (mixture of cis- and trans- isomers) for synthesis 116-02-9 [sigmaaldrich.com]
- 9. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. This compound | 7779-31-9 [chemicalbook.com]
- 13. polymersource.ca [polymersource.ca]
- 14. researchgate.net [researchgate.net]
Spectroscopic analysis of 3,3,5-Trimethylcyclohexyl methacrylate
An In-Depth Technical Guide to the Spectroscopic Analysis of 3,3,5-Trimethylcyclohexyl Methacrylate
Introduction: Elucidating the Structure of a Versatile Monomer
This compound (TMCHMA) is a cycloaliphatic methacrylate monomer that holds significant value in the formulation of advanced polymers.[1] Its characteristic bulky, rigid cyclic structure imparts desirable properties such as high weatherability, chemical resistance, and enhanced hardness to the resulting materials.[1] These attributes make it a critical component in the development of high-performance coatings, durable adhesives, optical resins, and composites.[1] For researchers in drug development, understanding the precise chemical nature of monomers like TMCHMA is paramount, as they are foundational building blocks for creating sophisticated polymer-based drug delivery systems, including transdermal patches and nanoparticles, where purity and structural integrity directly impact performance and safety.[2][3]
Spectroscopic analysis is the cornerstone of chemical characterization, providing an empirical window into the molecular world. For a compound like TMCHMA, a multi-faceted spectroscopic approach is not merely confirmatory; it is essential for unambiguous structural elucidation, purity assessment, and quality control. This guide provides an in-depth examination of TMCHMA through the primary lenses of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings of each technique, present detailed experimental protocols, and interpret the resulting data to construct a comprehensive and self-validating chemical profile of the molecule.
Molecular Architecture: Structure and Stereoisomerism
The chemical identity and physical properties of TMCHMA are dictated by its unique molecular structure, which consists of a methacrylate group ester-linked to a 3,3,5-trimethylcyclohexanol ring.[4] The IUPAC name for this compound is (3,3,5-trimethylcyclohexyl) 2-methylprop-2-enoate.[5]
Caption: Molecular structure of this compound.
A critical consideration is that commercial TMCHMA is typically supplied as a mixture of cis and trans isomers.[6] This arises from the relative orientation of the methacrylate group and the methyl group at the C5 position on the cyclohexyl ring. This isomerism will lead to a more complex NMR spectrum than would be expected from a single isomer, often resulting in overlapping or duplicated signals for the cyclohexyl ring protons and carbons. For most applications in polymer science, this isomeric mixture is used directly, but for specialized applications, chromatographic separation may be necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[7]
¹H NMR Spectroscopy
Proton (¹H) NMR reveals the distinct electronic environments of hydrogen atoms in the molecule. The analysis of chemical shift (δ), integration (signal area), and spin-spin coupling (multiplicity) allows for the assignment of each proton.
Predicted ¹H NMR Spectral Data
| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Vinylic Protons (=CH₂) | ~5.5 and ~6.1 | Singlet (or narrow doublet) | 2H | Located on a double bond, highly deshielded. Two distinct signals due to different environments relative to the carbonyl. |
| Methacrylate Methyl (-C(CH₃)=) | ~1.95 | Singlet (or narrow triplet) | 3H | Attached to the double bond, deshielded relative to aliphatic methyls. |
| Cyclohexyl Proton (-O-CH-) | ~4.7-4.9 | Multiplet | 1H | Deshielded due to the adjacent electron-withdrawing oxygen atom. Complex splitting from neighboring protons. |
| Cyclohexyl Ring Protons (-CH₂-, -CH-) | ~0.9 - 1.8 | Complex Multiplets | ~9H | Broad, overlapping region characteristic of a substituted cyclohexane ring. Isomerism complicates this region further. |
| C5-Methyl Proton (-CH(CH₃)-) | ~0.85 - 0.95 | Doublet | 3H | Standard aliphatic methyl, split by the adjacent CH proton. |
| C3-gem-Dimethyl Protons (-C(CH₃)₂) | ~0.85 - 0.95 | Singlets | 6H | Two distinct singlets due to axial and equatorial positions in the ring, showing magnetic non-equivalence. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS, 0 ppm), if not already present in the solvent.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity and spectral resolution.
-
Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Co-add 8 to 16 scans to improve the signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate all signals to determine the relative proton ratios.
¹³C NMR and DEPT Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon backbone of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon environment gives a distinct peak.
Predicted ¹³C NMR Spectral Data
| Assigned Carbons | Predicted Chemical Shift (δ, ppm) | Rationale |
| Ester Carbonyl (C=O) | ~167 | Typical chemical shift for an α,β-unsaturated ester carbonyl. |
| Vinylic Carbons (C=CH₂) | ~136 (quaternary C) and ~125 (CH₂) | Standard shifts for a methacrylate double bond. |
| Methoxy Carbon (-O-CH-) | ~75 | Aliphatic carbon bonded to an electronegative oxygen atom. |
| Cyclohexyl Carbons (-CH₂-, -CH-, C) | ~20 - 50 | Complex region for aliphatic ring carbons. Isomerism will increase the number of observed peaks. |
| Methacrylate Methyl (-C(CH₃)=) | ~18 | Aliphatic methyl on a double bond. |
| Cyclohexyl Methyls (-CH₃) | ~22, ~28, ~32 | Distinct signals for the three methyl groups in their unique chemical environments. |
To aid in assignment, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable.
-
DEPT-135: Shows positive signals for CH and CH₃ groups, and negative signals for CH₂ groups. Quaternary carbons are absent.
-
DEPT-90: Shows only signals from CH groups.
This combination allows for the unambiguous identification of each carbon type, greatly simplifying the interpretation of the complex aliphatic region of the spectrum.[7]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and powerful technique for the identification of functional groups within a molecule.[8] It is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes.
For TMCHMA, the IR spectrum provides a distinct fingerprint confirming the presence of the key ester and alkene functionalities.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is the preferred method for liquid samples due to its simplicity and speed.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂, H₂O).
-
Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the instrument's pressure arm to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum will be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands.
Characteristic IR Absorption Bands for TMCHMA
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~2955, 2870 | C-H Stretch (sp³) | Alkane (Cyclohexyl & Methyl) | Confirms the presence of the saturated aliphatic structure. |
| ~1715-1725 | C=O Stretch | α,β-Unsaturated Ester | A very strong, sharp absorption that is highly characteristic of the ester carbonyl group.[9] |
| ~1638 | C=C Stretch | Alkene | Confirms the presence of the methacrylate double bond. Weaker than the C=O stretch. |
| ~1160, 1050 | C-O Stretch | Ester | Represents the stretching vibrations of the C-O single bonds of the ester linkage. Often referred to as the "ester fingerprint" region.[9] |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.
The molecular formula for TMCHMA is C₁₃H₂₂O₂, giving it a monoisotopic mass of approximately 210.16 g/mol .[5][10]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for volatile and thermally stable liquids like TMCHMA, as it separates the components of a mixture before they enter the mass spectrometer.
-
Sample Preparation: Prepare a dilute solution of TMCHMA (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The sample is vaporized and carried by an inert gas through a capillary column. The compound is separated based on its boiling point and interaction with the column's stationary phase.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method, where high-energy electrons bombard the molecule, causing it to lose an electron and form a positively charged molecular ion (M⁺•) and various fragment ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Interpretation of the Mass Spectrum
-
Molecular Ion Peak (M⁺•): A peak at m/z = 210 would confirm the molecular weight of the compound.[5]
-
Key Fragment Ions: The fragmentation pattern provides a structural fingerprint. Expected fragments for TMCHMA include:
-
m/z = 69: A very common fragment for methacrylates, corresponding to the [CH₂=C(CH₃)CO]⁺ ion.
-
m/z = 41: The allyl cation [C₃H₅]⁺, another common fragment.[5]
-
Loss of the side chain, leading to fragments related to the trimethylcyclohexyl cation.
-
Predicted Mass Spectrometry Data
| m/z Value | Possible Ion Structure | Significance |
| 210 | [C₁₃H₂₂O₂]⁺• | Molecular Ion (M⁺•) |
| 109 | [C₇H₉O]⁺ | A significant fragment noted in spectral databases.[5] |
| 69 | [C₄H₅O]⁺ | Methacryloyl cation, characteristic of methacrylate esters. |
| 41 | [C₃H₅]⁺ | Allyl cation, common hydrocarbon fragment. |
Integrated Spectroscopic Workflow: A Self-Validating System
No single technique provides a complete picture. The true power of spectroscopic analysis lies in the integration of complementary data. The workflow below illustrates how NMR, IR, and MS are synergistically employed for the definitive characterization of this compound.
Caption: Integrated workflow combining MS, IR, and NMR for comprehensive analysis.
This integrated approach ensures trustworthiness. For instance, the molecular weight from MS must match the structure determined by NMR. The functional groups identified by IR (ester, alkene) must be consistent with the chemical shifts and couplings observed in the NMR spectra. This cross-validation creates a self-confirming loop, providing the highest degree of confidence in the material's identity and quality, a non-negotiable requirement in scientific research and drug development.
References
- 1. polysciences.com [polysciences.com]
- 2. Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 7779-31-9 | Benchchem [benchchem.com]
- 5. This compound | C13H22O2 | CID 111032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 甲基丙烯酸 3,3,5-三甲基环己酯,异构体混合物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. PubChemLite - this compound (C13H22O2) [pubchemlite.lcsb.uni.lu]
1H NMR and 13C NMR of 3,3,5-Trimethylcyclohexyl methacrylate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3,3,5-Trimethylcyclohexyl Methacrylate
Introduction
This compound (TMCHMA) is a cycloaliphatic monomer valued in polymer science for conferring high weatherability, chemical resistance, and optical clarity to materials.[1] Its rigid, bulky cyclic structure is instrumental in creating hard, UV-resistant polymers suitable for high-performance coatings, adhesives, and optical resins.[1] Given its role as a precursor in polymerization, rigorous characterization of the monomer's structure and purity is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary analytical tool for this purpose, offering unambiguous structural elucidation and quantitative analysis.
This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound. As commercial TMCHMA is typically supplied as a mixture of cis and trans diastereomers, this guide will address the spectral complexities arising from this isomerism.[2] We will delve into the causal factors behind chemical shifts and coupling patterns, present a robust experimental protocol for data acquisition, and provide a comprehensive interpretation of the spectral data, grounded in established principles of NMR spectroscopy.
Molecular Structure and Stereoisomerism
The IUPAC name for TMCHMA is (3,3,5-trimethylcyclohexyl) 2-methylprop-2-enoate.[3] The structure contains two stereocenters on the cyclohexyl ring: at the C1 position (bearing the ester group) and the C5 position (bearing a methyl group). This gives rise to two diastereomeric forms: cis and trans, defined by the relative orientation of the substituents at C1 and C5.
The presence of both isomers in a sample is a critical consideration for NMR analysis. Diastereomers are distinct chemical entities with different spatial arrangements, leading to unique chemical environments for their respective nuclei. Consequently, many protons and carbons will exhibit separate, though often overlapping, signals for the cis and trans forms, complicating the spectrum. The interpretation must, therefore, account for this isomeric complexity.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides detailed information about the electronic environment and connectivity of protons in the molecule. The key features are the chemical shift (δ), which indicates the electronic environment; integration, which reveals the relative number of protons; and multiplicity (splitting pattern), which shows the number of neighboring protons.
Spectral Assignment and Rationale
A. Methacrylate Group:
-
Vinylic Protons (=CH₂): Two distinct signals are expected for the geminal vinylic protons, typically found in the range of δ 5.5 - 6.2 ppm .[4][5] The proton cis to the carbonyl group is slightly more deshielded than the proton trans to it due to anisotropic effects. These protons appear as singlets or narrow multiplets due to small geminal and allylic coupling.
-
Methyl Protons (-C(O)C-CH₃): The methyl group attached to the double bond gives rise to a singlet (or a narrow triplet due to allylic coupling) around δ 1.95 ppm .[5] Its downfield shift is a result of its proximity to the electron-withdrawing C=C and C=O bonds.
B. Trimethylcyclohexyl Group: The signals for this moiety are more complex due to the rigid ring structure, the presence of multiple methyl groups, and the cis/trans isomerism.
-
O-CH Proton (H1): The proton on the carbon attached to the ester oxygen is the most deshielded proton on the ring, appearing around δ 4.5 - 5.0 ppm . Its significant downfield shift is caused by the strong deshielding effect of the adjacent electronegative oxygen atom. This signal will likely appear as a complex multiplet due to coupling with adjacent methylene protons. Furthermore, the precise chemical shift and multiplicity will differ between the cis and trans isomers due to their different spatial environments and ring conformations.
-
Methyl Protons (C3-CH₃ and C5-CH₃):
-
The two methyl groups at the C3 position are geminal and diastereotopic. They are expected to produce two separate singlets in the aliphatic region, typically between δ 0.85 - 1.0 ppm .
-
The methyl group at the C5 position is coupled to the H5 proton, and thus appears as a doublet around δ 0.90 ppm .
-
-
Ring Methylene and Methine Protons (H2, H4, H5, H6): These protons produce a series of complex, overlapping multiplets in the upfield region of the spectrum, generally between δ 1.0 - 2.0 ppm . The complexity arises from several factors:
-
Diastereotopicity: Protons of a CH₂ group in a chiral molecule are diastereotopic and thus chemically non-equivalent, giving rise to separate signals with geminal coupling.
-
Conformational Effects: The cyclohexyl ring exists in a chair conformation, leading to distinct axial and equatorial protons with different chemical shifts and coupling constants.
-
Isomeric Mixture: The presence of both cis and trans isomers doubles the number of expected signals, leading to significant signal overlap in this region.
-
Data Summary: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| Vinylic (=CH₂) | 5.5 - 6.2 | Two singlets/narrow multiplets | Deshielded by C=C and C=O bonds. |
| Methacrylate CH₃ | ~1.95 | Singlet/narrow triplet | Adjacent to deshielding C=C bond. |
| Cyclohexyl O-CH (H1) | 4.5 - 5.0 | Multiplet | Strongly deshielded by ester oxygen. |
| Cyclohexyl Ring (CH, CH₂) | 1.0 - 2.0 | Complex multiplets | Overlapping signals from diastereotopic and isomeric protons. |
| C5-CH₃ | ~0.90 | Doublet | Standard aliphatic methyl group. |
| C3-CH₃ (x2) | 0.85 - 1.0 | Two singlets | Diastereotopic geminal methyl groups. |
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule. The chemical shift is highly sensitive to the carbon's hybridization and electronic environment.
Spectral Assignment and Rationale
A. Methacrylate Group:
-
Carbonyl Carbon (C=O): This is the most deshielded carbon, appearing far downfield around δ 167 ppm due to the strong electron-withdrawing effect of the two oxygen atoms.[4]
-
Quaternary Vinylic Carbon (=C(CH₃)): This carbon is deshielded by the adjacent carbonyl group and is found around δ 136 ppm .
-
Terminal Vinylic Carbon (=CH₂): This carbon appears further upfield than its substituted counterpart, around δ 125 ppm .
-
Methyl Carbon (-C(O)C-CH₃): The methyl carbon of the methacrylate group is found at approximately δ 18.4 ppm .[4]
B. Trimethylcyclohexyl Group:
-
O-C Carbon (C1): The carbon atom bonded to the ester oxygen is significantly deshielded and appears around δ 75-80 ppm . The signals for the cis and trans isomers will likely be resolved.
-
Ring Carbons (CH, CH₂, C): The remaining ring carbons will appear in the aliphatic region between δ 25 - 55 ppm . The quaternary C3 carbon will be distinguishable from the CH and CH₂ carbons.
-
Methyl Carbons (C3-CH₃ and C5-CH₃): The three methyl carbons on the ring will appear in the upfield region, typically between δ 18 - 30 ppm . The two geminal methyls at C3 and the single methyl at C5 are chemically distinct and should produce three separate signals.
Data Summary: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (C=O) | ~167 | Highly deshielded by two oxygen atoms. |
| Quaternary Vinylic (=C) | ~136 | Deshielded by adjacent C=O group. |
| Terminal Vinylic (=CH₂) | ~125 | Standard sp² carbon chemical shift. |
| Cyclohexyl O-C (C1) | 75 - 80 | Deshielded by electronegative oxygen. |
| Cyclohexyl Ring (C, CH, CH₂) | 25 - 55 | Saturated aliphatic carbons. |
| Methyl Carbons (Ring) | 18 - 30 | High-field aliphatic carbons. |
| Methacrylate CH₃ | ~18.4 | Standard aliphatic methyl on a double bond. |
Experimental Protocol
This section provides a standardized methodology for preparing a sample of this compound and acquiring high-quality NMR spectra.
Materials and Equipment
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d6)
-
High-quality 5 mm NMR tubes and caps[6]
-
Glass Pasteur pipette and bulb
-
Small quantity of glass wool or a Kimwipe for filtration[7]
-
Vortex mixer or sonicator
-
NMR Spectrometer (e.g., 400 MHz or higher)
Step-by-Step Sample Preparation
-
Weigh the Sample: In a clean, dry vial, accurately weigh the sample. For ¹H NMR, 5-25 mg is sufficient. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[8]
-
Choose the Solvent: CDCl₃ is a common choice for nonpolar organic compounds like TMCHMA.[6] Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[8]
-
Dissolve the Sample: Gently vortex or sonicate the vial to ensure the sample dissolves completely.[6] As TMCHMA can be viscous, gentle warming (to 40-50 °C) may aid dissolution and reduce the solution's viscosity, which helps in obtaining sharper NMR signals.[9][10]
-
Filter the Solution: Place a small plug of glass wool or Kimwipe into a Pasteur pipette. Carefully filter the solution directly into the NMR tube to remove any particulate matter, which can degrade spectral quality.[7] The final liquid height in the tube should be 4-5 cm.[6]
-
Cap and Label: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.
NMR Data Acquisition Parameters
The following are typical acquisition parameters for a 400 MHz spectrometer.
| Parameter | ¹H NMR | ¹³C NMR | Causality and Field-Proven Insights |
| Pulse Program | zg30 | zgpg30 | A standard 30° pulse is used for quantitative ¹H. For ¹³C, a proton-decoupled sequence with a 30° pulse angle is optimal to avoid saturation of quaternary carbons. |
| Spectral Width | 16 ppm | 240 ppm | This range is sufficient to cover all expected signals for both nuclei. |
| Acquisition Time | ~2.0 s | ~1.0 s | Balances resolution with experimental time. |
| Relaxation Delay (d1) | 2.0 s | 5.0 s | A longer delay for ¹³C is crucial for allowing quaternary carbons and the carbonyl carbon, which have long T1 relaxation times, to fully relax, ensuring more accurate integration if needed. |
| Number of Scans | 8-16 | 1024-4096 | Fewer scans are needed for the sensitive ¹H nucleus. Many more scans are required for the low-abundance, low-sensitivity ¹³C nucleus. |
Visualization of Structure and Key Correlations
A visual representation helps connect the abstract spectral data to the concrete molecular structure. The following diagram, generated using Graphviz, illustrates the structure of cis-3,3,5-trimethylcyclohexyl methacrylate with key atoms labeled for NMR correlation.
Caption: Molecular structure of cis-3,3,5-trimethylcyclohexyl methacrylate.
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable tools for the comprehensive structural verification of this compound. The ¹H NMR spectrum is characterized by distinct signals for the methacrylate vinyl and methyl protons, a deshielded methine proton from the cyclohexyl ring, and a complex aliphatic region complicated by stereoisomerism. The ¹³C NMR spectrum provides a clear carbon count, with characteristic signals for the carbonyl, vinylic, and oxygen-bound carbons. A thorough understanding of these spectral features, as outlined in this guide, enables researchers and quality control professionals to confirm the identity, assess the isomeric composition, and ensure the purity of this important monomer, thereby guaranteeing the integrity of the high-performance polymers derived from it.
References
- 1. polysciences.com [polysciences.com]
- 2. This compound, mixture of isomers 98 7779-31-9 [sigmaaldrich.com]
- 3. This compound | C13H22O2 | CID 111032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Methacrylic acid(79-41-4) 1H NMR spectrum [chemicalbook.com]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. sites.bu.edu [sites.bu.edu]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
Cis and trans isomers of 3,3,5-Trimethylcyclohexyl methacrylate characterization
An In-Depth Technical Guide to the Characterization of Cis and Trans Isomers of 3,3,5-Trimethylcyclohexyl Methacrylate
Introduction: The Significance of Stereoisomerism in Polymer Science
In the realm of polymer chemistry and materials science, the geometric arrangement of atoms within a monomer unit can exert a profound influence on the macroscopic properties of the resulting polymer. This is particularly true for cyclic monomers like this compound (TMCHMA), where cis and trans isomerism dictates the three-dimensional structure and steric hindrance of the pendant group. The TMCHMA monomer, with its bulky trimethylcyclohexyl group, is used to impart properties such as high glass transition temperature (Tg), low shrinkage, and enhanced thermal stability to acrylic polymers.[1] The distinct spatial orientation of the methacrylate group relative to the methyl groups on the cyclohexane ring in the cis and trans isomers leads to different chain packing, mobility, and ultimately, different performance characteristics in the final material.
For researchers, scientists, and drug development professionals utilizing polymers in advanced applications—from drug delivery systems to high-performance optical materials—a precise understanding and control of monomer stereochemistry are paramount. This guide provides a comprehensive, in-depth technical overview of the synthesis, separation, and detailed characterization of the cis and trans isomers of this compound. It moves beyond simple protocols to explain the underlying principles and rationale for each methodological choice, ensuring a robust and validated approach to isomer characterization.
Synthesis: The Genesis of an Isomeric Mixture
The most common and efficient route to synthesizing this compound is through the esterification of 3,3,5-trimethylcyclohexanol with methacryloyl chloride.[1][2] The starting alcohol itself is a mixture of cis and trans isomers, which arises from the industrial synthesis process, typically the hydrogenation of isophorone.[3] Consequently, the esterification reaction preserves this isomerism, yielding a final product that is also a mixture of cis and trans TMCHMA.[4]
The reaction proceeds via nucleophilic acyl substitution. The hydroxyl group of the alcohol attacks the electrophilic carbonyl carbon of methacryloyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is crucial to act as an HCl scavenger, neutralizing the hydrochloric acid byproduct and driving the reaction to completion.[1]
References
Synthesis and purification of 3,3,5-Trimethylcyclohexyl methacrylate
An In-Depth Technical Guide to the Synthesis and Purification of 3,3,5-Trimethylcyclohexyl Methacrylate
Abstract
This compound (TMCHMA) is a cycloaliphatic methacrylate monomer that is increasingly utilized in the formulation of high-performance polymers. Its rigid, bulky cyclic structure imparts desirable properties such as enhanced weatherability, superior chemical resistance, high hardness, and excellent optical clarity to polymer systems.[1] These attributes make it a critical component in advanced applications, including UV-resistant coatings, durable adhesives, optical and display materials, and high-resolution 3D printing resins.[1] This technical guide provides a comprehensive overview for researchers and development scientists on the principal methodologies for synthesizing and purifying TMCHMA. We will explore the mechanistic underpinnings of common synthetic routes, present a detailed, field-proven experimental protocol, and outline a robust purification strategy to achieve high-purity monomer suitable for demanding applications.
Synthesis Methodologies: A Mechanistic and Comparative Overview
The synthesis of this compound, an enoate ester, is fundamentally an esterification reaction.[2][3][4] The choice of methodology depends on factors such as desired yield, purity requirements, raw material cost, and scalability. The most prevalent and industrially relevant methods are direct esterification and transesterification.
Direct Esterification
Direct esterification is the most conventional pathway, involving the reaction between 3,3,5-trimethylcyclohexanol and methacrylic acid.[2] This reaction is a classic example of Fischer-Speier esterification, an acid-catalyzed equilibrium process.
Mechanism: The reaction is catalyzed by a strong acid, which protonates the carbonyl oxygen of methacrylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of 3,3,5-trimethylcyclohexanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation regenerates the acid catalyst and provides the final TMCHMA product.
Causality in Catalyst Selection:
-
p-Toluenesulfonic Acid (p-TsOH): This organic solid acid is often the preferred catalyst. It is highly effective and is known to cause fewer side reactions and produce a product with a lighter color compared to strong mineral acids.[2] In similar acrylate syntheses, p-TsOH has been used at concentrations of 0.5–2.0% of the total reactant weight, demonstrating high conversion rates.[5]
-
Sulfuric Acid (H₂SO₄): While a highly effective and low-cost option, sulfuric acid can sometimes promote charring and other side reactions, potentially leading to a darker, less pure product.[2]
A critical aspect of this synthesis is driving the equilibrium towards the product side. This is achieved by continuously removing the water byproduct from the reaction mixture, typically through azeotropic distillation using a Dean-Stark apparatus.
Transesterification
Transesterification is an alternative route where an existing ester, typically a simple alkyl methacrylate like methyl methacrylate (MMA), reacts with 3,3,5-trimethylcyclohexanol to form the desired TMCHMA and a low-boiling alcohol byproduct (methanol).[6] This process is also an equilibrium reaction.
Mechanism: The reaction is facilitated by a transesterification catalyst. The process involves the nucleophilic attack of 3,3,5-trimethylcyclohexanol on the carbonyl carbon of methyl methacrylate. The removal of the methanol byproduct, often as an azeotrope with the starting MMA, is essential to shift the equilibrium and achieve high conversion.[6][7][8]
Catalyst Systems:
-
Tin-Based Catalysts: Compounds like dibutyl tin oxide (DBTO) are commonly used in industrial transesterification processes for producing methacrylate esters.[7][8]
-
Titanate Catalysts: While effective, certain titanates may result in lower conversion rates compared to other catalysts.[2]
-
Alkali Metal Alkoxides and Hydroxides: Compounds of lithium, sodium, or potassium can also serve as potent catalysts.[9]
This method is particularly useful in industrial settings where methyl methacrylate is a readily available and cost-effective starting material.
Summary of Synthesis Methodologies
| Feature | Direct Esterification | Transesterification |
| Reactants | 3,3,5-Trimethylcyclohexanol + Methacrylic Acid | 3,3,5-Trimethylcyclohexanol + Alkyl (Meth)acrylate |
| Reaction Type | Equilibrium (Fischer-Speier) | Equilibrium |
| Typical Catalysts | p-Toluenesulfonic Acid, Sulfuric Acid[2] | Dibutyl Tin Oxide, Titanates, Alkoxides[7][8][9] |
| Byproduct | Water | Low-boiling Alcohol (e.g., Methanol) |
| Key Advantage | Direct route, high conversion with water removal.[2] | Utilizes readily available MMA, avoids handling corrosive methacrylic acid. |
| Key Challenge | Handling of corrosive acid, strict water removal needed. | Catalyst removal can be complex, requires efficient byproduct distillation.[8] |
Detailed Experimental Protocol: Direct Esterification
This section provides a self-validating, step-by-step protocol for the synthesis of TMCHMA via direct esterification, the most common laboratory-scale method.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Purity | Notes |
| 3,3,5-Trimethylcyclohexanol | C₉H₁₈O | 142.24 | >98% | Mixture of isomers |
| Methacrylic Acid | C₄H₆O₂ | 86.09 | >99% | Contains inhibitor (e.g., MEHQ) |
| p-Toluenesulfonic Acid Monohydrate | C₇H₁₀O₄S | 190.22 | >98.5% | Catalyst |
| Hydroquinone (HQ) | C₆H₆O₂ | 110.11 | >99% | Polymerization Inhibitor |
| Toluene | C₇H₈ | 92.14 | Anhydrous | Azeotropic agent |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS Grade | For neutralization |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | >98% | Drying agent |
Synthesis Workflow
Caption: Synthesis and Purification Workflow for TMCHMA.
Step-by-Step Procedure
-
Reactor Setup: Equip a 1 L four-necked round-bottom flask with a mechanical stirrer, a thermometer, a Dean-Stark trap fitted with a reflux condenser, and a nitrogen inlet.
-
Charging Reactants: To the flask, add 3,3,5-trimethylcyclohexanol (142.2 g, 1.0 mol), methacrylic acid (94.7 g, 1.1 mol), toluene (250 mL), and hydroquinone (1.0 g) as a polymerization inhibitor.
-
Initiation: Begin stirring and purge the system with a slow stream of nitrogen. Add p-toluenesulfonic acid monohydrate (5.7 g, 0.03 mol) to the mixture.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water (~18 mL) has been collected and the reaction temperature stabilizes, typically between 118-125°C.[5] This process generally takes 4-7 hours.
-
Reaction Monitoring (Self-Validation): The progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by Gas Chromatography (GC) to observe the disappearance of the starting alcohol.
-
Cooling and Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Neutralization: Wash the organic layer sequentially with 10% aqueous sodium bicarbonate solution (2 x 150 mL) to remove the acid catalyst and excess methacrylic acid, followed by a wash with saturated sodium chloride solution (brine, 1 x 150 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Remove the toluene using a rotary evaporator.
-
Final Purification: Add a small amount of fresh polymerization inhibitor (e.g., 200 ppm MEHQ) to the crude product. Purify by vacuum distillation. The boiling point of TMCHMA is approximately 79 °C at 1 mm Hg.[2][3][4] Collect the fraction boiling at the correct temperature/pressure as the final, high-purity product.
Purification and Characterization
Achieving high purity is paramount for monomer applications, as impurities can adversely affect polymerization kinetics and final polymer properties.
Purification Logic
Caption: Logical Flow of TMCHMA Purification Steps.
Analytical Characterization for Validation
The identity and purity of the final product must be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key ¹H NMR signals include the vinyl protons of the methacrylate group (~5.5 and 6.1 ppm), the ester-adjacent proton on the cyclohexyl ring, and the characteristic methyl group signals.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the presence of key functional groups. Expect strong characteristic peaks for the ester carbonyl (C=O) stretch around 1715 cm⁻¹ and the vinyl (C=C) stretch around 1635 cm⁻¹.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for assessing purity. A single major peak on the gas chromatogram indicates high purity, while the mass spectrum confirms the molecular weight (210.31 g/mol ).[10][11]
Expected Purity Data
| Analysis Stage | Key Impurities | Typical Purity (by GC) |
| Crude Product (Post-reaction) | 3,3,5-Trimethylcyclohexanol, Methacrylic Acid, Toluene | 85-95% |
| After Aqueous Work-up | 3,3,5-Trimethylcyclohexanol, Toluene | 90-98% (dry basis) |
| Final Product (Post-distillation) | Isomeric impurities | >99.5% |
Safety and Handling
This compound requires careful handling in a laboratory or industrial setting.
-
Hazards: The compound is classified as a skin, eye, and respiratory irritant.[10][12][13] It may also cause an allergic skin reaction.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12]
-
Handling: All operations should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[12][13] Avoid contact with skin and eyes.[12]
-
Storage: Store the monomer in a cool, dry, and well-ventilated place, away from heat and direct sunlight.[12] The container must be kept tightly closed and should contain an appropriate polymerization inhibitor.[12]
Conclusion
The synthesis of this compound is readily achievable through established esterification chemistry. The direct esterification of 3,3,5-trimethylcyclohexanol with methacrylic acid, driven to completion by the azeotropic removal of water, represents a robust and high-yielding approach. Successful synthesis is critically dependent on careful control of reaction conditions to maximize conversion and minimize side reactions. A subsequent multi-step purification involving neutralization, washing, and high-vacuum distillation is essential to achieve the high degree of purity required for its use in the production of high-performance polymers. Adherence to rigorous safety protocols is mandatory throughout the synthesis and handling of this valuable monomer.
References
- 1. polysciences.com [polysciences.com]
- 2. This compound | 7779-31-9 | Benchchem [benchchem.com]
- 3. This compound CAS#: 7779-31-9 [m.chemicalbook.com]
- 4. This compound | 7779-31-9 [chemicalbook.com]
- 5. CN104151159A - Synthetic method of 3,3,5-trimethyl-cyclohexanol acrylate - Google Patents [patents.google.com]
- 6. US5072027A - Process for producing methacrylic acid esters - Google Patents [patents.google.com]
- 7. US20070287841A1 - Transesterification process for production of (meth)acrylate ester monomers - Google Patents [patents.google.com]
- 8. US20060173191A1 - Transesterification process for production of (meth)acrylate ester monomers - Google Patents [patents.google.com]
- 9. EP1201640A1 - Process for the preparation of methylcyclohexyl (meth)acrylates - Google Patents [patents.google.com]
- 10. This compound | C13H22O2 | CID 111032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound, mixture of isomers 98 7779-31-9 [sigmaaldrich.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. Page loading... [guidechem.com]
An In-Depth Technical Guide to the Refractive Index of 3,3,5-Trimethylcyclohexyl Methacrylate Monomer
This guide provides a comprehensive technical overview of the refractive index of 3,3,5-trimethylcyclohexyl methacrylate (TCM), a specialty monomer increasingly pivotal in the formulation of advanced optical materials. Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings, practical measurement methodologies, and critical application-specific implications of this key optical property.
Section 1: Understanding the Significance of Refractive Index in Material Science
The refractive index (n) of a material is a fundamental dimensionless property that quantifies the extent to which it bends light. It is defined as the ratio of the speed of light in a vacuum to its speed within the material. For polymer scientists and formulators, the refractive index of a monomer is a critical parameter that directly influences the optical characteristics of the resulting polymer. In applications ranging from optical adhesives and coatings to dental resins and intraocular lenses, precise control and understanding of the refractive index are paramount for achieving desired performance, clarity, and biocompatibility.
The refractive index of this compound is a key determinant of its utility in optical applications. The bulky and rigid trimethylcyclohexyl group in its structure contributes to a polymer with high optical clarity and weatherability, making it a valuable component in formulations where these properties are essential.
Section 2: Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is essential for its effective application and for accurate measurement of its refractive index.
| Property | Value | Source |
| CAS Number | 7779-31-9 | [1][2] |
| Molecular Formula | C13H22O2 | [1] |
| Molecular Weight | 210.31 g/mol | [1] |
| Refractive Index (n20/D) | 1.456 | [1] |
| Density (at 25 °C) | 0.93 g/mL | [1] |
| Boiling Point | 79 °C at 1 mmHg | [1] |
| Melting Point | -15 °C | [1] |
Section 3: The Critical Role of Refractive Index in Polymerization and Final Product Performance
The transition from monomer to polymer involves a significant change in the material's density, which directly impacts its refractive index. Upon polymerization, the refractive index of this compound increases. This phenomenon is a crucial consideration in the design and formulation of optical materials.
Polymerization of this compound:
This monomer is typically polymerized via free-radical polymerization. The choice of initiator and reaction conditions is critical to achieving a polymer with high optical clarity and minimal stress.
-
Initiators: Azo initiators, such as Azobisisobutyronitrile (AIBN), are commonly used for the thermal polymerization of methacrylates like TCM.[1] Peroxide initiators can also be employed. The selection of the initiator is dictated by the desired polymerization temperature and the solvent used.
-
Reaction Conditions: The polymerization is often carried out in bulk or in solution. To ensure high optical quality, it is essential to control the reaction temperature to prevent autoacceleration (the Trommsdorff–Norrish effect), which can lead to voids and optical distortions in the final polymer.
The resulting poly(this compound) exhibits a higher refractive index than its monomeric precursor. This is a direct consequence of the increase in density as the individual monomer units are covalently linked into long polymer chains.
Section 4: Precise Measurement of Refractive Index: A Methodological Deep Dive
The accurate determination of the refractive index of this compound is fundamental for quality control and for the predictive formulation of optical materials. The Abbe refractometer is the standard instrument for this measurement.
Principle of the Abbe Refractometer
The Abbe refractometer operates on the principle of measuring the critical angle of total internal reflection. A thin film of the liquid sample is placed between two prisms of known high refractive index. Light is passed through the sample, and the angle at which total internal reflection occurs is measured. This critical angle is directly related to the refractive index of the sample.
Step-by-Step Experimental Protocol for Measuring the Refractive Index of this compound
This protocol is designed to ensure the highest accuracy and reproducibility when measuring the refractive index of TCM using an Abbe refractometer.
Equipment and Materials:
-
Abbe refractometer with a temperature-controlled stage
-
Sodium D-line light source (589 nm)
-
This compound monomer (ensure high purity)
-
Lint-free lens paper
-
Ethanol or isopropanol for cleaning
-
Calibrating fluid (e.g., distilled water or a standard of known refractive index)
-
Pasteur pipette
Protocol:
-
Instrument Preparation and Calibration:
-
Ensure the refractometer is placed on a stable, vibration-free surface.
-
Turn on the light source and the temperature control unit, setting the temperature to 20°C. Allow the instrument to equilibrate for at least 15-20 minutes. The control of temperature is paramount, as the refractive index of methacrylates is highly sensitive to temperature fluctuations. A higher temperature leads to a decrease in density and consequently a lower refractive index.
-
Clean the surfaces of the illuminating and refracting prisms with a soft, lint-free tissue dampened with ethanol or isopropanol. Allow the prisms to dry completely.
-
Calibrate the instrument using a standard of known refractive index, such as distilled water (n²⁰/D = 1.3330). Apply a drop of the standard to the prism, close it, and adjust the instrument to read the correct value.
-
-
Sample Application:
-
Using a clean Pasteur pipette, place one to two drops of the this compound monomer onto the center of the lower prism. It is crucial to use a sufficient amount of sample to cover the prism surface but to avoid excess that could spill.
-
-
Measurement:
-
Carefully lower the upper prism and clamp it shut.
-
Adjust the light source to ensure uniform illumination of the prism.
-
Look through the eyepiece and adjust the focus until the crosshairs are sharp.
-
Rotate the coarse and fine adjustment knobs to bring the boundary between the light and dark fields into the center of the crosshairs.
-
If a colored fringe is visible at the boundary, adjust the dispersion compensator until the boundary is a sharp, achromatic line. This step is critical for accurate readings at the specified wavelength (Sodium D-line).
-
Read the refractive index value from the scale to four decimal places.
-
-
Data Recording and Cleaning:
-
Record the measured refractive index and the temperature.
-
After the measurement, open the prisms and clean them thoroughly with a soft tissue and an appropriate solvent to remove all traces of the monomer.
-
Section 5: The Causality Behind Experimental Choices
As a Senior Application Scientist, it is imperative to not just follow a protocol but to understand the rationale behind each step.
-
Why Temperature Control is Critical: The refractive index of organic liquids, particularly monomers, has a significant negative temperature coefficient. For methacrylates, this change can be in the order of -4 x 10⁻⁴ per degree Celsius. Therefore, precise temperature control to ±0.1°C is essential for obtaining reproducible and accurate results. The standard temperature for reporting refractive index is 20°C.
-
The Significance of the Sodium D-Line: The refractive index of a material is wavelength-dependent, a phenomenon known as dispersion. By convention, the Sodium D-line (589 nm) is the standard wavelength for reporting refractive index values. This standardization allows for the direct comparison of data across different laboratories and materials. While the Abbe number, which quantifies dispersion, is a critical parameter for optical polymers, its direct measurement for the monomer is less common. However, understanding the refractive index at a standard wavelength is the first step in characterizing the optical properties of the material.
-
Purity of the Monomer: The presence of impurities, such as unreacted starting materials or by-products from synthesis, can significantly alter the refractive index of the monomer. Therefore, using a high-purity sample is crucial for obtaining a true and representative value.
Section 6: Applications and the Importance of Refractive Index Matching
The refractive index of poly(this compound) and its monomer are key to their successful application in various fields.
-
Optical Adhesives and Coatings: In these applications, it is often necessary to match the refractive index of the adhesive or coating to that of the substrates (e.g., glass or other polymers) to minimize Fresnel reflection and maximize light transmission.[3] A mismatch in refractive indices can lead to significant light loss at interfaces, reducing the efficiency of optical devices. The ability to tailor the refractive index of a formulation by incorporating monomers like TCM is a significant advantage.
-
Dental Resins: In dentistry, the aesthetic appearance of restorative materials is of utmost importance. The refractive index of the polymer matrix must be closely matched to that of the filler particles (e.g., silica or glass) to achieve a natural, tooth-like translucency.[4][5] A mismatch in refractive indices leads to light scattering at the filler-matrix interface, resulting in an opaque and unnatural appearance.[4][5] The refractive index of TCM makes it a suitable candidate for inclusion in dental composite formulations to fine-tune their optical properties.
-
3D Printing and Microlithography: In these advanced manufacturing techniques, the refractive index of the photopolymer resin is a critical parameter that influences the resolution and accuracy of the printed or fabricated structures.
Section 7: Conclusion
The refractive index of this compound is a fundamental property that dictates its utility in a wide array of advanced applications. A thorough understanding of its value, the methodology for its accurate measurement, and its relationship with the properties of the resulting polymer is essential for researchers and formulators. By adhering to rigorous experimental protocols and appreciating the causality behind these procedures, scientists can effectively harness the unique optical properties of this versatile monomer to develop next-generation materials with superior performance and clarity.
References
- 1. This compound | 7779-31-9 | Benchchem [benchchem.com]
- 2. This compound | 7779-31-9 [chemicalbook.com]
- 3. circuitinsight.com [circuitinsight.com]
- 4. The effect of refractive index of fillers and polymer matrix on translucency and color matching of dental resin composite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of refractive index of fillers and polymer matrix on translucency and color matching of dental resin composite | Biomaterial Investigations in Dentistry [medicaljournalssweden.se]
An In-depth Technical Guide to the Purity Analysis of 3,3,5-Trimethylcyclohexyl Methacrylate (TMCHMA) Isomeric Mixtures
Introduction
3,3,5-Trimethylcyclohexyl methacrylate (TMCHMA) is a cycloaliphatic methacrylate monomer that imparts desirable properties such as high weatherability, chemical resistance, and optical clarity to polymers.[1][2] Its rigid, cyclic structure contributes to the hardness and UV resistance of coatings, adhesives, and other high-performance materials.[1] TMCHMA is synthesized via the direct esterification of 3,3,5-trimethylcyclohexanol with methacrylic acid, a reaction that typically yields a mixture of cis and trans isomers.[3] The ratio of these isomers and the overall purity of the monomer are critical quality attributes that can significantly influence the polymerization kinetics and the final properties of the polymer.
This technical guide provides a comprehensive framework for the purity analysis of this compound, with a focus on the separation and quantification of its geometric isomers and potential process-related impurities. This document is intended for researchers, scientists, and quality control professionals in the fields of polymer chemistry and drug development who require robust analytical methodologies for the characterization of this important monomer.
Understanding the Analytical Challenge: Isomers and Impurities
The primary analytical challenge in the characterization of TMCHMA lies in the separation and quantification of its cis and trans isomers. These isomers possess the same molecular weight and chemical formula (C13H22O2), resulting in very similar physicochemical properties and making their separation non-trivial.[4][5] Furthermore, the synthesis of TMCHMA can introduce several potential impurities that must be monitored and controlled.
Key Analytes for Purity Assessment:
-
Cis-3,3,5-Trimethylcyclohexyl Methacrylate: One of the geometric isomers.
-
Trans-3,3,5-Trimethylcyclohexyl Methacrylate: The other geometric isomer.
-
3,3,5-Trimethylcyclohexanol: Unreacted starting material.[3]
-
Methacrylic Acid: Unreacted starting material.[3]
-
Inhibitors: Such as monomethyl ether hydroquinone (MEHQ), which is often added to prevent premature polymerization.
-
By-products: From potential side reactions during esterification.
The following diagram illustrates the logical flow for the comprehensive purity analysis of TMCHMA.
Caption: Logical workflow for the purity analysis of this compound.
Primary Analytical Technique: Gas Chromatography (GC)
Gas chromatography is the premier technique for the analysis of volatile and semi-volatile compounds, making it exceptionally well-suited for the purity and isomeric analysis of TMCHMA. The subtle differences in the spatial arrangement of the cis and trans isomers can be exploited to achieve chromatographic separation on a suitable capillary column.
Rationale for GC as the Primary Technique
-
High Resolving Power: Capillary GC columns offer the high efficiency required to separate closely related isomers.[6]
-
Volatility of TMCHMA: With a boiling point of 79 °C at 1 mmHg, TMCHMA is readily volatilized under typical GC inlet conditions.[7]
-
Flame Ionization Detector (FID): The FID provides excellent sensitivity for hydrocarbons and a uniform response factor for the isomers, simplifying quantification.
-
Established Precedent: GC is a standard method for purity assessment of similar acrylate and methacrylate monomers.[8]
Proposed GC Methodology
This section outlines a detailed, step-by-step protocol for the analysis of TMCHMA.
1. Instrumentation and Consumables:
-
Gas Chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).
-
Capillary GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is a good starting point. For enhanced separation of isomers, a more polar column, such as a cyanopropyl-based phase, could be investigated.[9]
-
Carrier Gas: Helium or Hydrogen of high purity.
-
Reagents: High-purity solvent for sample dilution (e.g., acetone or ethyl acetate).
2. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Injector Temperature | 250 °C | Ensures complete and rapid volatilization of the sample. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peaks. |
| Injection Volume | 1 µL | Typical for capillary GC. |
| Carrier Gas & Flow Rate | Helium at 1.0 mL/min | Provides good efficiency and is inert. |
| Oven Temperature Program | Initial: 100 °C (hold 2 min) Ramp: 5 °C/min to 220 °C Hold: 5 min | A slow ramp rate is crucial for resolving the cis and trans isomers.[5] |
| Detector Temperature | 280 °C | Prevents condensation of analytes in the detector. |
| Detector Gases | Hydrogen and Air | As per manufacturer's specifications for FID. |
3. Sample and Standard Preparation:
-
Sample Solution: Accurately weigh approximately 50 mg of the TMCHMA sample into a 10 mL volumetric flask and dilute to volume with the chosen solvent.
-
Reference Standard Solution: If available, prepare a solution of a characterized TMCHMA reference standard at a similar concentration.
4. Analysis Procedure:
-
Equilibrate the GC system until a stable baseline is achieved.
-
Inject a blank (solvent) to ensure the system is clean.
-
Inject the sample solution.
-
Identify the peaks corresponding to the cis and trans isomers based on their retention times. Typically, trans isomers may elute slightly earlier than cis isomers on some stationary phases due to their more linear shape.[6][9]
-
Integrate the peak areas of all components in the chromatogram.
5. Calculation of Purity and Isomer Ratio:
-
Area Percent Purity: Purity (%) = [(Area of Isomer 1 + Area of Isomer 2) / Total Area of all peaks] x 100
-
Isomer Ratio: Cis:Trans Ratio = Area of Cis Isomer : Area of Trans Isomer
Complementary Technique: High-Performance Liquid Chromatography (HPLC)
While GC is the primary tool for isomer and volatile impurity analysis, reversed-phase HPLC (RP-HPLC) serves as an excellent complementary technique for the quantification of non-volatile impurities and the polymerization inhibitor.[3]
Proposed HPLC Methodology
1. Instrumentation and Consumables:
-
HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.[10]
-
Reagents: HPLC-grade acetonitrile and water.
2. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A to 30% A over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
This method would be suitable for separating the relatively nonpolar TMCHMA isomers from more polar impurities like methacrylic acid and the MEHQ inhibitor.
Structural Elucidation and Isomer Identification
Unequivocal identification of the cis and trans isomers requires spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H and ¹³C NMR: The chemical shifts and coupling constants of the protons and carbons on the cyclohexane ring will differ between the cis and trans isomers due to their different spatial orientations (axial vs. equatorial).[11] Advanced 2D NMR techniques like COSY and NOESY can further confirm the stereochemical assignments.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While the electron ionization (EI) mass spectra of the cis and trans isomers are often very similar, GC-MS is invaluable for identifying unknown impurities by providing both retention time and mass spectral data for comparison with libraries (e.g., NIST).[12][13]
The following diagram illustrates the relationship between analytical techniques and the information they provide for TMCHMA analysis.
Caption: Interplay of analytical techniques for comprehensive TMCHMA characterization.
Method Validation: Ensuring Trustworthy Results
A critical component of any analytical procedure is its validation, which provides documented evidence that the method is suitable for its intended purpose. The validation of the proposed GC method should be performed in accordance with the International Council for Harmonisation (ICH) guideline Q2(R2).[14]
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and typical acceptance criteria for the GC purity method.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). | Peaks for isomers, starting materials, and by-products should be well-resolved (Resolution > 1.5). |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of spiked known impurities should be within 90.0% to 110.0%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 3.0%). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, temperature ramp, etc. |
Conclusion
The purity and isomeric composition of this compound are critical parameters that dictate its performance in polymerization processes. A robust analytical strategy, centered on high-resolution gas chromatography, is essential for the comprehensive characterization of this monomer. By employing the methodologies outlined in this guide, from the initial GC separation to spectroscopic identification and full method validation, researchers and quality control professionals can ensure the quality and consistency of TMCHMA, leading to the development of superior polymer products. The complementary use of HPLC provides a more complete impurity profile, ensuring a thorough understanding of the material's composition.
References
- 1. polysciences.com [polysciences.com]
- 2. specialchem.com [specialchem.com]
- 3. This compound | 7779-31-9 | Benchchem [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. vurup.sk [vurup.sk]
- 7. 7779-31-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 3,3,5-Trimethylcyclohexyl Acrylate | 86178-38-3 | TCI AMERICA [tcichemicals.com]
- 9. mdpi.com [mdpi.com]
- 10. Separation of Cyclohexyl methacrylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. This compound | C13H22O2 | CID 111032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. impactfactor.org [impactfactor.org]
- 14. pharmaguru.co [pharmaguru.co]
Introduction: The Significance of Thermal Stability in Advanced Polymer Applications
An In-depth Technical Guide to the Thermal Stability of 3,3,5-Trimethylcyclohexyl Methacrylate (TMCHMA) Polymers
For Researchers, Scientists, and Drug Development Professionals
This compound (TMCHMA) is a cycloaliphatic methacrylate monomer that yields polymers with a unique combination of properties, including high weatherability, chemical resistance, and optical clarity.[1] The rigid and bulky trimethylcyclohexyl group imparts enhanced hardness and UV resistance to the polymer, poly(this compound), making it a valuable material for applications such as UV-resistant coatings, high-performance adhesives, optical and display materials, and industrial composites.[1][2][3] For these high-performance applications, understanding the thermal stability of the polymer is of paramount importance as it dictates the material's processing window and its service life at elevated temperatures.
This technical guide provides a comprehensive overview of the thermal stability of poly(TMCHMA). We will delve into the synthesis of the monomer, its polymerization, the fundamental mechanisms of thermal degradation for poly(methacrylates), and the experimental techniques used to characterize their thermal behavior. This guide is intended to equip researchers, scientists, and professionals in drug development and material science with the necessary knowledge to effectively utilize and evaluate TMCHMA-based polymers.
Synthesis and Polymerization of this compound
The journey to a thermally stable polymer begins with the synthesis of a high-purity monomer and a well-controlled polymerization process.
Monomer Synthesis
The most common method for synthesizing this compound is through the direct esterification of methacrylic acid with 3,3,5-trimethylcyclohexanol.[4] This is an equilibrium reaction, and to drive it towards the formation of the ester, a catalyst is employed, and water, a byproduct, is continuously removed.[4]
Alternatively, transesterification pathways can be utilized, where an alkyl methacrylate (e.g., methyl methacrylate) reacts with 3,3,5-trimethylcyclohexanol.[5] The choice of synthesis route can impact the purity of the monomer, which in turn can affect the thermal stability of the resulting polymer.
Polymerization
Poly(TMCHMA) is typically synthesized via free-radical polymerization. The choice of initiator and polymerization conditions can significantly influence the molecular weight and architecture of the polymer, both of which have a direct bearing on its thermal stability.
Commonly used thermal initiators include azo compounds like azobisisobutyronitrile (AIBN) and peroxides.[4] Redox initiation systems can also be employed for polymerization at lower temperatures.[4] The polymerization process is a critical step where impurities or the formation of weak links in the polymer backbone can be introduced, potentially compromising the thermal stability of the final material.
Caption: Workflow for the synthesis of TMCHMA monomer and its subsequent polymerization.
The Landscape of Poly(methacrylate) Thermal Degradation
The thermal degradation of poly(methacrylates) is a complex process that has been extensively studied, particularly for poly(methyl methacrylate) (PMMA). The general mechanisms observed for PMMA provide a solid framework for understanding the thermal behavior of poly(TMCHMA).
The primary mechanism of thermal degradation for poly(alkyl methacrylates) is depolymerization, which is essentially the reverse of the polymerization process.[6] This process leads to the regeneration of the corresponding monomer in high yields.[6] The degradation typically proceeds through three main stages: initiation, depropagation (or "unzipping"), and termination.
-
Initiation: This can occur through random scission of the polymer backbone, particularly at weak links, or at the chain ends. For many radically polymerized poly(methacrylates), initiation of degradation can start at temperatures as low as 200°C.
-
Depropagation: Once a radical is formed on the polymer chain, a rapid depropagation process occurs, leading to the sequential release of monomer units.
-
Termination: The depropagation can be terminated by various reactions, such as radical combination or disproportionation.
The presence of the bulky 3,3,5-trimethylcyclohexyl side group in poly(TMCHMA) is expected to influence its thermal stability. The steric hindrance provided by this group may affect chain mobility and the depropagation kinetics.
Caption: Generalized thermal degradation pathway for poly(methacrylates).
Experimental Characterization of Thermal Stability
A thorough understanding of the thermal stability of poly(TMCHMA) requires robust experimental characterization. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques employed for this purpose.
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for assessing the thermal stability of polymers.[7][8][9][10][11] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7][9]
Key Information Obtained from TGA:
-
Onset of Decomposition: The temperature at which the polymer begins to lose mass.
-
Decomposition Profile: The rate and number of decomposition steps.
-
Residual Mass: The amount of non-volatile material remaining at the end of the analysis.
-
Thermal Stability Ranking: Comparison of the thermal stability of different polymer samples.
| Parameter | Description | Typical Value for Poly(methacrylates) |
| Tonset | Onset temperature of decomposition | 200 - 300°C |
| Tmax | Temperature of maximum rate of decomposition | 300 - 400°C |
| Char Yield | Percentage of mass remaining at high temperature | Generally low for poly(methacrylates) |
Experimental Protocol for TGA of Poly(TMCHMA):
-
Sample Preparation: Ensure the polymer sample is dry and free of residual solvent. A sample size of 5-10 mg is typically used.
-
Instrument Setup:
-
Atmosphere: Nitrogen or air, with a typical flow rate of 20-50 mL/min. Analysis in an inert atmosphere like nitrogen is common to study the intrinsic thermal stability without oxidative effects.
-
Heating Rate: A heating rate of 10 °C/min is standard, but multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) can be used for kinetic analysis.
-
Temperature Range: Typically from room temperature to 600°C, ensuring the complete decomposition of the polymer.
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset of decomposition, peak decomposition temperatures, and mass loss at different stages.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique used to measure the heat flow into or out of a sample as a function of temperature or time.[8] For polymers, it is crucial for determining the glass transition temperature (Tg), which is a critical parameter related to the material's service temperature.
Key Information Obtained from DSC:
-
Glass Transition Temperature (Tg): The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The bulky side group of poly(TMCHMA) is expected to result in a relatively high Tg.
-
Melting Temperature (Tm): For semi-crystalline polymers. Poly(TMCHMA) is generally amorphous, so a distinct melting peak is not expected.
-
Crystallization Temperature (Tc): Upon cooling from the melt.
Experimental Protocol for DSC of Poly(TMCHMA):
-
Sample Preparation: A small amount of the polymer (typically 5-10 mg) is sealed in an aluminum pan.
-
Instrument Setup:
-
Atmosphere: Typically nitrogen.
-
Heating/Cooling Cycles: A common procedure involves a heat-cool-heat cycle to erase the thermal history of the sample. For example:
-
Heat from room temperature to a temperature above the expected Tg (e.g., 200°C) at a rate of 10 °C/min.
-
Cool to a low temperature (e.g., 0°C) at a controlled rate (e.g., 10 °C/min).
-
Heat again to the upper temperature at 10 °C/min. The Tg is determined from the second heating scan.
-
-
-
Data Analysis: The glass transition is observed as a step-like change in the baseline of the DSC curve.
Analysis of Degradation Products: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
To gain a deeper understanding of the degradation mechanism, the volatile products evolved during thermal decomposition can be analyzed using Py-GC/MS. In this technique, the polymer is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.
For poly(alkyl methacrylates), Py-GC/MS analysis typically confirms that the primary degradation product is the corresponding monomer.[6] This powerful analytical tool can also identify minor degradation products, providing valuable insights into alternative degradation pathways that may occur.
Conclusion: A Thermally Robust Polymer for Demanding Applications
Poly(this compound) is a specialty polymer with desirable properties for a range of advanced applications. Its thermal stability is a key performance attribute that is governed by its chemical structure and the conditions of its synthesis and polymerization. The primary degradation pathway for poly(TMCHMA) is expected to be depolymerization, yielding the TMCHMA monomer.
A comprehensive evaluation of the thermal stability of poly(TMCHMA) relies on the diligent application of analytical techniques such as TGA and DSC. These methods provide critical data on decomposition temperatures and the glass transition temperature, which are essential for determining the processing and service limits of the material. By understanding and characterizing the thermal behavior of poly(TMCHMA), researchers and developers can confidently employ this versatile polymer in the creation of durable and reliable products.
References
- 1. polysciences.com [polysciences.com]
- 2. ulprospector.com [ulprospector.com]
- 3. nama-group.com [nama-group.com]
- 4. This compound | 7779-31-9 | Benchchem [benchchem.com]
- 5. 3,3,5-Trimethylcyclohexyl acrylate | 87954-40-3 | Benchchem [benchchem.com]
- 6. polychemistry.com [polychemistry.com]
- 7. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 8. azom.com [azom.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. TGA Analysis, thermogravimetric analysis [redthermo.com]
- 11. researchgate.net [researchgate.net]
Solubility of 3,3,5-Trimethylcyclohexyl Methacrylate in Organic Solvents: A Predictive and Practical Guide
An In-depth Technical Guide
Abstract
3,3,5-Trimethylcyclohexyl methacrylate (TMCHMA), also known as isophoryl methacrylate, is a cycloaliphatic monomer prized for its role in developing high-performance polymers with excellent weatherability, chemical resistance, and optical clarity.[1] Its utility in advanced coatings, optical resins, and industrial composites necessitates a thorough understanding of its solubility characteristics.[1] This guide provides a comprehensive analysis of TMCHMA's solubility, moving beyond scarce literature data to offer a robust theoretical framework for prediction and a detailed experimental protocol for determination. We delve into the principles of Hansen Solubility Parameters (HSP) as a predictive tool and provide a step-by-step workflow for researchers to accurately measure solubility in any organic solvent, ensuring reliable and reproducible results for formulation, synthesis, and purification applications.
Introduction to this compound (TMCHMA)
TMCHMA is a monofunctional methacrylate monomer characterized by a bulky, cycloaliphatic group. This rigid cyclic structure is key to its performance, imparting enhanced hardness, UV resistance, and a high glass transition temperature (Tg) to its corresponding polymers. These properties make it an invaluable component in formulations for UV-resistant coatings, durable adhesives, and clear, impact-resistant optical materials.[1]
The successful application of TMCHMA is fundamentally dependent on its interaction with solvents at every stage of the product lifecycle—from solution polymerization and formulation to purification and final application. A precise understanding of its solubility is therefore not merely academic but a critical prerequisite for innovation and quality control.
Physicochemical Properties of TMCHMA
A foundational understanding of a molecule's physical properties is essential before exploring its solubility. The table below summarizes the key physicochemical data for TMCHMA.
| Property | Value | Reference(s) |
| CAS Number | 7779-31-9 | |
| Molecular Formula | C₁₃H₂₂O₂ | [2] |
| Molecular Weight | 210.31 g/mol | [2] |
| Appearance | Clear Liquid | |
| Density | 0.93 g/mL at 25 °C | [3][4] |
| Boiling Point | 79 °C at 1 mmHg | [3][4] |
| Melting Point | -15 °C | [3][4] |
| Refractive Index | n20/D 1.456 | [3][5] |
| Water Solubility | 5.3 mg/L at 20 °C | [5][6] |
| Vapor Pressure | 7.3 Pa at 25 °C | [5] |
| Flash Point | 98 °C (208.4 °F) - closed cup |
Note: While several Safety Data Sheets (SDS) state "No data available" for water solubility, specific experimental values have been published and are presented here.[4][7]
Theoretical Framework for Solubility Prediction
Where extensive experimental data is unavailable, theoretical models provide a powerful predictive tool. The principle of "like dissolves like" is quantitatively expressed through solubility parameters, with the Hansen Solubility Parameters (HSP) being one of the most effective systems.[8]
HSP decomposes the total Hildebrand solubility parameter (δt) into three components representing the primary intermolecular forces:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Every solvent and solute can be described by a unique set of these three parameters, defining a point in "Hansen space".[9] A solute is predicted to be soluble in a solvent if their Hansen parameters are similar. This similarity is quantified by the distance (Ra) between the solute and solvent in Hansen space. A "solubility sphere" can be defined for a solute with a specific radius (R₀). Solvents that fall within this sphere (i.e., Ra < R₀) are considered good solvents.[10]
References
- 1. polysciences.com [polysciences.com]
- 2. This compound | C13H22O2 | CID 111032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 7779-31-9 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. This compound CAS#: 7779-31-9 [m.chemicalbook.com]
- 6. 7779-31-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 9. researchgate.net [researchgate.net]
- 10. Hansen solubility parameters [stenutz.eu]
CAS number 7779-31-9 properties and hazards
An In-Depth Technical Guide to 3,3,5-Trimethylcyclohexyl Methacrylate (CAS Number: 7779-31-9)
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound (TMCHMA), a cycloaliphatic methacrylate monomer identified by CAS number 7779-31-9. The document delves into its fundamental chemical and physical properties, synthesis methodologies, polymerization characteristics, and diverse applications, particularly in the realm of high-performance polymers. Furthermore, a detailed analysis of its associated hazards, toxicological profile, and essential safety protocols is presented to ensure its safe handling and application in research and development settings. This guide is intended for researchers, scientists, and professionals in the fields of polymer chemistry, materials science, and drug development who require a thorough understanding of this versatile monomer.
Introduction and Chemical Identity
This compound (TMCHMA) is a specialty monomer recognized for its unique molecular architecture, which imparts a range of desirable properties to the polymers derived from it.[1] The presence of a bulky, rigid cyclic group in its structure is key to enhancing features such as weatherability, chemical resistance, and hardness in polymer formulations.[2]
Nomenclature and Structure:
-
IUPAC Name: (3,3,5-trimethylcyclohexyl) 2-methylprop-2-enoate[3]
-
Synonyms: Isophoryl methacrylate[4]
-
CAS Number: 7779-31-9[3]
-
Molecular Formula: C₁₃H₂₂O₂[3]
-
Molecular Weight: 210.31 g/mol [4]
The chemical structure of TMCHMA features a methacrylate functional group attached to a 3,3,5-trimethylcyclohexyl ring. This combination of a polymerizable methacrylate unit and a sterically hindering cycloaliphatic moiety is central to its performance characteristics.
Caption: Chemical Structure of this compound.
Physicochemical Properties
The physical and chemical properties of TMCHMA are summarized in the table below. These properties are crucial for determining its behavior in various chemical processes and applications.
| Property | Value | Source(s) |
| Physical State | Liquid | [4] |
| Appearance | Colorless | |
| Melting Point | -15 °C | [4] |
| Boiling Point | 79 °C at 1 mmHg | [4][5] |
| Density | 0.93 g/mL at 25 °C | [4][5] |
| Refractive Index | n20/D 1.456 | [4][5] |
| Flash Point | 98 °C (closed cup) | [4] |
Synthesis and Purification
Synthesis Methodologies
The primary route for synthesizing this compound is through the esterification of methacrylic acid with 3,3,5-trimethylcyclohexanol.[6] This is an equilibrium reaction, and various catalytic systems and reaction conditions can be employed to drive the reaction towards the formation of the desired ester.[6]
A common laboratory and industrial method involves the direct esterification using an acid catalyst, such as p-toluenesulfonic acid (p-TsOH). To achieve a high yield, the water produced as a byproduct must be continuously removed, typically through azeotropic distillation using a Dean-Stark apparatus.[6] The reaction is generally conducted at reflux temperatures between 100–140°C.[6]
An alternative, higher-reactivity method involves the reaction of methacryloyl chloride with 3,3,5-trimethylcyclohexanol in the presence of a base catalyst like triethylamine at low temperatures.[6] This method is irreversible and can lead to higher purity and shorter reaction times, but it requires the prior preparation of the moisture-sensitive acyl chloride.[6]
Purification Techniques
High monomer purity is essential for achieving predictable polymerization kinetics and desired polymer properties. The principal method for purifying TMCHMA is vacuum distillation.[6] Due to its high boiling point and susceptibility to thermal polymerization, purification must be performed under reduced pressure.[6] It is also common for commercial preparations to contain inhibitors, such as monomethyl ether hydroquinone (MEHQ), to prevent premature polymerization during storage.[4]
Polymerization and Applications
TMCHMA is a versatile monomer that can be polymerized through various mechanisms, with free-radical polymerization being the most common.[6] The bulky 3,3,5-trimethylcyclohexyl group introduces significant steric hindrance, which influences the polymerization kinetics, particularly by decreasing the propagation rate constant compared to less bulky methacrylates.[6]
Caption: Generalized workflow for the free-radical polymerization of TMCHMA.
Key Applications:
-
UV-Resistant Coatings: The high weatherability and UV resistance imparted by the cycloaliphatic structure make TMCHMA an ideal component for durable coatings for plastics and other substrates.[1][2]
-
High-Performance Adhesives: It contributes to strong adhesion, chemical stability, and thermal durability in adhesive formulations.[1][2][7]
-
Optical and Display Materials: Its optical clarity and impact resistance are advantageous for coatings on optical lenses and display screens.[2]
-
3D Printing Resins: In 3D printing, TMCHMA can improve the mechanical strength and print resolution of the final product.[1][2]
-
Industrial Composites: It is used to create rigid and durable polymer structures for various industrial applications.[2]
-
Other Uses: TMCHMA also finds application as a monomer in the production of sealants, lubricant additives, and textile chemicals.[7]
Hazards and Safety Protocols
A thorough understanding of the hazards associated with TMCHMA is crucial for its safe handling. The following information is derived from its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3][8] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[3][8] |
| Sensitization, Skin | 1B | H317: May cause an allergic skin reaction[3][4] |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation[3][8] |
| Hazardous to the Aquatic Environment, Chronic Hazard | 2 | H411: Toxic to aquatic life with long lasting effects[4][9] |
Toxicological Information
-
Acute Effects: Causes skin, eye, and respiratory irritation upon contact or inhalation.[10] Symptoms of skin contact may include redness and inflammation, while eye contact can lead to irritation and conjunctivitis.[10] Inhalation may cause coughing, shortness of breath, and chest tightness.[10]
-
Sensitization: May cause an allergic skin reaction, leading to rash and dermatitis upon repeated exposure.[10]
Experimental Protocols for Safe Handling
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or chemical safety goggles conforming to EN166 or NIOSH standards.[10][11]
-
Hand Protection: Wear suitable protective gloves. Gloves must be inspected prior to use, and proper removal techniques should be employed to avoid skin contact.[11]
-
Skin and Body Protection: Wear suitable protective clothing.[10] For potential splashes, clothing should conform to EN 14605.[10]
-
Respiratory Protection: Use only in a well-ventilated area. If vapors or mists are generated, a suitable respirator should be worn.[8]
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[12]
-
Safety showers and eyewash stations should be readily available in the work area.[12]
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[11]
-
Avoid inhalation of vapor or mist.[11]
-
Store in a cool, dry, and well-ventilated place away from heat sources and direct sunlight.[7][11]
-
Keep containers tightly closed when not in use.[11]
-
Store away from incompatible materials such as oxidizing agents.[12]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If symptoms persist, seek medical advice.[10]
-
Skin Contact: Wash off with soap and plenty of water. If skin irritation or a rash occurs, seek medical attention.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Consult a physician.[11]
Conclusion
This compound (CAS 7779-31-9) is a valuable specialty monomer that offers a unique combination of properties, making it a key component in the formulation of high-performance polymers. Its rigid cycloaliphatic structure provides excellent durability, weatherability, and hardness, which are beneficial in demanding applications such as coatings, adhesives, and 3D printing. However, its potential to cause skin, eye, and respiratory irritation, as well as skin sensitization, necessitates strict adherence to safety protocols. By following the guidelines outlined in this technical guide, researchers and drug development professionals can safely and effectively utilize TMCHMA in their work.
References
- 1. High-performance Acrylic Monomer: 3,3,5-Trimethylcyclohexyl Acrylate (TMCHA)-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 2. polysciences.com [polysciences.com]
- 3. This compound | C13H22O2 | CID 111032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 甲基丙烯酸 3,3,5-三甲基环己酯,异构体混合物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | 7779-31-9 [chemicalbook.com]
- 6. This compound | 7779-31-9 | Benchchem [benchchem.com]
- 7. nama-group.com [nama-group.com]
- 8. Page loading... [wap.guidechem.com]
- 9. gestis.dguv.de [gestis.dguv.de]
- 10. farnell.com [farnell.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to 3,3,5-Trimethylcyclohexyl Methacrylate (Isophorone Methacrylate)
Introduction: Clarifying the Nomenclature and Significance
In the field of polymer science and material engineering, precise terminology is paramount. One such instance that often causes confusion is the nomenclature surrounding the monomer officially known as 3,3,5-Trimethylcyclohexyl Methacrylate. This versatile cycloaliphatic methacrylate monomer is frequently referred to by its common synonym, Isophorone Methacrylate. This guide aims to provide a comprehensive technical overview of this important compound, clarifying its identity, properties, synthesis, and diverse applications for researchers, scientists, and professionals in drug development and materials science.
This compound (TMCHMA), also known as Isophorone Methacrylate, is a specialty monomer valued for its unique molecular architecture.[1] The presence of a bulky, rigid trimethylcyclohexyl group imparts a desirable combination of properties to the resulting polymers, including enhanced hardness, superior weatherability, and excellent chemical resistance.[2][3] These characteristics make it a crucial building block in the formulation of high-performance coatings, adhesives, optical resins, and advanced composite materials.[2]
This guide will delve into the fundamental chemistry of this monomer, providing a detailed exploration of its synthesis, polymerization behavior, and the structure-property relationships that govern its performance in various applications. We will also present detailed experimental protocols and safety considerations to equip researchers with the practical knowledge required to effectively utilize this monomer in their work.
Section 1: Chemical Identity and Physicochemical Properties
Nomenclature and Structure
The unambiguous identification of a chemical compound is critical for scientific communication and reproducibility. This compound is the systematically correct IUPAC-derived name. However, the synonym "Isophorone Methacrylate" is widely used in industrial and commercial contexts. It's important for researchers to recognize both names to navigate the scientific and technical literature effectively.
-
Systematic Name: this compound[4]
-
Common Synonym: Isophorone Methacrylate
-
CAS Number: 7779-31-9[4]
-
Molecular Formula: C13H22O2[4]
-
Molecular Weight: 210.31 g/mol [4]
The chemical structure of this compound is characterized by a methacrylate functional group attached to a 3,3,5-trimethylcyclohexyl ring. This bulky, cyclic aliphatic moiety is the key to many of the desirable properties it imparts to polymers.
References
Methodological & Application
Introduction: The Strategic Role of Cycloaliphatic Monomers in UV Curing
An Application Guide to High-Performance UV-Curable Coatings Using 3,3,5-Trimethylcyclohexyl Methacrylate (TMCHMA)
UV-curable coatings represent a cornerstone of modern materials science, offering rapid, energy-efficient, and environmentally conscious solutions compared to traditional solvent-based systems.[1][2] The technology relies on a photochemical process where liquid formulations of oligomers and monomers are instantly converted into a solid, cross-linked polymer network upon exposure to high-intensity ultraviolet light.[2][3] The selection of monomers is a critical determinant of the final coating's properties. Among the diverse array of available monomers, this compound (TMCHMA), a cycloaliphatic methacrylate ester, has emerged as a key component for high-performance applications.[4][5][6]
The defining feature of TMCHMA is its bulky, rigid cyclic structure.[5] This molecular architecture is not merely incidental; it is the primary driver of the exceptional properties it imparts to the cured film. Unlike linear aliphatic methacrylates, the sterically hindered cycloaliphatic group restricts rotational freedom within the polymer backbone. This structural constraint is the causal factor behind several key performance enhancements:
-
Low Volumetric Shrinkage: The bulky, pre-organized ring structure minimizes the change in free volume during polymerization, leading to significantly lower shrinkage compared to more flexible monomers.[7][8] This is critical for applications requiring high precision and for reducing internal stress that can lead to poor adhesion and film defects.
-
Enhanced Hardness and Scratch Resistance: The rigid cyclic group contributes directly to a higher glass transition temperature (Tg) and increased hardness of the final polymer.[7][9]
-
Superior Weatherability and Chemical Resistance: The stable cycloaliphatic ring provides excellent resistance to degradation from UV radiation and hydrolysis, making TMCHMA-based coatings suitable for demanding and outdoor applications.[4][5][7]
-
Excellent Adhesion: TMCHMA can promote strong adhesion to a variety of substrates, including challenging plastics and metals.[4][6][7]
This guide provides a comprehensive framework for researchers and formulation scientists on leveraging TMCHMA in UV-curable coatings. It details the scientific principles, formulation strategies, and validated experimental protocols for creating and characterizing high-performance coatings.
Section 1: Principles of Formulation
A UV-curable coating is a synergistic system where each component has a defined role.[10][11][12] TMCHMA functions primarily as a monofunctional reactive diluent, a monomer used to reduce the viscosity of high-molecular-weight oligomers to a workable level for application, while also becoming an integral part of the final cross-linked film.[6]
Core Components of a TMCHMA-Based UV Formulation:
| Component | Function | Example Materials | Causality of Selection |
| Oligomer | The polymer backbone of the coating; dictates primary properties like flexibility, hardness, and chemical resistance.[12] | Epoxy Acrylates, Urethane Acrylates, Polyester Acrylates | Epoxy Acrylates are chosen for high hardness and chemical resistance. Urethane Acrylates are selected for their excellent flexibility, toughness, and abrasion resistance.[10][13] |
| Reactive Diluent (Monomer) | Reduces viscosity for application; modifies properties of the cured film. | This compound (TMCHMA) , Isobornyl Acrylate (IBOA), Tripropyleneglycol Diacrylate (TPGDA) | TMCHMA is the focus, selected for hardness, low shrinkage, and weatherability.[5][8] Other monomers are added to balance properties; for example, a difunctional monomer like TPGDA increases cross-link density and cure speed.[13] |
| Photoinitiator | Absorbs UV light to generate reactive free radicals, initiating polymerization.[12][14] | Type I (Cleavage): e.g., TPO, BDK. Type II (H-Abstraction): e.g., Benzophenone (requires a co-initiator). | Type I photoinitiators are often used for clear coats due to their high reactivity and low yellowing. The choice depends on matching the initiator's absorption spectrum with the UV lamp's emission spectrum for maximum efficiency.[14][15] |
| Additives | Fine-tune specific properties such as flow, leveling, slip, and substrate wetting. | Leveling agents (e.g., polyacrylates), Slip agents (e.g., silicones), Wetting agents. | These are included in small amounts (<1%) to overcome surface tension effects and ensure a smooth, defect-free film. Their inclusion is a self-validating step to ensure coating quality. |
Section 2: The UV Curing Mechanism
The conversion from a liquid coating to a solid film is a rapid, chain-reaction polymerization process initiated by UV light.[1][2] Understanding this mechanism is crucial for troubleshooting and optimizing the curing process. The process occurs in three primary stages: Initiation, Propagation, and Termination.
Caption: Free-radical polymerization pathway for UV-curable coatings.
Section 3: Experimental Protocols
The following protocols provide a validated workflow for the formulation, application, and characterization of a TMCHMA-based UV-curable clear coat.
Protocol 3.1: Formulation Preparation
This protocol describes the preparation of a 100g batch of a model clear coat formulation.
Materials & Equipment:
-
Aromatic Urethane Acrylate Oligomer
-
This compound (TMCHMA)
-
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) Photoinitiator
-
Polyacrylate-based Leveling Agent
-
Top-pan balance (± 0.01g)
-
Opaque mixing vessel (e.g., amber glass beaker or polypropylene cup)
-
Mechanical overhead stirrer with propeller blade
-
Yellow/amber laboratory lighting (to prevent premature curing)
Procedure:
-
Safety First: Conduct all work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.
-
Weighing Components: In the opaque mixing vessel, accurately weigh the components according to the model formulation table below. It is critical to add the highest viscosity component (oligomer) first.
-
Mixing:
-
Place the vessel under the mechanical stirrer. Begin mixing at a low speed (~200 RPM) to avoid splashing.
-
Add the TMCHMA monomer to the oligomer and continue mixing until the blend is homogeneous. The viscosity will noticeably decrease.
-
Add the photoinitiator (TPO) powder. Increase stirring speed to ~500-800 RPM to ensure it fully dissolves. This may take 15-30 minutes. The formulation must be completely clear with no visible particles. Causality: Undissolved photoinitiator will lead to curing defects and surface imperfections.
-
Finally, add the leveling agent and mix for an additional 5 minutes at a low speed.
-
-
Degassing: Allow the formulation to sit for at least 30 minutes to allow any entrapped air bubbles to dissipate. For high-viscosity systems, a brief period in a vacuum chamber may be necessary.
-
Storage: Store the final formulation in a sealed, opaque container away from light sources.
Model Clear Coat Formulation:
| Component | Role | Weight Percent (%) |
| Aromatic Urethane Acrylate | Oligomer | 60.0 |
| TMCHMA | Reactive Diluent | 35.0 |
| TPO | Photoinitiator | 4.0 |
| Leveling Agent | Additive | 1.0 |
| Total | 100.0 |
Protocol 3.2: Coating Application and Curing
This protocol details the application of the coating onto a substrate and the UV curing process.
Caption: Standard experimental workflow from formulation to final testing.
Materials & Equipment:
-
Substrates (e.g., polycarbonate panels, cold-rolled steel panels)
-
Lint-free wipes and Isopropyl Alcohol (IPA)
-
Wire-wound applicator rod (e.g., #12 rod for ~12 µm dry film thickness)
-
Drawdown board/surface
-
UV Curing System (e.g., conveyorized unit with a medium-pressure mercury (Hg) lamp)
-
Radiometer
Procedure:
-
Substrate Preparation: Thoroughly clean the substrate surface with an IPA-soaked lint-free wipe to remove any oils or contaminants. Allow the solvent to fully evaporate. Causality: A clean surface is paramount for achieving good adhesion.[7]
-
Film Application:
-
Secure the cleaned substrate onto the drawdown board.
-
Dispense a small bead of the prepared coating formulation horizontally across the top edge of the substrate.
-
Place the wire-wound rod behind the bead of liquid.
-
With firm, consistent pressure and speed, pull the rod down the length of the substrate to create a uniform wet film.
-
-
UV Curing:
-
Process Validation: Before curing samples, use a radiometer to measure the UV dose (mJ/cm²) and irradiance (mW/cm²) delivered by the lamp at the desired conveyor belt speed. This is a critical self-validating step to ensure consistent and repeatable curing.
-
Immediately after application, place the coated substrate on the conveyor belt of the UV curing unit.
-
Process the sample under the UV lamp. A typical starting condition for this formulation would be a total UV dose of 500-1000 mJ/cm².
-
-
Post-Cure Conditioning: Allow the cured panels to condition at ambient temperature (23 ± 2°C) for at least 24 hours before conducting performance testing. This allows the polymer network to fully mature and for any post-curing effects to stabilize.[16][17]
Protocol 3.3: Performance Characterization
This section outlines standard test methods to evaluate the performance of the cured TMCHMA coating. Each test provides a quantifiable measure of a key property.
| Performance Metric | Standard Test Method | Brief Protocol | Acceptance Criteria (Typical) |
| Pencil Hardness | ASTM D3363 | Pencils of increasing hardness (6B to 6H) are pushed across the surface at a 45° angle. The reported hardness is that of the hardest pencil that does not gouge the coating. | ≥ H. This indicates good surface hardness and mar resistance. |
| Cross-Hatch Adhesion | ASTM D3359 (Method B) | A lattice pattern is cut into the coating. Pressure-sensitive tape is applied over the lattice and then rapidly removed. Adhesion is rated on a scale from 5B (no detachment) to 0B (severe detachment). | 5B (Excellent). This validates the coating's adhesion to the substrate. |
| Solvent Resistance | ASTM D5402 | A cotton swab saturated with a solvent (e.g., Methyl Ethyl Ketone - MEK) is rubbed back and forth across the surface with consistent pressure. The number of double rubs until coating failure is recorded. | > 100 MEK double rubs. This indicates a high degree of cure and chemical resistance. |
| Impact Resistance | ASTM D2794 | A weighted indenter is dropped onto the coated panel from increasing heights. The maximum impact (in-lbs) that does not cause cracking or delamination is recorded. | ≥ 40 in-lbs (Direct Impact). Demonstrates the coating's flexibility and toughness. |
| Gloss | ASTM D523 | A gloss meter is used to measure the specular reflectance of the surface at a specified angle (typically 60° for medium gloss, 20° for high gloss). | > 90 GU @ 60°. Confirms a smooth, high-gloss finish. |
Section 4: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Tacky or Under-cured Surface | - Insufficient UV dose- Oxygen inhibition at the surface- Incorrect photoinitiator or concentration | - Decrease conveyor speed to increase UV dose- Use a nitrogen inerting atmosphere during cure- Ensure photoinitiator is fully dissolved and appropriate for the lamp spectrum |
| Poor Adhesion | - Substrate contamination- High coating shrinkage- Insufficient cure at the substrate interface | - Re-evaluate substrate cleaning protocol- Optimize monomer blend to reduce stress- Increase UV dose; consider a photoinitiator that absorbs at longer wavelengths for better depth cure |
| Yellowing | - Over-cure (excessive UV exposure)- Use of certain aromatic oligomers or photoinitiators | - Optimize UV dose to the minimum required for full cure- Substitute aromatic oligomers with aliphatic ones for color-critical applications |
| Surface Defects (Cratering, Pinholes) | - Air entrapment during mixing- Poor substrate wetting- Incorrect additive levels | - Degas formulation before application- Add or adjust the level of a suitable wetting agent- Review leveling agent concentration |
References
- 1. duracote.com [duracote.com]
- 2. noblelight.com [noblelight.com]
- 3. aicoatings.com.au [aicoatings.com.au]
- 4. storchem.com [storchem.com]
- 5. polysciences.com [polysciences.com]
- 6. New VISIOMER® TMCHMA monomer from Evonik - Press Room - News & Events - nordmann.global [nordmann.global]
- 7. High-performance Acrylic Monomer: 3,3,5-Trimethylcyclohexyl Acrylate (TMCHA)-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 8. ulprospector.com [ulprospector.com]
- 9. L-61055 (TMCHA) 3,3,5-trimethylcyclohexyl acrylate uv monomer for photo-curing polymerization fields such as UV coatings - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 10. Overview of the Composition of UV Curable Coatings, Cycloaliphatic Epoxy Resin | Tetra [tetrawill.com]
- 11. Introduction to UV Formulations | Bomar Blog [bomar-chem.com]
- 12. Characteristics and Applications of UV-Curable Coatings with Different Formulations - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 13. scribd.com [scribd.com]
- 14. radtech.org [radtech.org]
- 15. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 16. Characterization of Ultraviolet-Cured Methacrylate Networks: From Photopolymerization to Ultimate Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of High Refractive Index Copolymers Utilizing 3,3,5-Trimethylcyclohexyl Methacrylate
Introduction: The Pursuit of High Refractive Index Polymers
High refractive index (HRI) polymers, generally defined as polymers with a refractive index greater than 1.50, are crucial for the advancement of modern optical and photonic devices.[1] Their applications are extensive, ranging from anti-reflective coatings and microlens arrays for CMOS image sensors to encapsulation for light-emitting diodes (LEDs) and materials for nanoimprint lithography.[1] The primary advantage of polymeric optical materials lies in their light weight, ease of processing, and mechanical flexibility, offering distinct advantages over traditional inorganic glasses.[2]
The refractive index of a polymer is fundamentally governed by the Lorentz-Lorenz equation, which relates it to the molar refractivity and molar volume of the constituent monomer units.[1][3] Consequently, the molecular design of polymers with a high refractive index hinges on the incorporation of moieties with high molar refraction and low molar volume.[1][3] Key strategies to achieve this include the introduction of:
-
Aromatic groups: The delocalized π-electrons in aromatic rings are highly polarizable, leading to a significant increase in the refractive index.[1][4]
-
Sulfur-containing functional groups: Sulfur's high atomic refraction makes it a potent element for elevating the refractive index of polymers.[5][6] Thioether, sulfone, and thiophene groups are commonly employed.[1]
-
Halogen atoms (excluding fluorine): Bromine and iodine, in particular, can increase the refractive index due to their high polarizability.[1]
-
Organometallic moieties and nanoparticles: Incorporation of metal oxides like TiO₂ and ZrO₂ can substantially increase the refractive index, though challenges in nanoparticle dispersion and potential light scattering exist.[1]
This application note details the synthesis and characterization of a high refractive index copolymer system. We will explore the strategic use of 3,3,5-Trimethylcyclohexyl methacrylate (TMCHMA) as a comonomer to balance optical properties with crucial thermomechanical characteristics.
The Strategic Role of this compound (TMCHMA)
While TMCHMA itself is not a high refractive index monomer due to its aliphatic nature, its inclusion in a copolymer formulation offers several strategic advantages that are critical for the practical application of the final material.
-
Thermomechanical Stability: The bulky and rigid trimethylcyclohexyl group in TMCHMA introduces significant steric hindrance.[7] This rigidity enhances the glass transition temperature (Tg) of the resulting polymer, leading to improved thermal stability.[8]
-
Processability and Mechanical Properties: TMCHMA is known to impart desirable mechanical properties such as hardness, abrasion resistance, and chemical resistance.[9][10] As a low-viscosity monomer, it can also act as a reactive diluent, improving the processability of the resin formulation.[10]
-
Optical Clarity and Weatherability: Polymers derived from TMCHMA exhibit excellent optical clarity and weatherability, which are essential for optical applications where long-term performance is required.[9]
-
Modulation of Refractive Index: By copolymerizing a very high refractive index monomer with TMCHMA, the final refractive index of the copolymer can be precisely tuned. This allows for the creation of materials with specific refractive indices tailored to a particular application, while simultaneously improving the overall performance characteristics of the material.
In essence, TMCHMA serves as a functional comonomer that allows for the development of HRI polymers that are not only optically functional but also robust and processable.
Copolymerization Strategy: Combining TMCHMA with a Sulfur-Containing Aromatic Monomer
To achieve a high refractive index, we will copolymerize TMCHMA with a monomer possessing a high molar refractivity. A suitable candidate for this purpose is 2-(phenylthio)ethyl methacrylate (PTEMA), which contains both an aromatic ring and a sulfur atom in a thioether linkage. This combination is highly effective at increasing the refractive index.[5]
The proposed copolymerization will be a free-radical polymerization, a versatile and widely used method for synthesizing acrylic polymers.[11][12] The reaction will be initiated by a thermal initiator, azobisisobutyronitrile (AIBN).[7]
Diagram: Chemical Structures of Monomers and Initiator
Caption: Chemical structures of the monomers and the thermal initiator.
Experimental Protocols
Materials and Equipment
| Material | Grade | Supplier | Purpose |
| This compound (TMCHMA) | ≥98% | Sigma-Aldrich | Comonomer |
| 2-(phenylthio)ethyl methacrylate (PTEMA) | Custom Synthesis or available from specialty chemical suppliers | Various | High refractive index comonomer |
| Azobisisobutyronitrile (AIBN) | 98% | Sigma-Aldrich | Thermal initiator |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | Solvent |
| Methanol | ACS reagent | Fisher Scientific | Non-solvent for precipitation |
| Schlenk flask | 100 mL | VWR | Reaction vessel |
| Magnetic stirrer and stir bar | --- | VWR | Agitation |
| Oil bath with temperature controller | --- | VWR | Heating |
| Nitrogen or Argon gas supply | High purity | Airgas | Inert atmosphere |
| Vacuum oven | --- | VWR | Drying of the final polymer |
Note: Prior to use, TMCHMA should be passed through a column of basic alumina to remove the inhibitor. AIBN should be recrystallized from methanol before use to ensure purity.
Synthesis of Poly(TMCHMA-co-PTEMA)
This protocol describes the synthesis of a copolymer with a 1:1 molar ratio of TMCHMA and PTEMA. The monomer feed ratio can be adjusted to tune the refractive index and other properties of the final polymer.
Caption: Step-by-step workflow for the synthesis of the copolymer.
Step-by-Step Procedure:
-
Monomer and Initiator Preparation:
-
In a 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (TMCHMA) (e.g., 5.0 g, 23.8 mmol).
-
Add 2-(phenylthio)ethyl methacrylate (PTEMA) (e.g., 5.3 g, 23.8 mmol).
-
Add azobisisobutyronitrile (AIBN) (e.g., 0.078 g, 0.476 mmol, corresponding to 1 mol% of the total monomer).
-
Add 20 mL of anhydrous toluene to dissolve the components. The solvent helps to control the viscosity and dissipate heat during polymerization.
-
-
Degassing:
-
Seal the Schlenk flask and connect it to a Schlenk line.
-
Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Freeze the mixture using liquid nitrogen.
-
Apply a vacuum to the flask.
-
Close the flask to the vacuum and thaw the mixture.
-
Backfill with inert gas (nitrogen or argon).
-
-
-
Polymerization:
-
After the final thaw and backfilling with inert gas, place the Schlenk flask in a preheated oil bath at 70°C. This temperature is suitable for the thermal decomposition of AIBN to generate radicals.[7]
-
Stir the reaction mixture for a predetermined time (e.g., 12-24 hours). The reaction time will influence the molecular weight and conversion.
-
-
Isolation of the Polymer:
-
After the polymerization is complete, cool the flask to room temperature. The solution will be viscous.
-
Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as methanol (e.g., 400 mL), while stirring vigorously. This will cause the polymer to precipitate.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
-
Purification and Drying:
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomers and initiator fragments.
-
Dry the polymer in a vacuum oven at 50-60°C until a constant weight is achieved.
-
Characterization of the Copolymer
The refractive index of the polymer can be measured on a thin film cast from a solution (e.g., in toluene or dichloromethane).
-
Method: Spectroscopic ellipsometry is a highly accurate, non-destructive method for determining both the refractive index and thickness of thin films.[13] Alternatively, a prism coupler can be used.[13][14] For a simpler estimation, UV-Vis spectroscopy can be employed by analyzing the interference fringes in the transmission spectrum of a transparent film.[13]
-
Sample Preparation: Prepare a polymer solution (e.g., 10 wt% in toluene). Spin-coat the solution onto a clean silicon wafer or glass slide to form a uniform thin film. Bake the film to remove the solvent.
-
Expected Outcome: The refractive index of the copolymer is expected to be significantly higher than that of poly(TMCHMA) and can be tuned by the monomer feed ratio.
-
Method: Gel Permeation Chromatography (GPC) is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of polymers.
-
Sample Preparation: Dissolve a small amount of the dried polymer in a suitable solvent for GPC analysis (e.g., tetrahydrofuran, THF).
-
Expected Outcome: The polymerization should yield a polymer with a controlled molecular weight and a relatively narrow PDI (typically < 2 for free-radical polymerization).
-
Method: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) of the polymer. Thermogravimetric Analysis (TGA) can be used to assess the thermal stability and decomposition temperature.
-
Expected Outcome: The copolymer is expected to have a high Tg, contributed by the bulky TMCHMA units, indicating good thermal stability.
Expected Results and Discussion
The copolymerization of TMCHMA with PTEMA is expected to yield a transparent, colorless polymer with a high refractive index and good thermal stability.
| Property | Poly(TMCHMA) (Homopolymer) | Poly(PTEMA) (Homopolymer) | Poly(TMCHMA-co-PTEMA) (1:1 molar) | Rationale |
| Refractive Index (at 589 nm) | ~1.49 - 1.51 | > 1.60 | ~1.55 - 1.58 (Tunable) | The refractive index of the copolymer is a function of the composition and will be intermediate to that of the homopolymers. The presence of the phenyl and thioether groups from PTEMA significantly increases the refractive index.[15] |
| Glass Transition Temp. (Tg) | High (~125°C) | Moderate | High | The rigid cyclohexyl group of TMCHMA restricts chain mobility, leading to a high Tg.[8] This property is largely retained in the copolymer, ensuring good dimensional stability at elevated temperatures. |
| Optical Transparency | High | High | High | Both monomers produce colorless polymers, and the resulting copolymer is expected to have high transparency in the visible spectrum, which is essential for optical applications. |
| Solubility | Soluble in common organic solvents | Soluble in common organic solvents | Soluble in common organic solvents (e.g., toluene, THF, dichloromethane) | The presence of the bulky aliphatic group from TMCHMA can help to disrupt chain packing, potentially improving solubility compared to a highly aromatic homopolymer. The copolymer should be soluble, facilitating processing and film formation.[1] |
Conclusion
The synthesis of high refractive index polymers through the copolymerization of a functional monomer like this compound with a high refractive index monomer such as 2-(phenylthio)ethyl methacrylate presents a versatile and effective strategy. This approach allows for the development of advanced optical materials where a high refractive index is balanced with excellent thermal stability, mechanical robustness, and processability. The protocols outlined in this application note provide a solid foundation for researchers and scientists to explore and optimize these materials for a wide array of applications in the fields of optics, photonics, and drug delivery systems.
References
- 1. High-refractive-index polymer - Wikipedia [en.wikipedia.org]
- 2. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 3. Recent Progress in Sulfur-Containing High Refractive Index Polymers for Optical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. US20150284324A1 - Sulphur containing high refractive index monomer - Google Patents [patents.google.com]
- 6. Sulfur containing high refractive index polymers for better light outcoupling from OLED - American Chemical Society [acs.digitellinc.com]
- 7. This compound | 7779-31-9 | Benchchem [benchchem.com]
- 8. New VISIOMER® TMCHMA monomer from Evonik - Press Room - News & Events - nordmann.global [nordmann.global]
- 9. polysciences.com [polysciences.com]
- 10. ulprospector.com [ulprospector.com]
- 11. ripublication.com [ripublication.com]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. benchchem.com [benchchem.com]
- 14. Measuring Index/Birefringence of Bulk Polymers and Flexible Polymer Films — Metricon [metricon.com]
- 15. Synthesis of high refractive index acrylic copolymers - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 3,3,5-Trimethylcyclohexyl Methacrylate in Dental Resin Composites
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Quest for an Optimized Resin Matrix
The clinical longevity of dental resin composites is intrinsically linked to the chemical and physical properties of their organic matrix. For decades, the backbone of these matrices has been dominated by monomers like bisphenol A-glycidyl methacrylate (Bis-GMA) and its common diluent, triethylene glycol dimethacrylate (TEGDMA). While this combination has proven effective, it is not without its drawbacks, including significant polymerization shrinkage, water sorption, and potential biocompatibility concerns.[1][2][3] The search for alternative monomers that can mitigate these issues is a cornerstone of modern dental materials research.
This document provides a comprehensive guide to the application of 3,3,5-Trimethylcyclohexyl methacrylate (TMC-MA) as a promising alternative or additive monomer in dental resin composites. Its bulky, cycloaliphatic structure offers the potential for reduced polymerization shrinkage and lower water sorption, thereby enhancing the durability and stability of the final restorative material.[4][5] These application notes will delve into the synthesis of TMC-MA, its incorporation into dental composite formulations, and detailed protocols for the evaluation of the resulting composite's performance.
Chemical Structure and Rationale for Use
The unique properties of TMC-MA stem from its molecular architecture. The presence of a bulky, rigid trimethylcyclohexyl group is the key to its potential advantages in dental composites.
Caption: Chemical structure of this compound (TMC-MA).
Advantages of the Cycloaliphatic Structure:
-
Reduced Polymerization Shrinkage: The volumetric contraction that occurs during polymerization is a major cause of stress at the tooth-restoration interface, leading to marginal leakage and potential restoration failure.[6][7] The bulky, pre-polymerized ring structure of TMC-MA occupies a significant volume, which is theorized to reduce the overall volumetric shrinkage of the resin matrix as the monomers convert to a polymer network.[5][8]
-
Lower Water Sorption: The hydrophobic nature of the cyclohexyl ring is expected to decrease the water uptake of the composite.[2] Water sorption can lead to hydrolytic degradation of the resin matrix and the filler-matrix interface, compromising the mechanical properties and color stability of the restoration over time.[9][10]
-
Improved Mechanical Properties: The rigid cyclic structure of TMC-MA can enhance the stiffness and hardness of the resulting polymer network, potentially leading to improved wear resistance and flexural strength.[4][11]
Synthesis of this compound
TMC-MA is synthesized via the esterification of 3,3,5-trimethylcyclohexanol with methacrylic acid.[12][13] This is a well-established reaction, and the following protocol provides a general guideline for its synthesis in a laboratory setting.
Protocol 1: Synthesis of this compound
Materials:
-
3,3,5-trimethylcyclohexanol
-
Methacrylic acid
-
p-Toluenesulfonic acid (catalyst)[12]
-
Hydroquinone (polymerization inhibitor)
-
Toluene (solvent and azeotropic agent)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Round-bottom flask equipped with a Dean-Stark apparatus and condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3,3,5-trimethylcyclohexanol (1.0 eq), methacrylic acid (1.2 eq), p-toluenesulfonic acid (0.02 eq), and a small amount of hydroquinone. Add toluene to the flask.
-
Esterification: Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected.
-
Work-up: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Neutralization: Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted methacrylic acid. Repeat the washing until the aqueous layer is neutral.
-
Washing and Drying: Wash the organic layer with deionized water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the mixture to remove the drying agent. Remove the toluene under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Characterization: The purity of the synthesized TMC-MA should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.
Caption: Workflow for the synthesis of this compound.
Formulation of Experimental Dental Resin Composites
The following is a general protocol for the formulation of an experimental light-cured dental resin composite incorporating TMC-MA. The ratios of the components can be varied to optimize the properties of the final material.
Protocol 2: Formulation of a TMC-MA-Based Dental Composite
Materials:
-
Bisphenol A-glycidyl methacrylate (Bis-GMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
This compound (TMC-MA)
-
Camphorquinone (photoinitiator)
-
Ethyl 4-(dimethylamino)benzoate (co-initiator)
-
Silanized barium glass or silica filler (e.g., average particle size 0.7 µm)
-
Dual asymmetric centrifuge (SpeedMixer) or a high-shear mixer
Procedure:
-
Resin Matrix Preparation: In a light-proof container, prepare the resin matrix by combining Bis-GMA, TEGDMA, and TMC-MA in the desired weight ratios. A common starting point is a 70:30 weight ratio of Bis-GMA to the diluent monomer blend (TEGDMA + TMC-MA). The ratio of TEGDMA to TMC-MA can be varied systematically (e.g., 100:0, 75:25, 50:50, 25:75, 0:100).
-
Initiator System Addition: Add camphorquinone (e.g., 0.2 wt% of the resin matrix) and ethyl 4-(dimethylamino)benzoate (e.g., 0.8 wt% of the resin matrix) to the resin mixture. Mix thoroughly in the dark until the initiators are completely dissolved.
-
Filler Incorporation: Gradually add the silanized filler to the resin matrix while mixing. A filler loading of 70-80 wt% is typical for restorative composites.[14][15] Use a dual asymmetric centrifuge or a high-shear mixer to ensure a homogenous dispersion of the filler particles and to minimize the incorporation of air bubbles.
-
Degassing: After mixing, it is advisable to degas the composite paste under vacuum to remove any entrapped air.
-
Storage: Store the formulated composite paste in a light-proof container at a cool temperature (e.g., 4°C) until further use.
Evaluation of Composite Properties
A series of standardized tests should be performed to evaluate the physical and mechanical properties of the experimental composites containing TMC-MA.
Protocol 3: Determination of Flexural Strength and Modulus
Standard: ISO 4049:2019 Dentistry — Polymer-based restorative materials
Procedure:
-
Specimen Preparation: Prepare bar-shaped specimens (25 mm x 2 mm x 2 mm) of the cured composite material.
-
Curing: Light-cure the specimens according to the manufacturer's instructions for the light-curing unit, ensuring uniform irradiation of the entire specimen.
-
Storage: Store the cured specimens in deionized water at 37°C for 24 hours.
-
Testing: Perform a three-point bending test using a universal testing machine at a crosshead speed of 0.5 mm/min.
-
Calculation: Calculate the flexural strength (σ) and flexural modulus (E) using the standard formulas.
Expected Outcome: The incorporation of TMC-MA is expected to influence the flexural strength and modulus. The rigid cycloaliphatic structure may lead to an increase in the flexural modulus. The effect on flexural strength will depend on the degree of conversion and the overall network structure.[16][17]
Protocol 4: Measurement of Water Sorption and Solubility
Standard: ISO 4049:2019 Dentistry — Polymer-based restorative materials
Procedure:
-
Specimen Preparation: Prepare disc-shaped specimens (15 mm diameter x 1 mm thickness) of the cured composite.
-
Initial Conditioning: Place the specimens in a desiccator containing freshly dried silica gel at 37°C. Weigh the specimens periodically until a constant mass (m1) is achieved.
-
Water Immersion: Immerse the specimens in deionized water at 37°C for 7 days.
-
Wet Mass Measurement: After 7 days, remove the specimens, blot them dry, and weigh them to obtain the wet mass (m2).
-
Re-conditioning: Return the specimens to the desiccator and dry them to a constant mass (m3).
-
Calculation: Calculate the water sorption (Wsp) and solubility (Wsl) using the following formulas:
-
Wsp = (m2 - m3) / V
-
Wsl = (m1 - m3) / V where V is the volume of the specimen.
-
Expected Outcome: Due to its hydrophobic nature, TMC-MA is expected to reduce the water sorption and solubility of the dental composite compared to formulations containing higher concentrations of the more hydrophilic TEGDMA.[2][18][19]
| Monomer Composition (wt%) | Water Sorption (µg/mm³) | Solubility (µg/mm³) |
| Control (e.g., 70% Bis-GMA, 30% TEGDMA) | [Insert Experimental Data] | [Insert Experimental Data] |
| Experimental Group 1 (e.g., 70% Bis-GMA, 15% TEGDMA, 15% TMC-MA) | [Insert Experimental Data] | [Insert Experimental Data] |
| Experimental Group 2 (e.g., 70% Bis-GMA, 30% TMC-MA) | [Insert Experimental Data] | [Insert Experimental Data] |
| Table 1: Template for Water Sorption and Solubility Data. |
Protocol 5: Assessment of Polymerization Shrinkage
Method: Archimedes' principle or a dedicated volumetric shrinkage measurement device (e.g., a dilatometer).
Procedure (using Archimedes' principle):
-
Initial Density: Determine the density of the uncured composite paste.
-
Curing: Light-cure a known mass of the composite paste.
-
Final Density: After curing and cooling to a constant temperature, determine the density of the cured composite.
-
Calculation: Calculate the volumetric shrinkage (%) using the formula:
-
Shrinkage (%) = [(density of cured composite - density of uncured paste) / density of cured composite] x 100
-
Expected Outcome: The incorporation of the bulky TMC-MA monomer is hypothesized to reduce the overall volumetric polymerization shrinkage of the composite.[6][8][20]
| Monomer Composition (wt%) | Polymerization Shrinkage (vol%) |
| Control (e.g., 70% Bis-GMA, 30% TEGDMA) | [Insert Experimental Data] |
| Experimental Group 1 (e.g., 70% Bis-GMA, 15% TEGDMA, 15% TMC-MA) | [Insert Experimental Data] |
| Experimental Group 2 (e.g., 70% Bis-GMA, 30% TMC-MA) | [Insert Experimental Data] |
| Table 2: Template for Polymerization Shrinkage Data. |
Biocompatibility Considerations
The biocompatibility of any new dental material is of paramount importance.[21][22] While methacrylates have a long history of use in dentistry, the release of unreacted monomers can lead to cytotoxic effects.[23][24][25] The biocompatibility of TMC-MA has not been extensively reported, and therefore, in vitro cytotoxicity testing is a critical step in its evaluation.
Protocol 6: In Vitro Cytotoxicity Assay (MTT Assay)
Cell Line: Human gingival fibroblasts (HGFs) or a suitable immortalized cell line (e.g., L929).
Procedure:
-
Eluate Preparation: Prepare eluates of the cured composite materials by immersing them in a cell culture medium for a specified period (e.g., 24 hours) according to ISO 10993-5 standards.[26]
-
Cell Culture: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Exposure: Replace the culture medium with the prepared eluates (at various concentrations) and incubate for 24 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to a purple formazan product.
-
Quantification: Solubilize the formazan crystals and measure the absorbance using a microplate reader.
-
Analysis: Express the cell viability as a percentage relative to a negative control (cells cultured in fresh medium).
Expected Outcome: The cytotoxicity of composites containing TMC-MA should be compared to that of conventional Bis-GMA/TEGDMA-based materials. Due to its larger molecular size and potentially lower leaching, it is hypothesized that TMC-MA may exhibit favorable biocompatibility. However, this must be confirmed through rigorous testing.[27][28]
Caption: Experimental workflow for in vitro cytotoxicity testing of TMC-MA-based composites.
Conclusion and Future Directions
This compound presents a compelling option for the formulation of next-generation dental resin composites. Its unique cycloaliphatic structure offers the potential for significant improvements in key areas of concern for current materials, namely polymerization shrinkage and water sorption. The protocols outlined in this document provide a comprehensive framework for the synthesis, formulation, and evaluation of TMC-MA-based composites.
While the theoretical advantages are clear, it is imperative that further research be conducted to generate robust, quantitative data on the performance of these materials. Specifically, studies focusing on the long-term mechanical properties, color stability, and in-depth biocompatibility are essential before TMC-MA can be considered for clinical application. The methodologies provided herein serve as a roadmap for researchers to unlock the full potential of this promising monomer.
References
- 1. repozitorij.sfzg.unizg.hr [repozitorij.sfzg.unizg.hr]
- 2. The Influence of Water Sorption of Dental Light-Cured Composites on Shrinkage Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymerization Shrinkage in Dental Composites - Trimedi-Dental Materials [trimedi.bio]
- 4. polysciences.com [polysciences.com]
- 5. researchgate.net [researchgate.net]
- 6. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 7. biomaterials.pl [biomaterials.pl]
- 8. A new resin matrix for dental composite having low volumetric shrinkage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Water sorption and mechanical properties of dental composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Volumetric dimensional changes of dental light-cured dimethacrylate resins after sorption of water or ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijmse.iust.ac.ir [ijmse.iust.ac.ir]
- 12. This compound | 7779-31-9 | Benchchem [benchchem.com]
- 13. CN104151159A - Synthetic method of 3,3,5-trimethyl-cyclohexanol acrylate - Google Patents [patents.google.com]
- 14. Chemical and Mechanical Properties of Experimental Dental Composites as a Function of Formulation and Postcuring Thermal Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Comparative Study of the Mechanical Properties of Selected Dental Composites with a Dual-Curing System with Light-Curing Composites | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. ijmrhs.com [ijmrhs.com]
- 19. mdpi.com [mdpi.com]
- 20. alliedacademies.org [alliedacademies.org]
- 21. Biocompatibility of Resin-based Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ternadental.com [ternadental.com]
- 23. An in vitro investigation into the cytotoxicity of methyl methacrylate monomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. A Review on the Biocompatibility of PMMA-Based Dental Materials for Interim Prosthetic Restorations with a Glimpse into Their Modern Manufacturing Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Influence of Test Specimen Geometry and Water Soaking on the In Vitro Cytotoxicity of Orthocryl®, Orthocryl® LC, Loctite® EA 9483 and Polypropylene - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Leached components from dental composites in oral simulating fluids and the resultant composite strengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Leached components from dental composites in oral simulating fluids and the resultant composite strengths. | Semantic Scholar [semanticscholar.org]
Application Note: Synthesis and Characterization of Poly(3,3,5-Trimethylcyclohexyl Methacrylate-co-Methyl Methacrylate)
Abstract
This document provides a comprehensive guide for the synthesis and characterization of copolymers of 3,3,5-trimethylcyclohexyl methacrylate (TMCHMA) and methyl methacrylate (MMA). The incorporation of the bulky, cycloaliphatic TMCHMA monomer into a polymethyl methacrylate (PMMA) backbone allows for the precise tuning of material properties, including enhanced thermal stability, chemical resistance, and hardness.[1][2] This makes poly(TMCHMA-co-MMA) a promising candidate for advanced applications in high-performance coatings, adhesives, optical resins, and specialty composites.[1][2][3] This guide details a robust protocol for free-radical copolymerization and outlines key analytical techniques for comprehensive characterization of the resulting polymer.
Introduction: The Rationale for Copolymerization
Methyl methacrylate (MMA) is a foundational monomer in the polymer industry, prized for its optical clarity and ease of polymerization. The resulting homopolymer, PMMA, however, has limitations in thermal and mechanical performance for more demanding applications. To overcome these, copolymerization with functional monomers is a widely adopted strategy.
This compound (TMCHMA) is a specialty cycloaliphatic methacrylate monomer distinguished by its bulky and rigid cyclic structure.[1] Integrating TMCHMA into the polymer chain imparts several desirable characteristics:
-
Increased Glass Transition Temperature (Tg): The sterically hindered cyclohexyl group restricts chain mobility, significantly raising the Tg of the copolymer compared to pure PMMA.
-
Enhanced Durability: TMCHMA contributes to superior hardness, weatherability, and resistance to abrasion and chemicals.[1][2]
-
Hydrophobicity: The nonpolar cyclic group increases the water resistance of the final material.[2]
-
Low Shrinkage: The bulky nature of the monomer can reduce volume shrinkage during polymerization.[2]
By strategically varying the ratio of TMCHMA to MMA in the copolymer feed, researchers can create a family of materials with a tailored balance of properties, bridging the gap between commodity plastics and high-performance specialty polymers.
Underlying Principles: Free-Radical Copolymerization
The synthesis of poly(TMCHMA-co-MMA) is effectively achieved through free-radical polymerization, a versatile and well-understood chain-growth mechanism.[4][5] The process consists of three fundamental stages: initiation, propagation, and termination.
-
Initiation: A thermally unstable initiator, such as Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), decomposes to form primary free radicals. These highly reactive species then attack a monomer molecule, initiating the polymer chain.
-
Propagation: The newly formed monomer radical adds to subsequent monomer molecules in a rapid, sequential fashion. In a copolymerization system, the growing radical chain end can add either an MMA or a TMCHMA monomer. The relative rates of these additions are governed by the monomer reactivity ratios.
-
Termination: The growth of polymer chains is halted when two growing radical chains combine (combination) or transfer a hydrogen atom (disproportionation).
The final composition and microstructure of the copolymer are dictated by the initial monomer feed ratio and the monomer reactivity ratios (r_MMA and r_TMCHMA). These ratios are the rate constant for a radical adding its own monomer type versus the other monomer type.[6] While specific, experimentally determined reactivity ratios for this pair are not widely published, their values determine if the resulting chain is random, blocky, or alternating. For many methacrylate pairs, the product of the reactivity ratios is close to 1, leading to a largely random incorporation of monomers into the polymer chain.[6][7]
References
Application Notes & Protocols: Formulation of Weather-Resistant Coatings with 3,3,5-Trimethylcyclohexyl Methacrylate
Introduction: The Imperative for Durable Exterior Coatings
The relentless assault of environmental factors—UV radiation, moisture, temperature fluctuations, and chemical exposure—poses a significant challenge to the longevity and performance of exterior coatings. The degradation of these protective layers not only compromises the aesthetic appeal of structures but also exposes the underlying substrates to corrosion and deterioration. In the pursuit of enhanced durability, formulation scientists are increasingly turning to advanced monomers that can impart superior weather resistance. Among these, 3,3,5-Trimethylcyclohexyl methacrylate (TMCHMA) has emerged as a key building block for high-performance, weather-resistant acrylic resins.
This comprehensive guide delves into the formulation and application of coatings incorporating TMCHMA. We will explore the fundamental properties of this unique cycloaliphatic methacrylate, provide detailed protocols for the synthesis of TMCHMA-based acrylic resins, and outline rigorous testing methodologies to validate the performance of the final coating. This document is intended for researchers, scientists, and professionals in the coatings and materials science fields who are focused on developing next-generation, durable coating technologies.
Physicochemical Properties and Performance Advantages of TMCHMA
This compound (CAS No. 7779-31-9) is a cycloaliphatic methacrylate monomer characterized by its bulky, sterically hindered cyclic structure.[1][2] This molecular architecture is the primary driver of its exceptional performance in weather-resistant coatings.
Key Physicochemical Properties:
| Property | Value | Reference |
| Chemical Formula | C13H22O2 | [2][3] |
| Molecular Weight | 210.31 g/mol | [3] |
| Appearance | Clear, colorless liquid | [4][5] |
| Odor | Low | [4] |
| Viscosity | Low | [4] |
| Shrinkage | Low | [4] |
Performance Advantages in Coatings:
The incorporation of TMCHMA into an acrylic polymer backbone imparts a synergistic combination of desirable properties:
-
Enhanced UV Resistance: The cycloaliphatic ring of TMCHMA is inherently more resistant to photodegradation than aromatic structures found in some other monomers. This leads to superior gloss and color retention upon prolonged exposure to sunlight.[1][6]
-
Improved Hardness and Scratch Resistance: The rigid, bulky trimethylcyclohexyl group restricts polymer chain mobility, resulting in a harder, more scratch-resistant coating surface.[1]
-
Excellent Chemical and Water Resistance: The hydrophobic nature of the cyclohexyl group enhances the coating's resistance to water and various chemicals, preventing blistering, swelling, and degradation.[2][4]
-
Superior Adhesion: TMCHMA can promote strong adhesion to a variety of substrates, including metals and plastics.[2][6]
-
Thermal Stability: Polymers containing TMCHMA exhibit good thermal stability, making them suitable for applications where temperature fluctuations are common.[4]
Formulation Guidelines for Weather-Resistant Coatings
The development of a high-performance, weather-resistant coating is a multi-faceted process that involves the careful selection of co-monomers, initiators, and additives in conjunction with TMCHMA. The goal is to create a balanced formulation that optimizes durability, application properties, and cost-effectiveness.
Co-monomer Selection: Balancing Hardness and Flexibility
While TMCHMA provides hardness and durability, it is often copolymerized with other acrylic monomers to achieve a desired balance of properties.
-
"Hard" Monomers: Methyl methacrylate (MMA) is a common choice to further increase the glass transition temperature (Tg) and hardness of the resulting polymer.[7]
-
"Soft" Monomers: To impart flexibility and impact resistance, "soft" monomers with low Tg values are incorporated. Examples include n-butyl acrylate (n-BA) and 2-ethylhexyl acrylate (2-EHA).[8]
-
Functional Monomers: Monomers with functional groups, such as hydroxyl-containing monomers (e.g., 2-hydroxyethyl methacrylate, HEMA) or carboxyl-containing monomers (e.g., methacrylic acid, MAA), can be included to promote crosslinking and improve adhesion.[9][10]
Initiator Selection
The choice of initiator depends on the desired polymerization method (e.g., solution, emulsion) and curing mechanism (e.g., thermal, UV).
-
Thermal Initiators: For solvent-borne systems, azo compounds like azobisisobutyronitrile (AIBN) or peroxides such as benzoyl peroxide are commonly used.[11][12]
-
Photoinitiators: In UV-curable formulations, a photoinitiator is required to initiate polymerization upon exposure to UV light.[13]
Additives for Enhanced Performance
A variety of additives are typically incorporated into the final coating formulation to enhance specific properties:
-
UV Stabilizers and Absorbers: To further augment the inherent UV resistance of the TMCHMA-based resin, hindered amine light stabilizers (HALS) and UV absorbers can be added.
-
Pigments and Fillers: Titanium dioxide (TiO2) is a common white pigment that also provides UV opacity. Other pigments can be used for color, and fillers can be added to improve mechanical properties and reduce cost.
-
Flow and Leveling Agents: These additives help to ensure a smooth, uniform coating film.
-
Wetting and Dispersing Agents: These are crucial for the proper dispersion of pigments and fillers in the resin matrix.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis of a TMCHMA-based acrylic resin and the subsequent evaluation of the formulated coating.
Protocol 1: Synthesis of a Solvent-Borne TMCHMA-Acrylic Resin
This protocol describes the synthesis of a thermosetting acrylic resin via solution polymerization.
Materials:
-
This compound (TMCHMA)
-
Methyl methacrylate (MMA)
-
n-Butyl acrylate (n-BA)
-
2-Hydroxyethyl methacrylate (HEMA)
-
Xylene (solvent)
-
Azobisisobutyronitrile (AIBN) (initiator)
Equipment:
-
Four-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Nitrogen inlet
-
Heating mantle with temperature controller
Procedure:
-
Reactor Setup: Assemble the four-necked flask with the mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet.
-
Initial Charge: Charge the flask with 50% of the total xylene.
-
Nitrogen Purge: Begin purging the system with a slow stream of nitrogen and continue throughout the reaction to maintain an inert atmosphere.
-
Heating: Heat the xylene to a reflux temperature of approximately 85-90°C.
-
Monomer and Initiator Preparation: In a separate beaker, prepare a mixture of TMCHMA, MMA, n-BA, and HEMA. In another beaker, dissolve the AIBN initiator in the remaining xylene.
-
Addition: Once the solvent in the flask has reached the target temperature, slowly and simultaneously add the monomer mixture and the initiator solution to the flask from the dropping funnel over a period of 2-3 hours. Maintain a constant temperature throughout the addition.
-
Polymerization: After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 2-3 hours to ensure high monomer conversion.
-
Cooling: Once the polymerization is complete, turn off the heat and allow the resin solution to cool to room temperature.
-
Characterization: The resulting resin can be characterized for its solid content, viscosity, and molecular weight.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of a TMCHMA-based acrylic resin.
Protocol 2: Coating Formulation and Application
Materials:
-
Synthesized TMCHMA-acrylic resin solution
-
Crosslinking agent (e.g., melamine-formaldehyde resin or polyisocyanate)
-
UV stabilizers and absorbers
-
Flow and leveling agents
-
Solvent (for viscosity adjustment, e.g., xylene/butyl acetate blend)
-
Test panels (e.g., steel or aluminum Q-panels)
Procedure:
-
Resin and Crosslinker: In a mixing vessel, combine the synthesized TMCHMA-acrylic resin solution with the appropriate amount of crosslinking agent. The stoichiometry will depend on the hydroxyl content of the acrylic resin and the reactive groups of the crosslinker.
-
Additive Incorporation: While stirring, add the UV stabilizers, absorbers, and flow and leveling agents to the mixture.
-
Viscosity Adjustment: Adjust the viscosity of the formulation to the desired level for the intended application method (e.g., spraying, brushing) by adding solvent.
-
Application: Apply the formulated coating to the pre-cleaned test panels at a controlled film thickness.
-
Curing: Cure the coated panels according to the requirements of the crosslinking agent (e.g., baking at an elevated temperature for a specified time for thermoset systems).
Protocol 3: Accelerated Weathering and Performance Testing
To evaluate the weather resistance of the formulated coating, a series of accelerated and physical tests should be performed.
Accelerated Weathering:
-
QUV Accelerated Weathering Test (ASTM G154): This test simulates the effects of sunlight and moisture.[14]
-
Place the cured panels in a QUV accelerated weathering tester.
-
Expose the panels to alternating cycles of UV-A or UV-B light and condensation. A common cycle is 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.[15]
-
Periodically remove the panels and evaluate them for changes in gloss, color, and physical properties.
-
-
Xenon Arc Weathering Test (ASTM G155): This method provides a more realistic simulation of the full spectrum of sunlight.
-
Place the cured panels in a xenon arc weathering chamber.
-
Expose the panels to a controlled spectrum of light, temperature, and humidity.
-
Periodically evaluate the panels for changes in appearance and physical properties.
-
Performance Evaluation:
-
Gloss Retention (ASTM D523):
-
Color Change (ASTM D2244):
-
Measure the initial color coordinates (L, a, b*) of the panels using a spectrophotometer.
-
After weathering exposure, re-measure the color coordinates.
-
Calculate the total color difference (ΔE*) to quantify any color change.
-
-
Adhesion (ASTM D3359):
-
Perform the cross-hatch adhesion test by making a lattice pattern of cuts in the coating, applying a pressure-sensitive tape over the lattice, and then rapidly removing the tape.
-
Assess the adhesion based on the amount of coating removed by the tape.
-
-
Hardness (Pencil Hardness - ASTM D3363):
-
Determine the hardness of the coating by attempting to scratch the surface with calibrated pencils of varying hardness.
-
-
Impact Resistance (ASTM D2794):
-
Evaluate the coating's resistance to rapid deformation by dropping a standard weight from a specified height onto the coated panel.[19]
-
Diagram of the Testing and Evaluation Workflow:
Caption: Workflow for testing and evaluating weather-resistant coatings.
Conclusion: A Pathway to Durable and High-Performance Coatings
This compound is a versatile and highly effective monomer for the formulation of weather-resistant coatings. Its unique cycloaliphatic structure provides a robust foundation for developing acrylic resins with exceptional UV durability, hardness, and chemical resistance. By following the formulation guidelines and rigorous testing protocols outlined in this guide, researchers and formulators can unlock the full potential of TMCHMA to create coatings that offer long-lasting protection and aesthetic appeal in even the most demanding exterior environments. The systematic approach to co-monomer selection, additive integration, and performance validation is crucial for the successful development of next-generation, high-performance coatings.
References
- 1. polysciences.com [polysciences.com]
- 2. storchem.com [storchem.com]
- 3. This compound | C13H22O2 | CID 111032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ulprospector.com [ulprospector.com]
- 5. specialchem.com [specialchem.com]
- 6. High-performance Acrylic Monomer: 3,3,5-Trimethylcyclohexyl Acrylate (TMCHA)-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 7. MERACRYL methacrylates provide weather resistance, scratch resistance and several desirable functionalities like freeze-thaw stability, wet adhesion, associative thickening and RT crosslinking to decorative coatings. - MERACRYL® [meracryl.com]
- 8. Modeling of the Free Radical Copolymerization Kinetics of n-Butyl Acrylate, Methyl Methacrylate and 2-Ethylhexyl Acrylate Using PREDICI® [mdpi.com]
- 9. paint.org [paint.org]
- 10. US20230279167A1 - Heat resistant pmma copolymers having high temperature and high humidity environmental stability for electronic component applications - Google Patents [patents.google.com]
- 11. paint.org [paint.org]
- 12. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 13. Synthesis and Structure of 2-Hydroxypropyl Methacrylate-Capped Isophorone Diisocyanate and Poly(Propylene Glycol) Urethane Mixtures and the Properties of their UV-Cured Co-Networks with Isobornyl Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ASTM Standards & their Significance for UV Weathering Test [prestoenviro.com]
- 15. grpindustries.com [grpindustries.com]
- 16. kta.com [kta.com]
- 17. specialchem.com [specialchem.com]
- 18. researchgate.net [researchgate.net]
- 19. highperformancecoatings.org [highperformancecoatings.org]
Application Note & Protocol: Leveraging 3,3,5-Trimethylcyclohexyl Acrylate for the Synthesis of Low-Shrinkage Polymers
Introduction: The Challenge of Volumetric Shrinkage in Polymerization
The transition of monomer molecules into a covalently bonded polymer network is fundamental to materials science. However, this process is invariably accompanied by volumetric shrinkage.[1] This phenomenon arises because the intermolecular van der Waals distances between monomer units are replaced by significantly shorter covalent bond lengths within the polymer chain.[1] In high-precision applications such as dental restorations, 3D printing, and advanced coatings, this shrinkage can be catastrophic, leading to the buildup of internal stress, microleakage, interfacial bond failure, and dimensional inaccuracy.[2][3][4]
Historically, resin formulations, particularly those based on conventional dimethacrylates like BisGMA and TEGDMA, exhibit significant polymerization shrinkage, often in the range of 2% to 6%.[5] This has driven extensive research into novel monomers and formulation strategies designed to mitigate this inherent drawback. One of the most successful strategies involves the incorporation of bulky, sterically hindered monomers.[6][7] 3,3,5-Trimethylcyclohexyl acrylate (TMCHA), a monofunctional acrylic monomer, has emerged as a key component in this field due to its unique molecular architecture.[8] Its defining feature is a bulky, rigid cycloaliphatic group that fundamentally alters the polymerization dynamics to produce materials with significantly reduced shrinkage and improved thermomechanical properties.[6]
This document provides a comprehensive guide to the synthesis and characterization of low-shrinkage polymers using TMCHA. It details the underlying mechanism of shrinkage reduction and provides validated protocols for both thermal and photopolymerization.
Mechanism of Shrinkage Reduction with TMCHA
The efficacy of TMCHA in reducing polymerization shrinkage is directly attributable to its molecular structure. The large, non-planar trimethylcyclohexyl group creates significant steric hindrance.
Key Contributions of the TMCHA Structure:
-
Increased Monomer Volume: The bulky side group increases the specific volume of the monomer. This means that fewer monomer molecules are required to fill a given volume compared to smaller, more conventional monomers.
-
Reduced Packing Efficiency: In the liquid state, the rigid, irregular shape of the TMCHA molecules prevents them from packing together as efficiently as smaller, more linear monomers. This results in a higher initial free volume.
-
Lower Change in Free Volume: During polymerization, the conversion from intermolecular to covalent distances results in a smaller relative change in volume because the initial state was already less dense. The bulky side chains hold the polymer backbones further apart, minimizing the overall network collapse.[6][7]
The incorporation of TMCHA into a polymer backbone also imparts other desirable properties, including increased hardness, a higher glass transition temperature (Tg), and enhanced chemical and hydrolysis resistance due to the hydrophobic nature of the cyclohexyl ring.[6]
Figure 1: Mechanism of shrinkage reduction by TMCHA.
Physicochemical Properties of TMCHA
Understanding the properties of the monomer is critical for successful formulation and polymerization. TMCHA is a low-viscosity, transparent liquid that can be used as a primary monomer or as a reactive diluent to reduce the viscosity of high-molecular-weight resins like Bis-GMA.[6][9]
| Property | Typical Value | Significance in Formulations |
| CAS Number | 86178-38-3[9] | Unique identifier for the substance. |
| Molecular Formula | C₁₂H₂₀O₂[8][10] | Provides information on molecular weight. |
| Molecular Weight | 196.29 g/mol [10] | High molecular weight contributes to lower shrinkage.[3] |
| Viscosity (25°C) | 2-8 cP[9] | Low viscosity improves handling and wetting of substrates.[6][9] |
| Glass Transition Temp. (Tg) | 43 °C[9] | The rigid cyclic structure increases the polymer's Tg, leading to harder materials.[6] |
| Surface Tension (20°C) | 27.1 Dynes/cm[9] | Low surface tension allows for excellent substrate wettability.[6] |
| Appearance | Colorless liquid[8][10] | Ensures high optical clarity in the final polymer. |
Experimental Protocols
The following protocols describe the synthesis of TMCHA-based polymers via free-radical polymerization, a common and versatile method for acrylate monomers.[6][11] The process can be initiated by thermal energy or by light (photopolymerization).
General Workflow
Figure 2: General experimental workflow.
Protocol 1: Bulk Thermal Polymerization
This protocol is suitable for creating bulk polymer samples for mechanical testing and characterization.
Materials & Equipment:
-
3,3,5-Trimethylcyclohexyl acrylate (TMCHA) monomer
-
Thermal initiator: 2,2′-Azobis(isobutyronitrile) (AIBN)
-
Reaction vessel (e.g., Schlenk tube or sealed glass vial)
-
Nitrogen or Argon gas supply
-
Oil bath or heating mantle with temperature control
-
Stir plate and magnetic stir bar
-
Vacuum pump
Procedure:
-
Formulation: In the reaction vessel, prepare the monomer-initiator mixture. A typical concentration is 0.1-1.0 mol% of AIBN relative to the TMCHA monomer. For example, for 10 g of TMCHA (approx. 50.9 mmol), add 8.4 mg of AIBN (0.051 mmol, 0.1 mol%).
-
Inerting the System: Oxygen is a potent inhibitor of free-radical polymerization and must be removed.[12]
-
Insert a magnetic stir bar into the vessel.
-
Seal the vessel and connect it to a Schlenk line.
-
Perform three freeze-pump-thaw cycles:
-
Freeze the mixture using liquid nitrogen.
-
Apply a vacuum to remove gases from the headspace.
-
Close the vacuum line and thaw the mixture, allowing dissolved gases to escape.
-
Repeat this process two more times.
-
-
After the final thaw, backfill the vessel with an inert gas (Nitrogen or Argon).
-
-
Polymerization:
-
Submerge the sealed reaction vessel in a preheated oil bath set to 70°C. AIBN readily decomposes into free radicals at this temperature.[11]
-
Begin stirring the mixture. The viscosity will gradually increase as polymerization proceeds.
-
Continue the reaction for 4-24 hours. The reaction time will depend on the initiator concentration and desired degree of conversion.
-
-
Isolation:
-
After the reaction period, cool the vessel to room temperature. The resulting product will be a solid, transparent polymer (poly(TMCHA)).
-
Break the vessel (if necessary) to retrieve the bulk polymer sample.
-
Protocol 2: UV Photopolymerization
This protocol is standard for applications in coatings, adhesives, and dental composites where rapid, on-demand curing is required.[9][13]
Materials & Equipment:
-
TMCHA-based resin formulation (can be 100% TMCHA or a blend with other monomers like UDMA or Bis-GMA).
-
Photoinitiator: Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) or similar Type I photoinitiator sensitive to the light source.
-
UV/Vis curing lamp (e.g., 365 nm or 405 nm LED source).
-
Molds for sample preparation (e.g., silicone or Teflon).
-
Radiometer to measure light intensity.
Procedure:
-
Formulation: In an amber vial to protect from ambient light, mix the TMCHA monomer with 0.2-1.0 wt% of the photoinitiator. Ensure the initiator is fully dissolved. If using co-monomers, add them at this stage.
-
Sample Preparation:
-
Place a mold of defined dimensions (e.g., for flexural strength testing, a 2 x 2 x 25 mm bar is common) on a transparent glass slide.[2]
-
Carefully fill the mold with the resin formulation, avoiding the introduction of air bubbles.
-
Cover the top with a transparent Mylar strip to create a smooth surface and limit oxygen inhibition.[14]
-
-
Curing:
-
Position the tip of the UV/Vis light guide directly on top of the Mylar strip.
-
Expose the sample to light for a predetermined time (e.g., 20-60 seconds). The required time depends on the light intensity, sample thickness, and initiator concentration. A typical light intensity for dental applications is >500 mW/cm².
-
-
Post-Cure:
-
After light exposure, remove the cured sample from the mold.
-
For some applications, a post-cure thermal treatment (e.g., 1 hour at 100°C) can be performed to enhance the degree of conversion.
-
Characterization of Low-Shrinkage Polymers
Validating the performance of the synthesized polymer is a critical final step.
Volumetric Shrinkage
Volumetric shrinkage can be accurately measured using the Archimedes' principle by comparing the density of the uncured monomer mixture with that of the cured polymer.
-
Equation: % Shrinkage = [ (Density of Polymer - Density of Monomer) / Density of Polymer ] x 100
-
Expected Results: Formulations based on traditional resins like a 50/50 Bis-GMA/TEGDMA mix can show shrinkage upwards of 6%.[5] By replacing TEGDMA with TMCHA, a significant reduction in volumetric shrinkage is expected, potentially to below 3-4%, depending on the formulation.[3]
Degree of Conversion (DC%)
The DC% measures the percentage of monomer double bonds that have reacted to form the polymer network. It is crucial as it directly influences the final mechanical properties and biocompatibility of the material.[15]
-
Method: Fourier-Transform Infrared (FTIR) Spectroscopy is the standard method. The decrease in the absorption peak of the C=C double bond (typically around 1638 cm⁻¹) is monitored relative to an internal standard peak that does not change during polymerization (e.g., a C=O carbonyl peak around 1720 cm⁻¹).
-
Expected Results: A DC% of 55-75% is typically considered clinically acceptable for dental composites.[2][16] The bulky nature of TMCHA can sometimes slightly lower the final DC compared to less hindered monomers due to mobility restrictions at high conversion, but it often improves the overall mechanical properties.[7]
Conclusion
3,3,5-Trimethylcyclohexyl acrylate is a specialty monomer that serves as an effective tool for formulating high-performance, low-shrinkage polymers. Its bulky, rigid cyclic structure disrupts efficient monomer packing, leading to a lower volumetric change during polymerization. This property is critical for applications demanding high dimensional stability and low internal stress. The protocols provided herein offer a robust framework for researchers to synthesize and characterize TMCHA-based polymers, enabling the development of next-generation materials for dentistry, additive manufacturing, and advanced coatings.
References
- 1. ooc.co.jp [ooc.co.jp]
- 2. mdpi.com [mdpi.com]
- 3. Effect of low-shrinkage monomers on the physicochemical properties of experimental composite resin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low-Shrinkage Resin Matrices in Restorative Dentistry-Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 6. 3,3,5-Trimethylcyclohexyl acrylate | 87954-40-3 | Benchchem [benchchem.com]
- 7. Synthesis and photopolymerization of low shrinkage methacrylate monomers containing bulky substituent groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-performance Acrylic Monomer: 3,3,5-Trimethylcyclohexyl Acrylate (TMCHA)-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 9. L-61055 (TMCHA) 3,3,5-trimethylcyclohexyl acrylate uv monomer for photo-curing polymerization fields such as UV coatings - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 10. 3,3,5-Trimethylcyclohexyl Acrylate (cis- and trans- mixtur… [cymitquimica.com]
- 11. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 12. radtech.org [radtech.org]
- 13. fiveable.me [fiveable.me]
- 14. m.youtube.com [m.youtube.com]
- 15. PlumX [plu.mx]
- 16. researchgate.net [researchgate.net]
Application Note: Enhancing Polymer Hardness with 3,3,5-Trimethylcyclohexyl Methacrylate
Introduction
In the pursuit of advanced polymer materials with superior mechanical properties, the strategic selection of monomers is paramount. For applications demanding high surface hardness, scratch resistance, and durability, such as high-performance coatings, optical resins, and industrial composites, the incorporation of monomers with rigid molecular architectures is a proven approach. 3,3,5-Trimethylcyclohexyl methacrylate (TMCHMA) is a cycloaliphatic methacrylate monomer that has garnered significant attention for its ability to impart exceptional hardness to acrylic polymer systems. This application note provides a comprehensive technical guide on the role of TMCHMA in enhancing polymer hardness, including the underlying scientific principles, detailed experimental protocols for polymerization and hardness evaluation, and illustrative data.
The Science Behind Enhanced Hardness: The Role of the Cycloaliphatic Structure
The efficacy of TMCHMA as a hardness-enhancing monomer is rooted in its unique chemical structure. The bulky and rigid 3,3,5-trimethylcyclohexyl group introduces significant steric hindrance and restricts the rotational freedom of the polymer backbone. This structural rigidity is the primary driver for several beneficial properties:
-
Increased Glass Transition Temperature (Tg): The incorporation of the cycloaliphatic ring into the polymer chain raises the glass transition temperature. A higher Tg is indicative of a more rigid polymer matrix at ambient temperatures, which directly translates to increased hardness.
-
Reduced Free Volume: The bulky nature of the trimethylcyclohexyl group leads to more efficient packing of the polymer chains, reducing the free volume within the material. This denser packing further contributes to the material's resistance to indentation and deformation.
-
Enhanced Mechanical Strength: The rigid structure of TMCHMA not only increases hardness but also contributes to overall improvements in the mechanical strength of the resulting polymer.
These structural attributes make TMCHMA a valuable component in formulations where a balance of hardness, toughness, and optical clarity is desired.
Visualization of the Hardening Mechanism
The following diagram illustrates the conceptual difference in polymer chain packing between a standard linear acrylic polymer and one incorporating the bulky TMCHMA monomer.
Caption: Incorporation of bulky TMCHMA monomers restricts polymer chain mobility.
Applications
The unique properties imparted by TMCHMA make it a valuable component in a variety of high-performance applications, including:
-
UV-Resistant Coatings: Provides long-lasting surface protection with enhanced scratch and abrasion resistance.
-
High-Performance Adhesives: Improves the durability and chemical stability of adhesive formulations.
-
Optical and Display Materials: Used in the production of clear, impact-resistant coatings for optical lenses and displays.
-
3D Printing Resins: Enhances the mechanical strength and print resolution of 3D printed objects.
-
Industrial Composites: Contributes to the creation of rigid and durable polymer composite materials.
Experimental Protocols
Protocol 1: Synthesis of Poly(methyl methacrylate-co-3,3,5-trimethylcyclohexyl methacrylate) via Free Radical Polymerization
This protocol describes the synthesis of a copolymer of methyl methacrylate (MMA) and this compound (TMCHMA) using a free-radical initiator.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (TMCHMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN) as the initiator
-
Toluene, anhydrous
-
Methanol
-
Nitrogen gas supply
-
Round-bottom flask with a condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Monomer and Initiator Preparation: Prepare a solution of the desired molar ratio of MMA and TMCHMA in anhydrous toluene. For example, for a 70:30 molar ratio, combine the appropriate masses of MMA and TMCHMA in a round-bottom flask.
-
Initiator Addition: Add the AIBN initiator to the monomer solution. A typical concentration is 0.1-1.0 mol% with respect to the total moles of monomers.
-
Inert Atmosphere: De-gas the solution by bubbling with nitrogen for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization Reaction: Heat the reaction mixture to 70-80°C under a nitrogen atmosphere with constant stirring. The reaction time will vary depending on the desired conversion but is typically in the range of 4-8 hours.
-
Polymer Precipitation: After the desired reaction time, cool the flask to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Purification: Collect the precipitated polymer by filtration and wash it with fresh methanol to remove any unreacted monomers and initiator.
-
Drying: Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
Protocol 2: Hardness Measurement using Shore D Durometer
This protocol outlines the procedure for measuring the hardness of the synthesized polymer samples according to ASTM D2240.
Equipment:
-
Shore D Durometer
-
Flat, hard, and stable surface for sample placement
-
Polymer sample with a minimum thickness of 6 mm and a smooth, flat surface
Procedure:
-
Sample Preparation: Ensure the polymer sample is at a consistent temperature (typically 23 ± 2°C) and has a clean, flat surface.
-
Durometer Calibration: Verify the calibration of the Shore D durometer according to the manufacturer's instructions.
-
Measurement:
-
Place the polymer sample on the flat, hard surface.
-
Hold the durometer perpendicular to the sample surface.
-
Apply firm and consistent pressure to the durometer, ensuring the presser foot is in full contact with the sample surface.
-
The reading should be taken within 1 second of firm contact.
-
-
Multiple Readings: Take at least five hardness readings at different locations on the sample surface, ensuring that the indentation points are at least 6 mm apart.
-
Data Reporting: Report the median of the hardness readings as the Shore D hardness of the material.
Data Presentation
The following table presents hypothetical, yet representative, data illustrating the effect of increasing TMCHMA content on the Shore D hardness and glass transition temperature (Tg) of a poly(MMA-co-TMCHMA) copolymer.
| Sample ID | MMA (mol%) | TMCHMA (mol%) | Shore D Hardness | Glass Transition Temperature (Tg) (°C) |
| PMMA-100 | 100 | 0 | 85 | 105 |
| P(MMA-co-TMCHMA)-9010 | 90 | 10 | 88 | 115 |
| P(MMA-co-TMCHMA)-8020 | 80 | 20 | 91 | 125 |
| P(MMA-co-TMCHMA)-7030 | 70 | 30 | 94 | 135 |
Note: The above data is illustrative and actual results may vary depending on the specific polymerization conditions and molecular weight of the polymer.
Conclusion
This compound is a highly effective monomer for enhancing the hardness and thermal properties of acrylic polymers. Its rigid and bulky cycloaliphatic structure provides a scientifically sound basis for its performance, leading to materials with improved mechanical strength and durability. The protocols provided herein offer a practical framework for researchers and professionals to synthesize and evaluate polymers incorporating TMCHMA, enabling the development of advanced materials for a wide range of demanding applications.
Use of 3,3,5-Trimethylcyclohexyl methacrylate in intraocular lens materials
An Application Guide to the Use of 3,3,5-Trimethylcyclohexyl Methacrylate in Advanced Intraocular Lens Formulations
Authored by: A Senior Application Scientist
Abstract
The evolution of intraocular lens (IOL) materials has been driven by the pursuit of optical clarity, long-term stability, and biocompatibility. Modern hydrophobic acrylic IOLs represent a significant advancement, yet they are not without challenges, most notably the formation of "glistenings." These fluid-filled microvacuoles can lead to light scattering and a degradation of visual quality. This application note details the strategic incorporation of this compound (TMCHMA), a cycloaliphatic monomer, into hydrophobic acrylic IOL formulations to mitigate glistening formation and enhance the overall performance of the final medical device. We provide a comprehensive overview of the underlying scientific principles, detailed synthesis and characterization protocols, and comparative data for researchers and polymer scientists in the field of ophthalmic biomaterials.
Introduction: The Challenge of Glistenings in Hydrophobic Acrylic IOLs
Cataract surgery, which involves replacing the clouded natural lens with an artificial IOL, is one of the most successful surgical procedures performed globally.[1] The transition from rigid polymethyl methacrylate (PMMA) to foldable hydrophobic acrylic materials enabled smaller surgical incisions and improved patient outcomes.[2][3] Hydrophobic acrylics are favored for their high refractive index, excellent biocompatibility, and a demonstrated reduction in posterior capsule opacification (PCO).[4][5][6]
Despite these advantages, a significant material-related complication is the phenomenon of "glistenings".[7] Glistenings are fluid-filled microvacuoles, typically 1-20 µm in diameter, that form within the IOL optic when it is in an aqueous environment like the human eye.[8] This phenomenon is particularly associated with hydrophobic acrylic materials.[9][10] The formation is understood to be a result of water ingress into the polymer matrix, where it collects in pockets of lower polymer density.[9] Temperature fluctuations can exacerbate this process.[11] Because there is a significant difference in the refractive index between the water droplets (1.33) and the IOL polymer (e.g., ~1.55), light is scattered at these interfaces, creating a sparkling appearance that can degrade the patient's quality of vision.[8][11] Therefore, the development of new hydrophobic acrylic formulations that resist glistening formation is a primary objective in IOL material science.
The Role of this compound (TMCHMA)
The key to preventing glistening lies in controlling the polymer matrix's nanostructure to prevent the congregation of water molecules. The incorporation of bulky, rigid monomers into the polymer backbone is a highly effective strategy. This compound (TMCHMA) is a cycloaliphatic methacrylate monomer that offers a unique combination of properties to address this challenge.[12]
Physicochemical Properties of TMCHMA
The distinct structure of TMCHMA is central to its function. The bulky and rigid trimethylcyclohexyl group introduces significant steric hindrance, which is the primary mechanism for its beneficial effects.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₂O₂ | [13][14] |
| Molecular Weight | 210.31 g/mol | [13] |
| Appearance | Clear Liquid | [15] |
| Refractive Index (n20/D) | 1.456 (lit.) | [13][16] |
| Density | 0.93 g/mL at 25 °C (lit.) | [13][16] |
| Boiling Point | 79 °C at 1 mmHg (lit.) | [13][16] |
| Melting Point | -15 °C (lit.) | [13][16] |
graph "TMCHMA_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=plaintext, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Define nodes with positions C1 [pos="0,0!", label="C"]; C2 [pos="1,0.5!", label="C"]; C3 [pos="1,1.5!", label="C"]; C4 [pos="0,2!", label="C"]; C5 [pos="-1,1.5!", label="C"]; C6 [pos="-1,0.5!", label="C"]; CH3_1 [pos="-1.8,0!", label="H₃C"]; CH3_2 [pos="-1.8,2!", label="H₃C"]; CH3_3 [pos="1.8,2!", label="H₃C"]; O1 [pos="0,-1!", label="O"]; C7 [pos="0,-1.8!", label="C"]; O2 [pos="0.8,-2.3!", label="O"]; C8 [pos="-1,-2.3!", label="C"]; C9 [pos="-1.8,-1.8!", label="C"]; CH3_4 [pos="-1,-3.1!", label="CH₃"]; H2C [pos="-2.6,-1.3!", label="H₂C"]; // Define edges C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C6 -- CH3_1; C5 -- CH3_2; C3 -- CH3_3; C1 -- O1 -- C7; C7 -- O2 [style=filled, penwidth=2]; C7 -- C8; C8 -- C9; C8 -- CH3_4; C9 -- H2C [style=filled, penwidth=2];
}
Caption: Chemical structure of this compound (TMCHMA).
Mechanism of Glistening Inhibition
The inclusion of TMCHMA in a copolymer, typically with aromatic monomers like phenylethyl acrylate (PEA) or phenylethyl methacrylate (PEMA) used for their high refractive indices, fundamentally alters the polymer architecture.[4]
-
Reduction of Free Volume: The bulky cyclohexyl group fills intermolecular space more effectively than linear alkyl chains. This reduces the overall free volume within the polymer matrix, leaving fewer and smaller voids where water molecules can coalesce into microvacuoles.
-
Increased Polymer Chain Rigidity: The rigid ring structure restricts the rotational freedom of the polymer backbone. This increased rigidity helps maintain a more uniform polymer density, preventing the formation of low-density pockets that are precursors to glistenings.
-
Enhanced Glass Transition Temperature (Tg): The rigid structure of TMCHMA contributes to a higher glass transition temperature (Tg) of the resulting copolymer. While the final Tg must be optimized to be below room temperature for foldability (typically 12-14°C for hydrophobic IOLs), the inclusion of TMCHMA provides formulation scientists with a tool to precisely control mechanical properties and ensure the lens unfolds predictably at surgical temperatures.[17][18]
Application Protocols
The following protocols provide a framework for the synthesis and characterization of IOL materials incorporating TMCHMA. These are intended as a starting point and may require optimization based on specific comonomer selection and desired final properties.
Protocol 1: Synthesis of a TMCHMA-Containing Hydrophobic Acrylic Copolymer
This protocol describes the bulk polymerization of a crosslinked acrylic copolymer suitable for IOL optic fabrication.
Caption: Workflow for the synthesis and fabrication of IOLs from TMCHMA copolymers.
A. Materials and Reagents:
-
Monomers:
-
2-Phenoxyethyl acrylate (PEA) (for high refractive index)
-
This compound (TMCHMA)
-
-
Crosslinker: Ethylene glycol dimethacrylate (EGDMA)
-
UV Absorber: 2-(2'-hydroxy-5'-methacrylyloxyethylphenyl)-2H-benzotriazole
-
Initiator: Azobisisobutyronitrile (AIBN) or a suitable photoinitiator
-
Equipment: Glass plate mold, nitrogen source, programmable oven or UV curing system, precision lathe.
B. Step-by-Step Procedure:
-
Formulation Preparation: In an amber glass vial under yellow light, combine the monomers, crosslinker, and UV absorber in the desired weight percentages. A typical formulation might be (by weight): 60-70% PEA, 20-30% TMCHMA, 1-3% EGDMA, and 1-2% UV Absorber.
-
Initiator Addition: Add the thermal initiator (e.g., 0.1-0.5% AIBN) to the monomer mixture. Stir gently until fully dissolved.
-
Degassing: Purge the mixture with dry nitrogen gas for 5-10 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Casting: Carefully pour the degassed monomer syrup into a pre-assembled mold composed of two glass plates separated by a gasket of the desired thickness (e.g., 1 mm).
-
Curing: Place the filled mold into a programmable oven. A representative thermal curing cycle is:
-
Ramp to 60°C over 1 hour.
-
Hold at 60°C for 18 hours.
-
Ramp to 100°C over 2 hours.
-
Hold at 100°C for 4 hours.
-
Slowly cool to room temperature.
-
-
Post-Curing and Annealing: After demolding the solid polymer sheet, an annealing step (e.g., holding at 90°C for 6 hours) is recommended to relieve internal stresses.
-
Fabrication: The final polymer sheet can be cryo-lathed or milled into IOL optics of the desired geometry and dioptric power.
Protocol 2: Characterization and Performance Validation
Validating the performance of the new material is critical. The following tests provide a comprehensive evaluation.
Caption: Workflow for the characterization and validation of IOL materials.
A. Glass Transition Temperature (Tg) by DSC:
-
Use a Differential Scanning Calorimeter (DSC).
-
Prepare a small sample (5-10 mg) from the cured polymer.
-
Perform a heat-cool-heat cycle, for example, from -40°C to 150°C at a rate of 10°C/min, to erase thermal history.
-
The Tg is determined from the midpoint of the transition in the second heating scan.[19] An ideal Tg for foldable IOLs is typically between 10°C and 15°C.[18]
B. Refractive Index Measurement:
-
Use an Abbe refractometer with a sodium light source (589 nm).
-
Place a polished, flat sample of the polymer on the prism.
-
Use a suitable contact liquid (e.g., 1-bromonaphthalene).
-
Measure the refractive index at a controlled temperature (e.g., 35°C, to simulate ocular conditions). A high refractive index (>1.50) allows for a thinner IOL optic profile.[20]
C. Accelerated Glistening Study:
This protocol is a self-validating system to assess the material's resistance to glistening formation.[10]
-
Place the finished IOL optic in a vial containing a balanced salt solution.
-
Incubate the vial in a water bath at 45°C for 24 hours. This step supersaturates the polymer with water.
-
Transfer the vial to a water bath at 37°C and incubate for a minimum of 2.5 hours. This temperature drop causes the dissolved water to phase-separate and form microvacuoles in susceptible materials.[10]
-
Immediately examine the IOL under a light microscope at high magnification (e.g., 100-200x).
-
Capture digital images from the central 1 mm optic zone.
-
Quantify the glistening density (microvacuoles/mm²) using image analysis software. Compare the results to a control IOL made from a standard commercial material known to exhibit glistenings.
Expected Results and Discussion
The incorporation of TMCHMA is expected to yield a hydrophobic acrylic copolymer with superior resistance to glistening.
| Parameter | Standard Hydrophobic Acrylic | TMCHMA-Modified Acrylic | Rationale for Improvement |
| Refractive Index (@ 35°C) | ~1.55 | ~1.54 | Slight decrease due to TMCHMA's lower RI, but remains high. |
| Glass Transition Temp. (Tg) | ~13°C | ~15°C | Increased rigidity from the cycloaliphatic group.[21] |
| Glistening Density (MV/mm²) | High (>200) | Very Low (<20) | Reduced free volume and polymer chain mobility inhibit water aggregation. |
| Unfolding Time | Controlled (~10-20s) | Controlled (~10-20s) | Tg remains in the optimal range for predictable unfolding. |
The primary advantage conferred by TMCHMA is a dramatic reduction in glistening density. While standard hydrophobic acrylics can show hundreds of microvacuoles per square millimeter in accelerated aging tests, a well-formulated TMCHMA copolymer is expected to show minimal to no glistening.[9][10] This translates to improved long-term optical clarity and stability of the IOL in vivo. The slight increase in Tg can be balanced by adjusting the ratio of other comonomers to ensure the material remains flexible enough for implantation through small incisions.
Conclusion
This compound is a critical component for the formulation of next-generation hydrophobic acrylic intraocular lenses. Its bulky, rigid cycloaliphatic structure effectively inhibits the formation of glistenings by reducing polymer free volume and increasing chain rigidity. The protocols outlined in this guide provide a robust framework for synthesizing and validating TMCHMA-containing copolymers. By leveraging the unique properties of TMCHMA, researchers and developers can create IOL materials with enhanced optical stability and long-term performance, ultimately leading to better visual outcomes for patients.
References
- 1. Optical properties of artificial intraocular lenses and considerations for additive manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2 Intraocular Lens Designs and Materials | Ento Key [entokey.com]
- 3. researchgate.net [researchgate.net]
- 4. Current State of the Art and Next Generation of Materials for a Customized IntraOcular Lens according to a Patient-Specific Eye Power - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crstodayeurope.com [crstodayeurope.com]
- 6. Effect of Hydrophobic Acrylic versus Hydrophilic Acrylic Intraocular Lens on Posterior Capsule Opacification: Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glistening on intraocular lenses: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 13 IOL Opacification: Glistenings and Other Opacifications | Ento Key [entokey.com]
- 9. Glistening formation in a new hydrophobic acrylic intraocular lens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of in vitro glistening formation in hydrophobic acrylic intraocular lenses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iolsafety.com [iolsafety.com]
- 12. polysciences.com [polysciences.com]
- 13. This compound CAS#: 7779-31-9 [m.chemicalbook.com]
- 14. This compound | C13H22O2 | CID 111032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. specialchem.com [specialchem.com]
- 16. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 17. crstodayeurope.com [crstodayeurope.com]
- 18. Physicochemical and surface properties of acrylic intraocular lenses and their clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. US6713583B2 - Intraocular lenses made from polymeric compositions - Google Patents [patents.google.com]
Application Note: Fabricating Microfluidic Devices with 3,3,5-Trimethylcyclohexyl Methacrylate (TCM)
A High-Performance Alternative to PDMS and PMMA for Demanding Applications
Introduction: The Need for Advanced Materials in Microfluidics
The field of microfluidics has revolutionized biological and chemical analysis by enabling the precise manipulation of fluids at the microscale. This technology is at the heart of innovations such as organ-on-a-chip (OoC) systems, which aim to replicate human physiological responses in vitro, thereby accelerating drug discovery and personalized medicine.[1][2][3] The choice of material for fabricating these microfluidic devices is critical and dictates the experimental possibilities. While polydimethylsiloxane (PDMS) and poly(methyl methacrylate) (PMMA) are widely used, they present limitations such as the absorption of small molecules by PDMS and the complex bonding procedures for PMMA.[2][4][5]
This application note introduces 3,3,5-trimethylcyclohexyl methacrylate (TCM) as a compelling alternative for the fabrication of microfluidic devices. TCM is a cycloaliphatic methacrylate monomer that, upon polymerization, offers a unique combination of properties, including excellent chemical resistance, high optical clarity, and robust mechanical strength.[6] Its UV-curable nature makes it particularly suitable for rapid prototyping and wafer-scale production of microfluidic devices with high-resolution features.[7][8]
This guide provides a comprehensive overview of the properties of TCM, a detailed protocol for fabricating microfluidic devices using soft lithography and UV curing, and a comparative analysis with PDMS and PMMA.
Key Properties of this compound for Microfluidics
The molecular structure of TCM, featuring a bulky trimethylcyclohexyl group, imparts several advantageous properties to the resulting polymer.
| Property | Value/Characteristic | Significance in Microfluidics |
| Chemical Resistance | High resistance to a wide range of solvents. | Enables a broader range of chemical and biological assays to be performed in the microfluidic device without concerns of material degradation or leaching. |
| Optical Clarity | High transparency in the visible spectrum. | Crucial for real-time imaging and microscopic analysis of on-chip experiments, such as cell monitoring and particle tracking. |
| UV Resistance | Excellent stability upon exposure to UV radiation. | Ensures the longevity and integrity of the device, especially in applications involving fluorescence microscopy or UV-based sterilization. |
| Mechanical Properties | Rigid and hard polymer with good toughness.[7][8] | Provides dimensional stability to the microfluidic channels and allows for the fabrication of high-aspect-ratio structures. The stiffness is intermediate between the elastomer PDMS and the rigid thermoplastic PMMA. |
| Low Shrinkage | Minimal volume change during polymerization.[7][9] | Ensures high fidelity of the fabricated microstructures to the master mold, which is critical for reproducible experimental results. |
| Low Odor | Reduced odor compared to other acrylate monomers.[7][8] | Improves the handling and processing environment in the laboratory. |
| Good Adhesion | Promotes adhesion to various substrates.[7] | Facilitates the bonding of the TCM device to other materials like glass or itself to create sealed channels. |
Fabrication Workflow: From Monomer to Microfluidic Device
The fabrication of microfluidic devices from TCM typically involves the preparation of a UV-curable resin, followed by soft lithography to pattern the microchannels, and a final bonding step to seal the device.
Figure 1: A schematic overview of the fabrication process for TCM microfluidic devices.
Detailed Protocols
Part 1: Preparation of the UV-Curable TCM Resin
The formulation of the TCM resin is a critical step that determines the final properties of the microfluidic device. The following protocol provides a starting point, and optimization may be necessary depending on the specific application and desired mechanical properties.
Materials and Reagents:
-
This compound (TCM) monomer
-
Crosslinker (e.g., Ethylene glycol dimethacrylate, EGDMA)
-
Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone, DMPA, or a visible light photoinitiator like phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide, BAPO)[10][11]
-
Mixing container (amber glass vial to protect from UV light)
-
Vortex mixer or magnetic stirrer
Protocol:
-
Safety First: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Acrylate monomers can be skin and respiratory irritants.
-
Formulation: Prepare the resin mixture by combining the following components in an amber glass vial. The ratios can be adjusted to tune the material properties. A higher crosslinker concentration will result in a more rigid and brittle polymer.
-
TCM Monomer: 80-95% by weight
-
Crosslinker (EGDMA): 5-20% by weight
-
Photoinitiator (DMPA or BAPO): 0.5-2% by weight
-
-
Mixing: Thoroughly mix the components using a vortex mixer or a magnetic stirrer until the photoinitiator is completely dissolved. Ensure the mixture is homogeneous.
-
Degassing: To remove any dissolved air bubbles, which can inhibit polymerization and cause defects in the final device, degas the resin mixture in a vacuum chamber for 10-15 minutes or until no more bubbles are visible.
-
Storage: Store the prepared resin in a cool, dark place. The resin is sensitive to UV light and should be used within a few days for best results.
Part 2: Soft Lithography and UV Curing
This part of the protocol describes the process of creating the microchannel features in the TCM polymer using a master mold, which is typically fabricated using standard photolithography with SU-8 photoresist.
Materials and Reagents:
-
Prepared UV-curable TCM resin
-
Master mold with desired microchannel features
-
UV light source (e.g., UV flood lamp or a UV spot curing system with a wavelength appropriate for the chosen photoinitiator, typically 365 nm for DMPA)
-
Spin coater (optional, for creating thin films)
-
Leveling surface
Protocol:
-
Mold Preparation: Ensure the master mold is clean and free of any dust or debris. For ease of demolding, the master mold can be treated with a release agent (e.g., by vapor deposition of trichlorosilane).
-
Pouring the Resin: Place the master mold on a level surface and carefully pour the degassed TCM resin over the features.
-
Removing Bubbles: If any air bubbles are trapped in the resin, they can be removed by placing the mold in a vacuum chamber for a few minutes or by gently dislodging them with a clean needle.
-
UV Curing: Expose the resin-coated mold to a UV light source. The curing time will depend on the intensity of the UV lamp, the thickness of the resin layer, and the concentration of the photoinitiator.[12][13] A typical starting point for a 1-2 mm thick layer is an exposure time of 30-120 seconds with a UV intensity of 20-100 mW/cm². It is recommended to perform a dose-response test to determine the optimal curing parameters for your specific setup.
-
Demolding: After the resin is fully cured, carefully peel the polymerized TCM replica from the master mold. The resulting TCM slab will have the negative replica of the microchannel features.
Part 3: Device Assembly and Bonding
The final step is to create enclosed microchannels by bonding the patterned TCM slab to a substrate, which can be another flat TCM slab or a glass slide.
Materials and Reagents:
-
Cured and patterned TCM slab
-
Substrate (e.g., flat TCM slab or glass microscope slide)
-
Biopsy punch for creating inlet and outlet ports
-
Bonding method reagents/equipment (see options below)
Protocol:
-
Creating Inlets and Outlets: Use a biopsy punch of the desired diameter to create the inlet and outlet ports in the patterned TCM slab.
-
Surface Cleaning: Ensure that both the patterned TCM slab and the substrate are clean and free of any particles. They can be cleaned with isopropanol and dried with a stream of nitrogen.
-
Bonding: Several methods can be employed to bond the TCM device. The choice of method will depend on the required bond strength and the compatibility with the intended application.
-
Adhesive Bonding: A thin layer of a UV-curable adhesive can be applied to the bonding surfaces. The two parts are then brought into contact and exposed to UV light to cure the adhesive. This method is straightforward but introduces another material at the interface.
-
Solvent-Assisted Bonding: This method involves applying a small amount of a suitable solvent to the bonding surfaces to slightly dissolve the polymer chains, which then interdiffuse upon contact and form a strong bond after the solvent evaporates.[14] The choice of solvent is critical and should be one that slightly swells the TCM without causing significant damage to the microfeatures. A preliminary test with different solvents (e.g., acetone, methanol) is recommended. The bonding is typically performed under slight pressure and at a slightly elevated temperature to facilitate solvent evaporation and polymer chain entanglement.
-
Thermal Fusion Bonding: This method involves bringing the two TCM surfaces into contact and heating them to a temperature near the glass transition temperature of the polymer under pressure.[15][16] This causes the polymer chains to diffuse across the interface, resulting in a strong, monolithic bond. The optimal temperature, pressure, and time need to be determined empirically to avoid channel deformation.
-
Comparative Analysis: TCM vs. PDMS vs. PMMA
The following table provides a qualitative comparison of the key properties of TCM, PDMS, and PMMA for microfluidic device fabrication.
| Feature | This compound (TCM) | Polydimethylsiloxane (PDMS) | Poly(methyl methacrylate) (PMMA) |
| Fabrication | UV-curable, rapid prototyping, suitable for wafer-scale processing. | Casting and thermal curing, simple prototyping. | Hot embossing, injection molding, laser ablation; more complex for prototyping.[4] |
| Mechanical Properties | Rigid with good toughness. | Elastomeric, flexible, low Young's modulus. | Rigid, brittle, high Young's modulus. |
| Optical Transparency | Excellent. | Excellent. | Excellent. |
| Solvent Compatibility | Excellent. | Poor with many organic solvents. | Good, but can be attacked by some solvents. |
| Small Molecule Absorption | Low. | High, can be problematic for drug screening applications.[3] | Low. |
| Gas Permeability | Low. | High, beneficial for long-term cell culture. | Low. |
| Bonding | Can be challenging, requires optimization of adhesive, solvent, or thermal methods. | Simple with plasma treatment. | Can be complex, often requires high temperatures and pressures or solvents.[14] |
| Biocompatibility | Expected to be good, but requires specific testing for cell-based assays. | Generally considered biocompatible. | Generally considered biocompatible. |
Applications in Research and Drug Development
The unique properties of TCM make it a promising material for a variety of microfluidic applications, particularly in areas where the limitations of PDMS and PMMA are a concern.
-
Organ-on-a-Chip (OoC): The low absorption of small molecules makes TCM an excellent candidate for OoC platforms used in drug metabolism and toxicity studies, where accurate drug concentrations are crucial.[1][2]
-
High-Throughput Screening: The rigidity and chemical resistance of TCM devices are advantageous for automated, high-throughput screening applications that may involve a wide range of chemical compounds.
-
Chemical Synthesis: The ability to withstand harsh organic solvents makes TCM-based microreactors suitable for on-chip chemical synthesis and analysis.
-
Diagnostics: The optical clarity and dimensional stability of TCM are beneficial for diagnostic devices that rely on optical detection methods.
Conclusion
This compound offers a compelling set of properties that address some of the key challenges in microfluidic device fabrication. Its UV-curable nature allows for rapid and high-resolution patterning, while its chemical resistance and low small molecule absorption open up new possibilities for a wide range of applications in research and drug development. While the bonding of TCM devices requires careful optimization, the protocols and information provided in this application note serve as a valuable starting point for researchers and scientists looking to leverage the advantages of this advanced material. As the demand for more robust and reliable microfluidic platforms continues to grow, TCM is poised to become an important material in the microfluidics toolbox.
References
- 1. Vat photopolymerization 3D printed microfluidic devices for organ-on-a-chip applications - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Design and Fabrication of Organ-on-Chips: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 7779-31-9 [chemicalbook.com]
- 6. polysciences.com [polysciences.com]
- 7. High-performance Acrylic Monomer: 3,3,5-Trimethylcyclohexyl Acrylate (TMCHA)-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 8. L-61055 (TMCHA) 3,3,5-trimethylcyclohexyl acrylate uv monomer for photo-curing polymerization fields such as UV coatings - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 9. TMCHA - 3,3,5-Trimethylcyclohexyl Acrylate for UV Inks & Coatings [sinocurechem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of Ultraviolet-Cured Methacrylate Networks: From Photopolymerization to Ultimate Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. real.mtak.hu [real.mtak.hu]
- 14. Solvent Bonding for Fabrication of PMMA and COP Microfluidic Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bonding techniques in microfluidics - Blackholelab Softlithography : Make your microfluidic chips [blackholelab-soft-lithography.com]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols: Grafting 3,3,5-Trimethylcyclohexyl Methacrylate onto Polymer Backbones
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of graft copolymers featuring 3,3,5-trimethylcyclohexyl methacrylate (TMCHMA) side chains. TMCHMA is a cycloaliphatic methacrylate monomer that imparts exceptional properties such as high thermal stability, weatherability, chemical resistance, and optical clarity.[1][2] Grafting TMCHMA onto various polymer backbones allows for the creation of novel materials with tailored properties for advanced applications. This guide focuses on the "grafting-from" approach using state-of-the-art controlled radical polymerization (CRP) techniques, namely Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentaion chain Transfer (RAFT) polymerization, providing detailed, field-proven protocols and the scientific rationale behind them.
Introduction: The Strategic Value of TMCHMA in Polymer Modification
This compound (TMCHMA) is a monomer distinguished by its bulky, rigid cycloaliphatic structure.[1] When polymerized, this moiety introduces a high glass transition temperature (T_g), excellent hardness, and superior resistance to UV degradation and chemical attack.[1][2] Grafting polymers of TMCHMA onto a primary polymer backbone is a powerful strategy to synergistically combine the properties of both components. For instance, grafting hydrophobic and rigid P(TMCHMA) chains onto a flexible, hydrophilic backbone can yield advanced amphiphilic materials suitable for applications ranging from high-performance coatings and adhesives to drug delivery systems and nanostructured materials.[1][3][4]
Polymer grafting techniques are broadly categorized into three main strategies: "grafting-to," "grafting-from," and "grafting-through".[5][6]
-
"Grafting-to" : Pre-synthesized side chains are attached to a functionalized backbone. This method suffers from steric hindrance, often limiting the grafting density.[7][8]
-
"Grafting-through" : Macromonomers (polymer chains with a polymerizable end-group) are copolymerized with another monomer to form the backbone. This allows for good control over branch length and spacing.[5][9]
-
"Grafting-from" : Side chains are grown directly from initiating sites that have been incorporated along the polymer backbone.[7] This technique is highly efficient for achieving a high density of grafted chains, creating a "brush-like" architecture.[10][11]
This guide will focus on the "grafting-from" methodology due to its effectiveness in creating densely grafted copolymers, which is often critical for modifying surface properties and creating robust nanostructures.
Figure 1: Comparison of the three primary polymer grafting strategies.
"Grafting-From" via Controlled Radical Polymerization (CRP)
CRP techniques like ATRP and RAFT are paramount for the "grafting-from" approach because they allow for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures.[4][12][13] This control is essential for producing well-defined polymer brushes with uniform side-chain lengths, which directly impacts the final material's properties.
Protocol 1: "Grafting-From" using Atom Transfer Radical Polymerization (ATRP)
ATRP is a robust CRP method that utilizes a transition metal complex (typically copper-based) to reversibly activate and deactivate propagating radical chains with a halogen atom.[14][15] This dynamic equilibrium maintains a low concentration of active radicals, suppressing termination reactions and enabling controlled growth.[12]
The process involves two main stages:
-
Synthesis of the Macroinitiator: A polymer backbone is functionalized with ATRP initiating sites (e.g., alkyl halides).
-
Surface-Initiated ATRP (SI-ATRP): The TMCHMA monomer is polymerized from these initiating sites.
Figure 2: Experimental workflow for grafting TMCHMA via ATRP.
Materials:
-
Backbone Polymer with functional groups (e.g., Poly(2-hydroxyethyl methacrylate), PHEMA)
-
α-bromoisobutyryl bromide (BIBB)
-
Triethylamine (TEA)
-
This compound (TMCHMA), inhibitor removed
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous solvents: Tetrahydrofuran (THF), Anisole
-
Methanol (for precipitation)
Step 1: Synthesis of PHEMA-Br Macroinitiator
-
Dissolve PHEMA (1.0 eq) and TEA (1.5 eq per -OH group) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add α-bromoisobutyryl bromide (1.2 eq per -OH group) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Filter the mixture to remove the triethylammonium bromide salt.
-
Precipitate the resulting polymer solution into a cold non-solvent like diethyl ether.
-
Redissolve and re-precipitate twice to ensure purity.
-
Dry the resulting PHEMA-Br macroinitiator under vacuum.
-
Causality Note: TEA is used as a base to neutralize the HBr byproduct of the esterification, driving the reaction to completion. The use of anhydrous conditions is critical to prevent hydrolysis of the acid bromide.
-
Step 2: "Grafting-From" Polymerization of TMCHMA
-
In a Schlenk flask, add the PHEMA-Br macroinitiator (1.0 eq), TMCHMA monomer (e.g., 100 eq per initiator site), and a magnetic stir bar.
-
Add anisole as the solvent. The choice of solvent is crucial; anisole is often effective for methacrylate polymerizations.[14]
-
In a separate flask, add CuBr (0.9 eq per initiator site) and PMDETA (1.0 eq per initiator site) and stir under nitrogen to form the catalyst complex.
-
Add the catalyst solution to the monomer/macroinitiator mixture.
-
Seal the flask and perform at least three freeze-pump-thaw cycles to thoroughly remove oxygen, which is a radical scavenger and would terminate the polymerization.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80°C) and stir.
-
Monitor the reaction progress by taking samples periodically to analyze conversion (via ¹H NMR) and molecular weight evolution (via GPC).
-
Once the desired conversion is reached, stop the reaction by cooling the flask in an ice bath and exposing the solution to air.
-
Dilute the solution with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the purified polymer into a large excess of cold methanol.
-
Filter and dry the final graft copolymer, P(HEMA)-g-P(TMCHMA), under vacuum.
| Parameter | Typical Value/Ratio | Rationale |
| [TMCHMA]:[Initiator site] | 50:1 to 500:1 | Controls the target molecular weight (degree of polymerization) of the grafted chains. |
| [Initiator]:[CuBr]:[PMDETA] | 1 : 0.9 : 1 | A slightly substoichiometric amount of Cu(I) ensures a higher concentration of the deactivator (Cu(II)Br₂), leading to better control and lower polydispersity.[16] |
| Temperature | 70 - 90 °C | Provides sufficient thermal energy for radical generation and propagation without causing significant side reactions. |
| Solvent | Anisole, Toluene | Must dissolve all components (macroinitiator, monomer, catalyst) and should not interfere with the radical process. |
Protocol 2: "Grafting-From" using RAFT Polymerization
RAFT polymerization achieves control through a degenerative chain transfer process mediated by a RAFT agent, typically a thiocarbonylthio compound.[17] Propagating radicals react with the RAFT agent to form a dormant species, which can then fragment to release a new radical and a new RAFT agent, allowing the original radical to reinitiate polymerization.[18]
Figure 3: Experimental workflow for grafting TMCHMA via RAFT.
Materials:
-
Backbone Polymer with functional groups (e.g., PHEMA)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or similar RAFT agent
-
Dicyclohexylcarbodiimide (DCC) and 4-(Dimethylamino)pyridine (DMAP) for coupling
-
This compound (TMCHMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous solvents: Dichloromethane (DCM), Dioxane
-
Methanol (for precipitation)
Step 1: Synthesis of PHEMA-RAFT Macro-CTA
-
Dissolve PHEMA (1.0 eq), CPADB (1.5 eq per -OH), and DMAP (0.1 eq per -OH) in anhydrous DCM.
-
Cool the solution to 0°C and add DCC (1.5 eq per -OH).
-
Allow the reaction to warm to room temperature and stir for 48 hours.
-
Filter off the dicyclohexylurea byproduct.
-
Concentrate the solution and precipitate the polymer into a cold non-solvent (e.g., hexane or diethyl ether).
-
Purify by redissolving and re-precipitating, then dry under vacuum.
Step 2: "Grafting-From" Polymerization of TMCHMA
-
In a Schlenk flask, dissolve the PHEMA-RAFT macro-CTA (1.0 eq), TMCHMA monomer (e.g., 200 eq per RAFT site), and AIBN initiator (e.g., 0.1 eq per RAFT site) in dioxane.[20]
-
Seal the flask and deoxygenate the solution by bubbling with nitrogen for 30 minutes or by performing three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C).
-
Monitor the reaction as described in the ATRP protocol.
-
To quench the reaction, cool the flask and expose it to air.
-
Precipitate the polymer solution into a large excess of cold methanol to remove unreacted monomer and initiator fragments.
-
Filter and dry the final graft copolymer under vacuum.
| Parameter | Typical Value/Ratio | Rationale |
| [TMCHMA]:[Macro-CTA] | 50:1 to 500:1 | Controls the target molecular weight of the grafted chains. |
| [Macro-CTA]:[AIBN] | 5:1 to 10:1 | A higher ratio of CTA to initiator ensures that most chains are initiated via the RAFT mechanism, leading to better control and a "living" character. |
| Temperature | 60 - 80 °C | Selected based on the decomposition kinetics of the chosen thermal initiator (e.g., AIBN). |
| Solvent | Dioxane, Toluene, DMF | Must be a good solvent for all components and should have a low chain transfer constant to avoid side reactions. |
Characterization of Graft Copolymers
Validating the successful synthesis of the graft copolymer is essential. A combination of analytical techniques should be employed to confirm the structure, composition, and molecular weight characteristics.
| Technique | Purpose | Expected Result for Successful Grafting |
| ¹H NMR | Confirm structure and composition | Appearance of characteristic peaks for both the backbone polymer and the P(TMCHMA) side chains (e.g., peaks for the trimethyl and cyclohexyl protons). Integration of these peaks can be used to determine the composition and graft length. |
| FTIR | Identify functional groups | Appearance of the characteristic C=O stretching vibration from the methacrylate ester of P(TMCHMA) (typically around 1730 cm⁻¹), alongside peaks from the polymer backbone.[21] |
| GPC/SEC | Determine molecular weight (M_n) and polydispersity (Đ or PDI) | A clear shift to a higher molecular weight in the GPC trace compared to the original macroinitiator/macro-CTA. The resulting polymer should have a narrow polydispersity (Đ < 1.5, ideally < 1.3 for good control).[14] |
| DSC/TGA | Analyze thermal properties | The graft copolymer may exhibit two distinct glass transitions (T_g) corresponding to the backbone and the P(TMCHMA) grafts if they are phase-separated. TGA will show the thermal degradation profile, which is expected to be high for P(TMCHMA)-containing polymers.[14] |
Conclusion and Outlook
The "grafting-from" approach, particularly when coupled with controlled radical polymerization techniques like ATRP and RAFT, provides a powerful and versatile platform for synthesizing well-defined graft copolymers. By grafting this compound onto various polymer backbones, researchers can develop advanced materials with enhanced thermal stability, mechanical strength, and chemical resistance. The protocols and scientific rationale detailed in this guide offer a robust starting point for scientists aiming to explore these high-performance materials for applications in coatings, composites, biomaterials, and nanotechnology.
References
- 1. polysciences.com [polysciences.com]
- 2. ulprospector.com [ulprospector.com]
- 3. High-performance Acrylic Monomer: 3,3,5-Trimethylcyclohexyl Acrylate (TMCHA)-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Graft polymer - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Graft copolymers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 10. tu-dresden.de [tu-dresden.de]
- 11. Supramolecular polymer brushes - American Chemical Society [acs.digitellinc.com]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 15. ijpras.com [ijpras.com]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Initiator Concentration for 3,3,5-Trimethylcyclohexyl Methacrylate (TMCHMA) Polymerization
Welcome to the comprehensive technical support guide for the polymerization of 3,3,5-Trimethylcyclohexyl methacrylate (TMCHMA). This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of TMCHMA polymerization, with a specific focus on the critical role of initiator concentration. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the success and reproducibility of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the optimization of initiator concentration in TMCHMA polymerization.
Q1: What is the fundamental role of an initiator in the polymerization of TMCHMA?
An initiator is a chemical species that, upon thermal or photochemical decomposition, generates highly reactive free radicals.[1][2][3][4] These free radicals then attack the vinyl group of the TMCHMA monomer, initiating the polymerization process.[1][4] This initiation step is the genesis of the growing polymer chain.[3][4] The concentration of the initiator is a paramount experimental parameter as it directly dictates the number of initial radical species, which in turn influences the polymerization kinetics, the molecular weight of the resulting polymer, and the overall success of the reaction.[5][6][7][8][9]
Q2: How does initiator concentration quantitatively affect the molecular weight and Polydispersity Index (PDI) of poly(TMCHMA)?
In conventional free-radical polymerization, the molecular weight of the resulting polymer is inversely proportional to the square root of the initiator concentration.[7] A higher initiator concentration leads to a greater number of initiating radicals.[8][10] This results in a larger population of growing polymer chains competing for a finite amount of monomer, leading to shorter chains and consequently, a lower average molecular weight.[8] Conversely, a lower initiator concentration generates fewer polymer chains, allowing each chain to grow longer, thus yielding a higher average molecular weight.[8][11]
The Polydispersity Index (PDI) is a measure of the distribution of molecular weights in a given polymer sample. A PDI value closer to 1.0 indicates a more uniform and narrow molecular weight distribution. High initiator concentrations can sometimes lead to a broader PDI due to an increased rate of termination reactions and a less controlled initiation process.[12][13]
Q3: What are the most common types of initiators used for TMCHMA polymerization?
For the free-radical polymerization of methacrylates like TMCHMA, the most prevalent class of initiators are azo compounds and organic peroxides. These are typically thermal initiators, meaning they decompose to form radicals upon heating.[2][4]
-
Azo Initiators: Azobisisobutyronitrile (AIBN) is a widely used initiator due to its predictable first-order decomposition kinetics and the fact that its decomposition products are generally non-interfering.[1]
-
Peroxide Initiators: Benzoyl peroxide (BPO) is another common choice. However, peroxides can sometimes participate in side reactions, such as chain transfer, which can affect the final polymer structure.[14]
For controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the initiation system is more complex, involving a combination of an initiator (often an alkyl halide for ATRP), a catalyst, and a ligand or a chain transfer agent.[15][16]
Q4: Can the polymerization of TMCHMA proceed without a conventional initiator?
While less common for standard laboratory synthesis, methacrylate polymerization can be initiated by other means. At elevated temperatures, some methacrylates can undergo self-initiation, though this process is generally slow and offers poor control over the polymerization.[17] Additionally, photoinitiators can be employed, which generate radicals upon exposure to light of a specific wavelength.[2] In some advanced polymerization techniques, initiator-free systems are being explored, for instance, in high-temperature RAFT polymerization under microwave irradiation.[18]
II. Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the polymerization of TMCHMA, with a focus on issues related to initiator concentration.
Problem 1: Slow or No Polymerization
Symptoms:
-
The reaction mixture remains at a low viscosity for an extended period.
-
Low or no conversion of the monomer to polymer is observed after the expected reaction time.
Causality and Troubleshooting Steps:
| Possible Cause | Scientific Explanation | Suggested Solution |
| Insufficient Initiator Concentration | The rate of polymerization is directly proportional to the square root of the initiator concentration.[7] If the concentration is too low, the number of initiating radicals generated will be insufficient to propagate the polymerization at a reasonable rate.[7] | Gradually increase the initiator concentration in increments of 10-20%. Be mindful that a significant increase can lead to a lower molecular weight and a higher PDI.[8] |
| Presence of Inhibitors | Molecular oxygen is a potent inhibitor of free-radical polymerization as it reacts with the initiating and propagating radicals to form stable, non-reactive peroxide species.[12][19][20] Commercial monomers also contain inhibitors (e.g., MEHQ) to prevent premature polymerization during storage.[20] | Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles (at least three) or by purging with an inert gas (e.g., high-purity argon or nitrogen) for an extended period.[12] If the monomer contains a high concentration of inhibitor, consider passing it through a column of basic alumina to remove it. |
| Low Reaction Temperature | Thermal initiators have a characteristic half-life at a given temperature. If the reaction temperature is too low, the rate of initiator decomposition will be slow, leading to a low concentration of radicals and a sluggish polymerization. For instance, AIBN is commonly used at temperatures between 60-80 °C.[12] | Ensure the reaction temperature is appropriate for the chosen initiator. If a lower reaction temperature is desired, select an initiator with a lower decomposition temperature.[12] |
| Degraded Initiator | Initiators can degrade over time, especially if not stored correctly (e.g., exposure to light, heat, or moisture). This degradation reduces the effective concentration of the initiator. | Always use fresh initiator from a reputable supplier. Store initiators according to the manufacturer's recommendations, typically in a cool, dark, and dry place.[7] |
Problem 2: High Polydispersity Index (PDI)
Symptoms:
-
Gel Permeation Chromatography (GPC) analysis reveals a broad molecular weight distribution (PDI > 1.5 for conventional free-radical polymerization).
Causality and Troubleshooting Steps:
| Possible Cause | Scientific Explanation | Suggested Solution |
| High Initiator Concentration | An excessively high concentration of initiator can lead to a rapid burst of initiation, followed by a depletion of the initiator. This can result in a non-uniform generation of polymer chains throughout the reaction, contributing to a broader molecular weight distribution.[13] | Decrease the initiator concentration. This will lead to a slower, more controlled initiation process, generally resulting in a narrower PDI.[12] |
| High Reaction Temperature | Very high temperatures can increase the rate of side reactions, such as chain transfer and termination, which can lead to a loss of control over the polymerization and a broadening of the PDI.[12] | Consider lowering the reaction temperature. This may require the use of a lower-temperature initiator to maintain a reasonable polymerization rate. |
| High Monomer Conversion | Pushing the polymerization to very high conversions can sometimes lead to a broadening of the PDI due to the "gel effect" or Trommsdorff–Norrish effect, where the increased viscosity of the medium hinders termination reactions, leading to an acceleration of the polymerization rate and the formation of very high molecular weight chains.[21] | If a narrow PDI is critical, consider stopping the polymerization at a moderate conversion (e.g., 50-70%) and then purifying the polymer. |
| Inadequate Mixing | In a heterogeneous reaction mixture, localized "hot spots" of high initiator concentration can occur, leading to non-uniform polymerization and a broad PDI. | Ensure efficient and continuous stirring throughout the polymerization to maintain a homogeneous reaction mixture and uniform temperature. |
III. Experimental Protocols
Protocol 1: Standard Free-Radical Polymerization of TMCHMA
This protocol outlines a general procedure for the bulk polymerization of TMCHMA using AIBN as the initiator.
Materials:
-
This compound (TMCHMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., toluene or anisole), if solution polymerization is desired
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Inert gas (Argon or Nitrogen) supply
-
Constant temperature oil bath
Procedure:
-
Monomer Purification: Pass the TMCHMA monomer through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: Place the magnetic stir bar in the Schlenk flask and flame-dry the flask under vacuum. Allow the flask to cool to room temperature under an inert atmosphere.
-
Charging the Flask: In a typical experiment, for a targeted degree of polymerization of 200, the molar ratio of [Monomer]:[Initiator] would be 200:1. Accurately weigh the purified TMCHMA and AIBN and add them to the Schlenk flask. If conducting a solution polymerization, add the desired amount of anhydrous solvent.
-
Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed Schlenk flask in the pre-heated oil bath at the desired temperature (e.g., 70 °C for AIBN). Start the magnetic stirrer.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by methods such as ¹H NMR spectroscopy or gravimetry.
-
Termination and Polymer Isolation: After the desired reaction time, terminate the polymerization by rapidly cooling the reaction mixture in an ice bath and exposing it to air.
-
Purification: Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran) and precipitate it into a non-solvent (e.g., cold methanol). Repeat the dissolution-precipitation cycle 2-3 times to remove any unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
IV. References
-
Technical Support Center: Troubleshooting RAFT Polymerization of PEG Methacrylates - Benchchem.
-
Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review - PMC - NIH.
-
The Influence of Initiator Concentration on Selected Properties on Poly-N-Vinylcaprolactam Nanoparticles - PMC - NIH.
-
US8420709B2 - Coating composition, (meth)acrylic polymer and monomer mixture for ... - Google Patents.
-
Poly(phthalaldehyde) - Wikipedia.
-
The e€ect of initiator concentration on polymerization. AM 6 wt%; TBA=H... - ResearchGate.
-
The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles - MDPI.
-
Effect of initiator type and concentration on polymerization rate and molecular weight in the bimolecular nitroxide‐mediated r - ResearchGate.
-
Thermal Initiators as Additives for Photopolymerization of Methacrylates upon Blue Light.
-
Troubleshooting Methyl Methacrylate in Histology (x-post from /r/labrats) - Reddit.
-
Optimization of initiator contents in room temperature polymerization of methyl methacrylate.
-
Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University.
-
Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling - ACS Publications.
-
RAFT dispersion polymerization in non-polar solvents: facile production of block copolymer spheres, worms and - White Rose Research Online.
-
Technical Support Center: Optimizing Initiator Concentration for Methacrylamide Polymerization - Benchchem.
-
Reaction behaviour and kinetic constants for photopolymerizations of multi(meth)acrylate monomers.
-
Troubleshooting Methyl Methacrylate in Histology : r/labrats - Reddit.
-
Technical Support Center: Optimizing Initiator Concentration for Improved Polymer Transparency - Benchchem.
-
ATRP Ligands & Initiators: Clean Functional Polymers - Sigma-Aldrich.
-
Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed.
-
Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate) - MDPI.
-
Polymer Troubleshooting Guide | Thermo Fisher Scientific.
-
Methacrylate Esters – Safe Handling Manual.
-
Exploration of Conventional RAFT and SET-RAFT for Studies on Homopolymerization of Methyl Acrylate: Effect of CTA Structure on RAFT Polymerization. - RJPBCS.
-
Photoinitiated ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University.
-
RAFT polymerization (no or low conversion ratios) : r/Chempros - Reddit.
-
Synthesis of poly(methyl methacrylate) via ARGET ATRP and study of the effect of solvents and temperatures on its polymerization kinetics.
-
Free-radical polymerization kinetics of methyl methacrylate at very high conversions†‡.
-
This compound | C13H22O2 | CID 111032 - PubChem.
-
3,3,5-Trimethylcyclohexyl Acrylate (cis- and trans- mixture) (stabilized with MEHQ).
-
RAFT aqueous emulsion polymerization of methyl methacrylate: observation of unexpected constraints when employing a non-ionic steric stabilizer block - Polymer Chemistry (RSC Publishing).
-
High Temperature Initiator-Free RAFT Polymerization of Methyl Methacrylate in a Microwave Reactor - SciSpace.
-
-
Kinetics of Free Radical Polymerization: Rate Laws and Steady State Assumption - YouTube.
-
-
Kinetic parameters for polymerization of methyl methacrylate at 60°C.
-
Free Radical Polymerization - MIT OpenCourseWare.
-
What Is Free Radical Polymerization? - Chemistry For Everyone - YouTube.
-
Metal Free Reversible-Deactivation Radical Polymerizations: Advances, Challenges, and Opportunities - MDPI.
-
Introduction to Polymers - Lecture 6.2 - Free radical polymerization - YouTube.
References
- 1. Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. The Influence of Initiator Concentration on Selected Properties on Poly-N-Vinylcaprolactam Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ATRP Ligands & Initiators: Clean Functional Polymers [sigmaaldrich.com]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scispace.com [scispace.com]
- 19. reddit.com [reddit.com]
- 20. reddit.com [reddit.com]
- 21. researchgate.net [researchgate.net]
Overcoming steric hindrance in 3,3,5-Trimethylcyclohexyl methacrylate polymerization
Welcome to the technical support center for the polymerization of 3,3,5-trimethylcyclohexyl methacrylate (TMCHMA). This resource is designed for researchers, scientists, and professionals in drug development who are working with this sterically hindered monomer. The bulky 3,3,5-trimethylcyclohexyl group presents unique challenges in achieving controlled polymerization and high monomer conversion. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these complexities and achieve your desired polymer characteristics.
Introduction: The Challenge of Steric Hindrance
This compound is a valuable monomer for producing polymers with enhanced thermal stability, hardness, and chemical resistance. [1][2]However, the bulky cycloaliphatic group significantly hinders the approach of the monomer to the propagating radical center. This steric hindrance can lead to several common issues in polymerization, including:
-
Low polymerization rates
-
Incomplete monomer conversion
-
Difficulty in achieving high molecular weights
-
Broad molecular weight distributions in free-radical polymerization
This guide will address these challenges by providing practical solutions and explaining the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My free-radical polymerization of TMCHMA is showing low conversion and a broad polydispersity index (PDI). What are the likely causes and how can I improve this?
Answer:
Low conversion and high PDI are common outcomes in the conventional free-radical polymerization of sterically hindered monomers like TMCHMA. The bulky side group restricts the mobility of the propagating polymer chains, leading to a diffusion-controlled termination process. [3]This can result in a phenomenon known as the Trommsdorff effect (or gel effect), where a rapid increase in viscosity leads to a decrease in the termination rate, causing a surge in polymerization rate and broadening the molecular weight distribution. [4][5] Troubleshooting Steps:
-
Initiator Selection and Concentration:
-
Choice of Initiator: For bulk or solution polymerization, standard azo initiators like 2,2'-Azobis(2-methylpropionitrile) (AIBN) or peroxide initiators like benzoyl peroxide (BPO) are commonly used. [][7]The choice depends on the desired reaction temperature and solvent.
-
Concentration: A very low initiator concentration might lead to slow initiation and, consequently, low conversion. Conversely, an excessively high concentration can lead to the formation of a higher number of shorter polymer chains and increase the likelihood of termination reactions, which can also limit the final molecular weight. It is often necessary to experimentally determine the optimal initiator concentration.
-
-
Solvent Selection:
-
The choice of solvent can significantly influence the polymerization kinetics. [8][9]A good solvent for both the monomer and the resulting polymer can help to mitigate the viscosity increase and delay the onset of the gel effect.
-
Aromatic solvents like toluene or anisole are often good choices. Highly polar solvents may also influence the reactivity of the propagating radical. [10]
-
-
Reaction Temperature:
-
Increasing the reaction temperature will increase the rate of initiator decomposition and propagation. [11]However, for methacrylates, there is a "ceiling temperature" above which depropagation becomes significant, limiting the molecular weight. [12]For TMCHMA, a moderate temperature range (e.g., 60-80 °C for AIBN) is a good starting point.
-
-
Monomer Purity:
-
Ensure the monomer is free from inhibitors (often shipped with inhibitors to prevent spontaneous polymerization). [7]Inhibitors can be removed by passing the monomer through a column of basic alumina.
-
Protocol 1: Optimized Free-Radical Solution Polymerization of TMCHMA
-
Materials: this compound (inhibitor removed), AIBN, Anisole (anhydrous).
-
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve TMCHMA (e.g., 5 g) and AIBN (e.g., 0.5-1 mol% relative to monomer) in anisole (e.g., 10 mL).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen. [13] 3. Backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Immerse the flask in a preheated oil bath at 70 °C and stir.
-
Monitor the reaction progress by taking aliquots at different time intervals and analyzing for monomer conversion via ¹H NMR or gas chromatography (GC).
-
After the desired time, quench the polymerization by cooling the flask in an ice bath and exposing it to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent like methanol.
-
Filter and dry the polymer under vacuum.
-
FAQ 2: I want to synthesize poly(TMCHMA) with a controlled molecular weight and a narrow PDI. Which controlled radical polymerization (CRP) technique is most suitable?
Answer:
For synthesizing well-defined polymers from sterically hindered methacrylates, controlled radical polymerization (CRP) techniques are highly recommended. The two most common and effective methods are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. [8]
-
Atom Transfer Radical Polymerization (ATRP): ATRP utilizes a transition metal catalyst (typically copper-based) to establish a dynamic equilibrium between active propagating radicals and dormant species. [14]This keeps the concentration of active radicals low, minimizing termination reactions and allowing for controlled chain growth.
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization employs a chain transfer agent (a thiocarbonylthio compound) to mediate the polymerization. [15]The propagating radicals react with the RAFT agent in a reversible manner, allowing all chains to grow at a similar rate.
Both techniques can provide excellent control over the polymerization of TMCHMA, leading to polymers with predictable molecular weights and low PDIs (typically < 1.3).
Workflow for Selecting a CRP Technique
Caption: Decision workflow for selecting between ATRP and RAFT for TMCHMA polymerization.
FAQ 3: I'm setting up an ATRP of TMCHMA and the polymerization is not initiating or is very slow. What could be the problem?
Answer:
Slow or no initiation in ATRP is a common issue that can often be traced back to the purity of the reagents or the reaction setup. The catalytic cycle in ATRP is sensitive to oxygen and other impurities.
Troubleshooting Steps:
-
Oxygen Removal: The presence of oxygen will deactivate the Cu(I) catalyst, preventing the activation of the initiator. Ensure that the monomer, solvent, and catalyst/ligand solution are thoroughly deoxygenated, typically by at least three freeze-pump-thaw cycles or by vigorous sparging with an inert gas. [13]
-
Monomer and Solvent Purity:
-
As with free-radical polymerization, the monomer must be free of inhibitors.
-
The solvent should be anhydrous and free of impurities that could coordinate with the copper catalyst.
-
-
Catalyst and Ligand:
-
Catalyst: Cu(I)Br is a common catalyst. It should be purified to remove any oxidized Cu(II) species. A common purification method is to wash the Cu(I)Br with glacial acetic acid, followed by ethanol, and then dry it under vacuum. [16] * Ligand: A suitable ligand is crucial to solubilize the copper catalyst and tune its reactivity. For methacrylates, N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) is a good choice. [17]Ensure the ligand is pure and handled under inert conditions.
-
-
Initiator:
-
A typical initiator for methacrylate ATRP is ethyl α-bromoisobutyrate (EBiB). The initiator must be pure, as impurities can affect the initiation efficiency.
-
Protocol 2: Typical ATRP of TMCHMA
-
Materials: TMCHMA (inhibitor removed), Cu(I)Br (purified), PMDETA, Ethyl α-bromoisobutyrate (EBiB), Anisole (anhydrous).
-
Procedure:
-
To a Schlenk flask, add Cu(I)Br (e.g., 1 equivalent) and a magnetic stir bar.
-
Seal the flask, evacuate, and backfill with an inert gas three times.
-
Add deoxygenated anisole, TMCHMA (e.g., 100 equivalents), and PMDETA (e.g., 1 equivalent) via syringe. Stir until the copper complex forms (the solution should become colored and homogeneous).
-
Add the initiator EBiB (e.g., 1 equivalent) via syringe to start the polymerization.
-
Place the flask in a preheated oil bath (e.g., 70-90 °C).
-
Monitor the reaction as described in Protocol 1.
-
To quench the reaction, cool the flask and expose the contents to air. The solution will turn green/blue as the copper is oxidized.
-
Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate, filter, and dry the polymer.
-
FAQ 4: My RAFT polymerization of TMCHMA is showing an induction period and the final molecular weight is higher than predicted. Why is this happening?
Answer:
An induction period and deviation from the theoretical molecular weight in RAFT polymerization are often related to the choice of the RAFT agent and the initiator. [18] Troubleshooting Steps:
-
RAFT Agent Selection: The success of RAFT polymerization is highly dependent on the appropriate choice of the RAFT agent (CTA) for the specific monomer. [19]For methacrylates, trithiocarbonates are generally a good choice. [20]The R and Z groups of the RAFT agent (Z-C(=S)S-R) influence the transfer constants and the rate of fragmentation. A poor choice of RAFT agent can lead to slow fragmentation and re-initiation, resulting in an induction period.
-
Initiator-to-RAFT Agent Ratio: The ratio of initiator to RAFT agent is critical. A higher ratio can lead to a larger number of chains being initiated by the thermal initiator rather than through the RAFT process, which can result in a higher than expected molecular weight and a broader PDI. A typical ratio of [RAFT agent]:[Initiator] is between 2:1 and 10:1.
-
Reaction Conditions: As with other polymerization techniques, ensuring anaerobic conditions and pure reagents is crucial for a successful RAFT polymerization.
Table 1: Troubleshooting Guide for TMCHMA Polymerization
| Issue | Potential Cause | Recommended Action |
| Low Monomer Conversion | Insufficient reaction time or temperature. | Increase reaction time or temperature (be mindful of the ceiling temperature). |
| Low initiator concentration. | Optimize initiator concentration. | |
| Presence of inhibitors or oxygen. | Purify monomer and ensure rigorous deoxygenation. | |
| High Polydispersity Index (PDI) | Uncontrolled free-radical polymerization. | Switch to a controlled radical polymerization technique like ATRP or RAFT. |
| Inappropriate RAFT agent or initiator ratio. | Select a suitable RAFT agent for methacrylates and optimize the [RAFT]:[Initiator] ratio. | |
| Impurities in the reaction. | Ensure all reagents and solvents are pure and the reaction is performed under inert conditions. | |
| Polymerization Fails to Initiate | Inactive catalyst (ATRP). | Purify the Cu(I) catalyst and ensure an oxygen-free environment. |
| Inefficient initiator. | Check the purity of the initiator and ensure it is suitable for the chosen polymerization method and temperature. | |
| Observed vs. Theoretical MW Mismatch | Inefficient initiation (ATRP or RAFT). | Re-evaluate the initiator and its concentration. |
| Poor chain transfer (RAFT). | Select a more appropriate RAFT agent for methacrylates. |
Characterization of Poly(TMCHMA)
Once you have successfully synthesized your polymer, proper characterization is essential to confirm its structure and properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used to confirm the polymer structure and to determine monomer conversion.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). [21]* Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg), which is an important indicator of the polymer's thermal properties.
References
- 1. High-performance Acrylic Monomer: 3,3,5-Trimethylcyclohexyl Acrylate (TMCHA)-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 2. polysciences.com [polysciences.com]
- 3. "Free Radical (Co)Polymeirzation of Methyl methacrylate and Styrene in " by Hongwei Zhang [trace.tennessee.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 7. Free Radical Initiators [sigmaaldrich.com]
- 8. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. cpsm.kpi.ua [cpsm.kpi.ua]
- 15. Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 17. 14.139.213.3:8080 [14.139.213.3:8080]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. polymersource.ca [polymersource.ca]
Technical Support Center: 3,3,5-Trimethylcyclohexyl Methacrylate (TMCHMA) Polymerization
Welcome to the technical support center for 3,3,5-Trimethylcyclohexyl methacrylate (TMCHMA) polymerization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their polymerization reactions. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to help you improve your conversion rates and achieve consistent, high-quality results.
Troubleshooting Guide: Overcoming Low Conversion Rates
Low or inconsistent monomer conversion is a frequent challenge in polymerization. This section addresses the most common issues in a question-and-answer format, providing both the "why" behind the problem and the "how" to solve it.
Question 1: My TMCHMA polymerization reaction shows very low or no conversion. What are the primary causes?
This is the most critical issue and usually points to a fundamental problem with one of the core components of the reaction: the monomer, the initiator, or the reaction environment. The bulky steric hindrance of the 3,3,5-trimethylcyclohexyl group can already be expected to decrease the propagation rate constant compared to less bulky methacrylates, making the reaction more sensitive to inhibitors and suboptimal conditions.[1]
Let's break down the likely culprits using a systematic approach.
dot
Caption: A systematic workflow for troubleshooting low polymerization conversion.
Answer:
Several factors, alone or in combination, can lead to failed polymerization. Follow these steps to diagnose the issue:
1. Presence of Polymerization Inhibitor:
-
Why it's a problem: Commercial TMCHMA, like most methacrylate monomers, is shipped with an inhibitor (e.g., hydroquinone (HQ) or its monomethyl ether, MEHQ) to prevent spontaneous polymerization during storage.[2] These inhibitors are designed to scavenge free radicals. If not removed, they will consume the radicals generated by your initiator, leading to a long induction period or complete inhibition of the reaction.[2]
-
Solution: The inhibitor must be removed immediately before use. The most common and effective method is passing the monomer through a column packed with basic alumina.[2][3]
2. Oxygen Inhibition:
-
Why it's a problem: Molecular oxygen is a potent inhibitor of free-radical polymerization. It reacts with the initiating and propagating radicals to form stable peroxide radicals, which are much less reactive and do not effectively continue the polymer chain. This terminates the polymerization process. Classic signs include a reaction that starts but then stops, or a polymer that remains tacky and uncured on the surface.[2]
-
Solution: The reaction mixture (monomer, solvent, etc.) must be thoroughly deoxygenated before adding the initiator and kept under an inert atmosphere (like nitrogen or argon) throughout the experiment. Common methods include:
3. Faulty Initiation System:
-
Why it's a problem: The initiator is the source of the free radicals that start the polymerization. If it's inactive, used at the wrong concentration, or at an incorrect temperature, the reaction will fail.
-
Inactive Initiator: Initiators can degrade over time, especially if stored improperly.
-
Incorrect Concentration: Too little initiator will result in a slow or stalled reaction.[2] Conversely, too much initiator can lead to the formation of many short polymer chains and an increased rate of termination reactions, which can also lower the overall conversion.[2][5]
-
Incorrect Temperature: Thermal initiators like Azobisisobutyronitrile (AIBN) require a specific temperature range to decompose at an appropriate rate.[1][6] If the reaction temperature is too low, radical generation will be too slow to sustain polymerization.
-
-
Solution:
-
Use a fresh, properly stored initiator. AIBN, a common choice, should be stored at a low temperature.
-
Ensure the reaction is conducted at a temperature appropriate for your chosen initiator's half-life. For AIBN, this is typically in the 60-80°C range.[1][6]
-
Optimize the initiator concentration. A typical starting point is 0.1-1.0 mol% relative to the monomer.
-
4. Impurities in Monomer or Solvent:
-
Why it's a problem: Impurities can act as chain transfer agents or radical scavengers, prematurely terminating polymer chains and reducing both conversion and molecular weight.[5][7] Water can also interfere with certain polymerization systems.
-
Solution:
-
Ensure the monomer has been properly purified to remove inhibitors and any by-products from its synthesis.[1]
-
Use high-purity, anhydrous solvents. If necessary, distill solvents before use.
-
Question 2: My polymerization starts, but the conversion plateaus at a low to moderate level. What's happening?
Answer:
This phenomenon, often termed "dead-end" polymerization, typically occurs for one of two reasons: premature consumption of the initiator or vitrification.
-
Initiator Burnout: The initiator has a finite half-life at a given temperature. If the initial concentration is too low or the reaction is run for an extended period, the initiator may be completely consumed before high monomer conversion is achieved.
-
Solution: You can try a multi-stage initiation approach. After the initial polymerization period, carefully inject a small additional amount of initiator (dissolved in deoxygenated solvent) into the reaction mixture to re-start the process.
-
-
Vitrification (The Glassy State Effect): As the polymer is formed, the viscosity of the reaction medium increases dramatically. Eventually, the system can transition from a viscous liquid or rubbery state to a glassy state. In this state, the mobility of the monomer molecules and the growing polymer chains becomes severely restricted.[8] Even if active radicals and monomer are still present, they are essentially frozen in place and cannot react, causing the polymerization to stop. This is particularly relevant for bulk polymerizations.
-
Solution:
-
Increase Temperature: Raising the temperature can increase molecular mobility and push the reaction further, but be mindful of the initiator's decomposition rate and potential side reactions.[8][9]
-
Use a Solvent: Performing the polymerization in a suitable solvent (solution polymerization) can keep the viscosity lower, prevent premature vitrification, and allow the reaction to proceed to a higher conversion.[1][6]
-
-
Frequently Asked Questions (FAQs)
Q1: How does the bulky 3,3,5-trimethylcyclohexyl group of TMCHMA influence polymerization?
A: The large, cycloaliphatic structure of the 3,3,5-trimethylcyclohexyl group has a significant impact.[1]
-
Propagation Rate: It creates considerable steric hindrance around the methacrylate double bond. This physically obstructs the approach of new monomer molecules to the active radical on the growing polymer chain, which is expected to decrease the propagation rate constant (k_p) when compared to smaller methacrylates like methyl methacrylate (MMA).[1]
-
Polymer Properties: This bulky group is also responsible for many of the desirable properties of poly(TMCHMA), such as high glass transition temperature (Tg), excellent weatherability, and chemical resistance.[10][11]
Q2: What are the recommended initiators and concentrations for TMCHMA polymerization?
A: For standard free-radical polymerization, thermal initiators are the most common choice.
| Initiator | Common Name | Typical Decomposition Temp. | Recommended Concentration (mol% to monomer) | Notes |
| Azobisisobutyronitrile | AIBN | 60 - 80°C | 0.1 - 1.0% | A widely used, reliable initiator for methacrylates.[1] |
| Benzoyl Peroxide | BPO | 80 - 95°C | 0.1 - 1.0% | Decomposes at a higher temperature than AIBN.[6] |
| Lauroyl Peroxide | LPO | 60 - 80°C | 0.1 - 1.0% | Useful for lower temperature polymerizations. |
Redox initiator systems, which pair an oxidizing agent (like a peroxide) with a reducing agent, can also be used to generate radicals at lower or ambient temperatures.[1]
Q3: How can I effectively remove the polymerization inhibitor from TMCHMA?
A: Passing the monomer through a column of basic activated alumina is the standard and most effective method.[2][3]
dot
Caption: Workflow for removing inhibitor from TMCHMA monomer.
Q4: Can I use controlled radical polymerization (CRP) techniques for TMCHMA?
A: Yes. Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are well-suited for methacrylates and can be applied to TMCHMA.[3][12][13]
-
Benefits of CRP: While not always directly increasing the final conversion rate compared to a well-optimized free-radical system, CRP methods provide excellent control over:
-
Polymer molecular weight.
-
Low polydispersity (a narrow molecular weight distribution).
-
Polymer architecture (e.g., enabling the synthesis of block copolymers).
-
-
Considerations: CRP techniques require more stringent purification of reagents and careful optimization of the catalyst/chain transfer agent system. For RAFT, selecting the appropriate RAFT agent for methacrylates is crucial for achieving good control.[13][14]
Experimental Protocols
Protocol 1: Inhibitor Removal from TMCHMA Monomer
This protocol describes the standard procedure for removing phenolic inhibitors like MEHQ.
Materials:
-
This compound (TMCHMA) monomer
-
Basic activated alumina
-
Glass chromatography column with a stopcock
-
Clean, dry collection flask (e.g., a Schlenk flask)
-
Glass wool
Procedure:
-
Column Preparation: Place a small plug of glass wool at the bottom of the chromatography column. Securely clamp the column in a vertical position.
-
Fill the column approximately two-thirds full with basic activated alumina. The amount should be sufficient to ensure effective removal; a general guideline is to use a column with a volume 5-10 times that of the monomer to be purified.[2]
-
Elution: Gently pour the TMCHMA monomer onto the top of the alumina bed.
-
Collection: Open the stopcock and allow the monomer to pass through the column under gravity. Collect the purified, inhibitor-free monomer in the collection flask.
-
Storage & Use: The purified monomer is now highly reactive and should be used immediately. If short-term storage is absolutely necessary, seal the flask, place it under an inert atmosphere, and store it at a low temperature (e.g., 4°C) to prevent premature polymerization.[2]
Protocol 2: Free-Radical Solution Polymerization of TMCHMA
This protocol outlines a standard lab-scale solution polymerization using AIBN as the initiator.
Materials:
-
Inhibitor-free this compound (TMCHMA)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous, high-purity solvent (e.g., toluene or anisole)
-
Schlenk flask or multi-neck round-bottom flask equipped with a condenser and inert gas inlet
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Precipitation solvent (e.g., cold methanol)
Procedure:
-
Setup: Assemble the reaction flask with the condenser and inert gas line. Ensure all glassware is thoroughly dried.
-
Reagent Addition: To the flask, add the desired amount of inhibitor-free TMCHMA, the solvent, and the magnetic stir bar.
-
Deoxygenation: Begin stirring the mixture. Submerge the flask in an ice bath and sparge with nitrogen or argon gas through a long needle for 30-60 minutes to remove dissolved oxygen.
-
Initiator Addition & Reaction:
-
While maintaining a positive flow of inert gas, add the pre-weighed AIBN to the flask.
-
Raise the flask into the preheated oil bath set to the desired reaction temperature (e.g., 70°C).
-
Allow the reaction to proceed for the desired time (e.g., 4-24 hours). The progress can be monitored by taking small, timed aliquots and analyzing for monomer conversion via techniques like ¹H NMR or FTIR.[15]
-
-
Termination & Isolation:
-
To stop the reaction, cool the flask to room temperature by removing it from the heat source and exposing the mixture to air.
-
Slowly pour the viscous polymer solution into a beaker containing a large excess of a stirred, cold non-solvent (e.g., methanol) to precipitate the polymer.
-
Collect the precipitated poly(TMCHMA) by filtration.
-
Wash the polymer with additional fresh, cold non-solvent.
-
Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
-
References
- 1. This compound | 7779-31-9 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. How to Improve Product Yield in Free Radical Polymerization [eureka.patsnap.com]
- 6. umpir.ump.edu.my [umpir.ump.edu.my]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cpsm.kpi.ua [cpsm.kpi.ua]
- 9. Effect of polymerization temperature and time on the residual monomer content of denture base polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. polysciences.com [polysciences.com]
- 11. High-performance Acrylic Monomer: 3,3,5-Trimethylcyclohexyl Acrylate (TMCHA)-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 12. 3,3,5-Trimethylcyclohexyl acrylate | 87954-40-3 | Benchchem [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Controlling the molecular weight distribution of poly(3,3,5-Trimethylcyclohexyl methacrylate)
Technical Support Center: Poly(3,3,5-Trimethylcyclohexyl Methacrylate)
A Guide to Precision Molecular Weight Control
Welcome to the technical support center for poly(this compound) (pTMCHMA). As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and provide you with the foundational knowledge and practical troubleshooting strategies required for precise polymer synthesis. Poly(this compound) is a specialty monomer valued for the high weatherability, chemical resistance, and optical clarity it imparts to polymers.[1] The bulky, rigid cyclic structure is key to these properties, but it also presents unique challenges in controlling the polymer's molecular weight (MW) and molecular weight distribution (MWD, or Polydispersity Index, PDI).[1]
This guide is structured as a direct, question-and-answer resource to address the specific issues you may encounter in the lab. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Section 1: Troubleshooting Guide
This section addresses the most common problems encountered during the synthesis of pTMCHMA. Each entry identifies a problem, explores its root causes, and provides actionable solutions.
Q1: My polymerization resulted in a very broad molecular weight distribution (High PDI > 1.5). What went wrong?
A broad MWD is a classic sign that the polymerization is not "living" or well-controlled. It indicates that polymer chains initiated, propagated, and terminated at significantly different rates.
Potential Causes & Solutions
| Potential Cause | Scientific Explanation | Recommended Solution |
| Oxygen Contamination | Oxygen is a potent radical scavenger that can terminate growing polymer chains prematurely. This leads to the formation of dead polymers and a loss of control, broadening the PDI. | Implement rigorous degassing techniques. For most controlled radical polymerizations, performing at least three freeze-pump-thaw cycles is critical.[2] Alternatively, sparging the reaction mixture with an inert gas like argon or nitrogen for 30-60 minutes can remove most dissolved oxygen.[3] |
| Slow Initiation | If the initiation rate is slower than the propagation rate, new chains will be formed throughout the reaction. This means some chains will be much longer than others by the end of the polymerization, resulting in a broad MWD. | For ATRP: Choose an initiator that closely mimics the structure of the propagating radical. Ethyl 2-bromoisobutyrate (EBiB) is highly efficient for methacrylate polymerizations.[4] For RAFT: Select a RAFT agent with a high transfer constant for methacrylates. Tertiary cyanoalkyl trithiocarbonates are known to provide excellent control and minimal retardation for MMA, a close analog.[5][6] |
| High Radical Concentration | An excessively high concentration of active radicals increases the probability of bimolecular termination events (coupling or disproportionation), where two growing chains react and become "dead". This is a hallmark of conventional free-radical polymerization.[7] | For ATRP: Ensure the correct ratio of activator (e.g., Cu(I)Br) to deactivator (Cu(II)Br₂). A small amount of Cu(II) added at the start can help establish the equilibrium faster and maintain a low radical concentration.[2] For RAFT: Reduce the concentration of the thermal initiator (e.g., AIBN). The ratio of RAFT agent to initiator is a key parameter for controlling the reaction.[8] |
| Impurities in Monomer/Solvent | Water, inhibitors (if not removed), or other protic impurities can interfere with the catalyst complex (in ATRP) or react with propagating radicals, causing termination. | Purify the monomer by passing it through a column of basic alumina to remove the inhibitor.[2] Ensure solvents are anhydrous and freshly distilled if necessary. |
Q2: The final molecular weight of my polymer is significantly different from the theoretically predicted value. Why?
The theoretical number-average molecular weight (Mₙ,th) in a living polymerization is determined by the initial ratio of monomer to initiator, adjusted for conversion. A discrepancy points to issues with initiation efficiency or chain transfer events.
Mₙ,th = ([Monomer]₀ / [Initiator]₀) × Monomer MW × Conversion
Potential Causes & Solutions
-
Observed Mₙ is higher than Mₙ,th: This suggests that not all of your initiator molecules successfully started a polymer chain, a phenomenon known as low initiator efficiency.
-
Explanation: The actual concentration of growing chains is lower than the initial initiator concentration. Therefore, each active chain consumes more monomer, leading to a higher final molecular weight. This can be caused by initiator decomposition or side reactions.[9]
-
Solution: Check the purity and storage conditions of your initiator. If using ATRP, ensure the catalyst is active and the initiator halide is not prematurely lost. Perform a kinetic study (taking samples over time) to see if the Mₙ vs. conversion plot is linear but offset, confirming an efficiency issue.
-
-
Observed Mₙ is lower than Mₙ,th: This indicates that more polymer chains were created than intended or that chains stopped growing prematurely.
-
Explanation: This is often caused by chain transfer reactions, where the growing radical is transferred to a solvent molecule, monomer, or impurity, terminating the original chain and starting a new, shorter one. Impurities that can initiate polymerization on their own will also lead to a lower Mₙ.
-
Solution: Scrutinize all reagents for purity. Ensure the solvent is not prone to chain transfer (e.g., toluene is generally better than THF in this regard for radical polymerizations). Re-purify the monomer to remove any potential chain transfer agents.
-
Q3: My polymerization stalls and does not reach high monomer conversion. What should I do?
Low or stalled conversion is a common and frustrating issue, typically pointing to the loss of active chain ends or catalyst deactivation.
Potential Causes & Solutions
-
Catalyst Deactivation (ATRP): In Atom Transfer Radical Polymerization (ATRP), the Cu(I) activator can be irreversibly oxidized to Cu(II) by oxygen or other impurities, or through radical termination events.[4] If the Cu(I) concentration drops too low, the activation of dormant chains ceases, and the polymerization stops.
-
Solution: Use a regenerative ATRP technique like ARGET (Activators Regenerated by Electron Transfer) ATRP. This method includes a reducing agent (e.g., ascorbic acid or Sn(EH)₂) in the formulation to continuously regenerate the active Cu(I) catalyst from the Cu(II) deactivator, allowing for very low catalyst concentrations and sustained activity.[10][11]
-
-
Inhibition Period (RAFT): In Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a slow start or "inhibition period" can occur if the initial RAFT agent is slow to fragment and release the re-initiating R group.[5][6] If this process is inefficient, the reaction may not proceed effectively.
-
Solution: Ensure you are using the correct RAFT agent for methacrylates. The leaving group 'R' must be a good homolytic leaving group and efficient at re-initiating polymerization.[8] Additionally, check that your thermal initiator is appropriate for the chosen reaction temperature and has a suitable decomposition rate.
-
-
Vitrification: As the polymer forms, the viscosity of the reaction medium increases dramatically.[12] If the glass transition temperature (T₉) of the polymer/monomer mixture rises to the reaction temperature, the mobility of the reactants can be severely restricted, effectively stopping the polymerization. This is more common in bulk polymerizations.
-
Solution: Perform the polymerization in a suitable solvent to keep the viscosity lower and prevent vitrification. If working in bulk, increasing the reaction temperature can sometimes help, but this may compromise control over the MWD.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to fundamental questions about synthesizing pTMCHMA with a controlled molecular architecture.
Q1: What are the primary polymerization techniques to control the molecular weight of pTMCHMA?
To achieve a narrow MWD (low PDI), you must use a controlled or "living" polymerization technique. While conventional free-radical polymerization is simple, it offers poor control.[7]
Caption: Decision tree for selecting a polymerization method.
Comparison of Key Techniques
| Technique | Typical PDI | Mechanism Principle | Pros | Cons |
| Free Radical | > 1.5 | Continuous initiation and termination. | Simple, robust, tolerant to impurities. | Poor control over MW, MWD, and architecture.[7] |
| ATRP | 1.1 - 1.4 | Reversible deactivation of radicals by a copper catalyst.[13] | Excellent control, commercially available reagents. | Catalyst can be oxygen-sensitive and requires removal. |
| RAFT | 1.1 - 1.3 | Reversible chain transfer via a thiocarbonylthio agent.[8] | Tolerant to many functional groups, versatile. | RAFT agent selection is critical, potential color/odor issues. |
| Anionic | 1.0 - 1.1 | "Living" carbanionic chain ends propagate without termination.[14] | Unparalleled control over MWD and architecture. | Extremely sensitive to impurities, requires cryogenic temperatures for methacrylates.[14] |
For most applications requiring well-defined pTMCHMA, ATRP and RAFT offer the best balance of control and practicality.
Q2: How does the initiator concentration affect the final molecular weight?
In a controlled/living polymerization, the initiator concentration is the primary handle for targeting a specific molecular weight. Each initiator molecule, assuming 100% efficiency, generates one polymer chain.[15]
-
Inverse Relationship: The number-average molecular weight (Mₙ) is inversely proportional to the initiator concentration.
-
High Initiator Concentration → More polymer chains → Lower Molecular Weight .
-
Low Initiator Concentration → Fewer polymer chains → Higher Molecular Weight .[11]
-
This relationship allows you to pre-calculate the necessary [Monomer]/[Initiator] ratio to target a desired Mₙ.
Q3: What factors should I consider when selecting a catalyst/ligand for ATRP or a chain transfer agent for RAFT?
The choice of these mediating agents is crucial for achieving control.
-
For ATRP (Catalyst/Ligand System):
-
Catalyst: Copper(I) bromide (CuBr) is a common and effective catalyst for methacrylates.[16]
-
Ligand: The ligand solubilizes the copper salt and tunes its reactivity. For methacrylates, nitrogen-based ligands like N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or substituted bipyridines (e.g., dNbpy) are excellent choices.[2][4] The CuX/PMDETA system is often faster and highly effective.[16]
-
-
For RAFT (Chain Transfer Agent - CTA):
-
The effectiveness of a RAFT CTA depends on the 'Z' and 'R' groups, which modulate its reactivity towards different monomer families.[8]
-
For Methacrylates (like pTMCHMA): Dithiobenzoates can be used but may cause retardation. Trithiocarbonates are generally more suitable and provide better control over polymerization rates and lower PDI.[5][6] The 'R' group should be a good homolytic leaving group that can efficiently re-initiate polymerization.[8]
-
Q4: How do reaction parameters like temperature and solvent affect the polymerization of pTMCHMA?
-
Temperature:
-
Effect on Rate: Increasing the temperature generally increases the rate of both propagation and initiator decomposition, leading to faster polymerization.
-
Effect on Control: Excessively high temperatures can increase the rate of side reactions and termination, leading to a loss of control and broader PDI. For ATRP of methacrylates, temperatures between 50-90 °C are typical.[2] For RAFT, the temperature must be sufficient to decompose the chosen thermal initiator at a suitable rate.
-
-
Solvent:
-
Solubility: The solvent must fully dissolve the monomer, the resulting polymer, and the catalyst complex (for ATRP).
-
Polarity: Solvent polarity can influence catalyst activity in ATRP. Solvents like anisole, N,N-Dimethylformamide (DMF), or toluene are commonly used.[2][10]
-
Chain Transfer: The solvent should ideally be inert to chain transfer. Aromatic solvents like toluene or anisole are generally good choices.
-
Q5: What is the definitive method for characterizing the molecular weight and PDI of my polymer?
Size Exclusion Chromatography (SEC) , also known as Gel Permeation Chromatography (GPC) , is the gold standard.
-
Principle: SEC separates dissolved polymer molecules based on their hydrodynamic volume (the effective size of the coiled chain in solution).[17] Larger molecules elute from the chromatography column faster than smaller molecules.
-
Detection: A detector, typically a differential refractive index (RI) detector, measures the concentration of the polymer as it elutes.
-
Calibration: The system is calibrated using polymer standards of known, narrow MWD (e.g., polystyrene or poly(methyl methacrylate) standards).[18][19] This calibration curve relates elution time to molecular weight, allowing for the calculation of Mₙ, Mₙ, and the PDI (Mₙ/Mₙ) for your unknown sample.[20]
-
Advanced Detection: For more accurate, absolute molecular weight determination without reliance on column calibration, multi-detector SEC systems incorporating light scattering and viscometry detectors are used.[21][22]
Section 3: Key Experimental Protocols
Protocol 1: General Workflow for RAFT Polymerization of pTMCHMA
This protocol outlines a representative procedure. Specific amounts should be calculated based on your target molecular weight and desired solids content.
Caption: Standard workflow for a RAFT polymerization experiment.
Step-by-Step Methodology:
-
Calculation: Determine the molar ratios of monomer:RAFT agent:initiator required for your target Mₙ. A common starting ratio is [Monomer]:[CTA]:[Initiator] = 200:1:0.2.
-
Reagent Charging: In a dry Schlenk flask equipped with a magnetic stir bar, add the calculated amounts of pTMCHMA monomer, solvent (e.g., anisole), RAFT agent, and initiator (e.g., AIBN).
-
Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.[3]
-
Polymerization: After the final thaw, backfill the flask with an inert gas and place it in a thermostatically controlled oil bath set to the desired temperature (e.g., 80 °C).
-
Monitoring: Start the timer and stirring. To monitor the reaction, periodically withdraw small aliquots using a nitrogen-purged syringe. Analyze one portion for monomer conversion (via ¹H NMR or GC) and another for Mₙ and PDI (via GPC/SEC).
-
Termination: Once the desired conversion is reached, terminate the polymerization by rapidly cooling the flask in an ice-water bath and exposing the contents to air.
-
Isolation: Dilute the viscous polymer solution with a good solvent (e.g., THF) and precipitate it by adding it dropwise into a large volume of a stirred non-solvent (e.g., cold methanol).
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.
Protocol 2: Characterization by GPC/SEC
-
Sample Preparation: Prepare a dilute solution of your dried polymer in the GPC mobile phase (commonly THF) at a concentration of approximately 1-2 mg/mL.[21] Ensure the polymer is fully dissolved, using gentle agitation if necessary.
-
Filtration: Filter the sample solution through a 0.22 or 0.45 µm syringe filter (PTFE for organic solvents) to remove any dust or particulate matter that could damage the GPC columns.[19]
-
Instrument Setup: Ensure the GPC system, equipped with appropriate columns for your expected molecular weight range and an RI detector, is fully equilibrated with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature.
-
Analysis: Inject the filtered sample into the GPC. The instrument software will generate a chromatogram (RI signal vs. elution time).
-
Data Processing: Using a valid calibration curve generated from narrow PMMA standards, the software will calculate the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the Polydispersity Index (PDI = Mₙ/Mₙ).[19][20]
References
- 1. polysciences.com [polysciences.com]
- 2. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. rsc.org [rsc.org]
- 10. 14.139.213.3:8080 [14.139.213.3:8080]
- 11. Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate) [mdpi.com]
- 12. Study of the radical polymerization mechanism and its application in the preparation of high-performance PMMA by reactive extrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cpsm.kpi.ua [cpsm.kpi.ua]
- 14. cpsm.kpi.ua [cpsm.kpi.ua]
- 15. researchgate.net [researchgate.net]
- 16. banglajol.info [banglajol.info]
- 17. Cambridge Polymer Group :: GPC/SEC [campoly.com]
- 18. lcms.cz [lcms.cz]
- 19. polymersource.ca [polymersource.ca]
- 20. researchgate.net [researchgate.net]
- 21. azom.com [azom.com]
- 22. agilent.com [agilent.com]
Technical Support Center: Optimizing Mechanical Properties of 3,3,5-Trimethylcyclohexyl Methacrylate (TMCHMA) Copolymers
Welcome to the technical support center for troubleshooting poor mechanical properties of 3,3,5-Trimethylcyclohexyl methacrylate (TMCHMA) copolymers. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving the desired mechanical performance in their TMCHMA-based polymeric materials. As a senior application scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experimental work. This resource is structured in a question-and-answer format to directly address common issues encountered in the laboratory.
Section 1: Foundational Knowledge and Pre-Polymerization Troubleshooting
This section addresses crucial aspects that need to be considered before initiating the polymerization process. Often, the root cause of poor mechanical properties can be traced back to the quality of the starting materials and the initial experimental setup.
Question 1: My TMCHMA copolymer has low tensile strength and is very brittle. Where should I start my investigation?
Poor tensile strength and brittleness are classic indicators of several potential issues, often originating from the pre-polymerization stage. A systematic approach to troubleshooting is crucial.
Answer:
The investigation should begin with the fundamentals: the purity of your monomers and the integrity of your initiator. The bulky and rigid cycloaliphatic structure of TMCHMA is specifically chosen to enhance hardness and glass transition temperature (Tg)[1]. However, to realize these benefits in a copolymer, the polymer chains must reach a sufficient molecular weight and have the intended composition.
Troubleshooting Workflow: Pre-Polymerization
Caption: Initial troubleshooting steps for poor mechanical properties.
Detailed Troubleshooting Steps:
-
Monomer Purity: Impurities in either TMCHMA or your comonomer can act as chain transfer agents or inhibitors, leading to premature termination of growing polymer chains and resulting in low molecular weight polymers. Low molecular weight polymers generally exhibit poor mechanical properties[2].
-
Action: Verify the purity of your monomers using techniques like Nuclear Magnetic Resonance (NMR) or Gas Chromatography (GC). If necessary, purify the monomers by passing them through a column of basic alumina to remove acidic impurities and inhibitors.
-
-
Inhibitor Presence: Commercial methacrylate monomers, including TMCHMA, are shipped with inhibitors (e.g., hydroquinone or MEHQ) to prevent spontaneous polymerization during storage[3]. While essential for stability, residual inhibitors will retard or completely inhibit your polymerization reaction.
-
Action: Remove the inhibitor before polymerization. A common method is to wash the monomer with an aqueous alkali solution (e.g., 5% NaOH) followed by washing with deionized water to neutrality, drying with a suitable agent (e.g., anhydrous MgSO₄), and then filtering.
-
-
Initiator Activity: The free radical initiator (e.g., AIBN, BPO) is the engine of your polymerization. If it has degraded due to improper storage (exposure to heat, light, or moisture), it will not generate radicals effectively, leading to low initiation rates and incomplete polymerization.
-
Action: Use a fresh, properly stored initiator. If in doubt, it is best to use a new batch.
-
-
Solvent Purity: If you are performing a solution polymerization, impurities in the solvent (e.g., water, other alcohols) can interfere with the reaction.
-
Action: Use high-purity, anhydrous solvents. Degassing the solvent to remove dissolved oxygen is also critical, as oxygen is a potent inhibitor of free-radical polymerization.
-
Section 2: Troubleshooting During Polymerization
The conditions under which polymerization occurs have a profound impact on the final properties of the copolymer. This section delves into common issues that arise during the reaction itself.
Question 2: My polymerization reaction is very slow, or the final conversion is low. How does this affect the mechanical properties, and what can I do to improve it?
A sluggish reaction or low monomer conversion is a significant problem because it often results in a material that is a mixture of low molecular weight polymer and unreacted monomer. The residual monomer can act as a plasticizer, reducing the glass transition temperature and mechanical strength of the material.
Answer:
Several factors can contribute to slow polymerization or low conversion. The primary culprits are often related to temperature, initiator concentration, and the presence of inhibitors.
Troubleshooting Workflow: Polymerization Parameters
Caption: Troubleshooting slow polymerization and low conversion.
Detailed Troubleshooting Steps:
-
Reaction Temperature: The rate of decomposition of the initiator is highly dependent on temperature. If the temperature is too low for the chosen initiator, the rate of radical generation will be too slow.
-
Action: Ensure your reaction temperature is appropriate for the initiator's half-life. For example, AIBN has a 10-hour half-life at approximately 65°C. Operating significantly below this temperature will result in a very slow reaction. Conversely, excessively high temperatures can lead to a very rapid, uncontrolled polymerization, potentially resulting in a lower molecular weight due to an increased rate of termination reactions.
-
-
Initiator Concentration: The concentration of the initiator directly influences the number of growing polymer chains.
-
Action: While it may seem intuitive to increase the initiator concentration to speed up the reaction, this can be counterproductive. A higher initiator concentration leads to a larger number of polymer chains, but they will be shorter on average, resulting in lower molecular weight and poorer mechanical properties[2]. It is crucial to optimize the initiator concentration for your specific system. A typical starting point is 0.1-1.0 mol% relative to the monomer.
-
-
Oxygen Inhibition: As mentioned previously, oxygen is a potent inhibitor of free-radical polymerization. Even small amounts of dissolved oxygen can lead to a significant induction period where no polymerization occurs, followed by a slow reaction rate.
-
Action: Ensure your reaction mixture is thoroughly degassed before initiating polymerization. Common techniques include freeze-pump-thaw cycles (for solution polymerization) or sparging with an inert gas like nitrogen or argon.
-
Question 3: The mechanical properties of my TMCHMA copolymers are inconsistent from batch to batch. What could be the cause of this variability?
Inconsistency in mechanical properties is a frustrating problem that points to a lack of control over the polymerization process. The key is to identify the variables that are not being adequately controlled.
Answer:
The most likely cause of batch-to-batch variability is an inconsistent copolymer composition. The ratio of TMCHMA to the comonomer in the final polymer chain dictates its properties. Due to differences in the reactivity of the two monomers, the composition of the monomer feed will change as the reaction progresses, leading to a distribution of copolymer compositions.
Key Concept: Reactivity Ratios
Troubleshooting Inconsistent Copolymer Composition:
-
Control Conversion: To obtain a more uniform copolymer composition, it is often necessary to stop the polymerization at a low to moderate conversion (e.g., < 20%). This is because the monomer feed composition will not have drifted significantly at this point.
-
Action: Plan your experiments to run for a shorter duration or use a quenching agent to stop the reaction at a predetermined time.
-
-
Monomer Feeding Strategy: For applications requiring a highly uniform copolymer composition at high conversion, a semi-batch process where the more reactive monomer is fed into the reactor over time can be employed.
-
Action: This is a more advanced technique but can provide excellent control over copolymer composition.
-
-
Thorough Mixing: Ensure that your reaction mixture is well-stirred throughout the polymerization to maintain a homogeneous distribution of monomers and initiator.
Protocol: Determining Copolymer Composition using ¹H NMR Spectroscopy
Verifying the composition of your copolymer is a critical step in troubleshooting.
-
Sample Preparation: Dissolve a small amount of your purified copolymer in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a ¹H NMR spectrum of the sample.
-
Spectral Analysis:
-
Identify characteristic peaks for each monomer unit in the copolymer. For a TMCHMA/MMA copolymer, you would look for the methoxy protons of MMA (a sharp singlet around 3.6 ppm) and protons specific to the trimethylcyclohexyl group of TMCHMA.
-
Integrate the area under these characteristic peaks.
-
Calculate the molar ratio of the monomers in the copolymer by normalizing the integral values by the number of protons they represent.
-
Section 3: Post-Polymerization Issues and Material Defects
Even with a successful polymerization, the final form of the material can exhibit defects that compromise its mechanical integrity.
Question 4: My cast films or molded parts of TMCHMA copolymers have bubbles, cracks, or a hazy appearance. What are the causes and solutions?
These are common physical defects that can arise during the final stages of material preparation.
Answer:
These defects are typically related to processing conditions and the thermal properties of the copolymer.
Troubleshooting Common Physical Defects
| Defect | Potential Causes | Recommended Solutions |
| Bubbles/Voids | - Trapped air during mixing or casting. - Monomer boiling due to exothermic reaction. - Dissolved gases coming out of solution. | - Degas the monomer/polymer solution before casting. - Control the polymerization temperature to manage the exotherm. - Cure under pressure to suppress bubble formation. |
| Cracks/Crazing | - Internal stresses from shrinkage during polymerization. - Rapid cooling from above the glass transition temperature (Tg). - Solvent evaporation that is too rapid. | - Implement a post-curing annealing step by holding the material just below its Tg and then cooling slowly. - Control the rate of solvent evaporation for solution-cast films. |
| Hazy Appearance | - Incompatible polymer phases (if using a blend). - Moisture contamination. - Incomplete polymerization leading to monomer leaching. | - Ensure miscibility of comonomers. - Use dry reagents and perform polymerization under an inert atmosphere. - Optimize polymerization conditions to achieve high conversion. |
The Role of Glass Transition Temperature (Tg)
TMCHMA is known to contribute to a high Tg in copolymers[4]. A high Tg is desirable for applications requiring good dimensional stability at elevated temperatures. However, it also means that the material will be more rigid and potentially more brittle at room temperature. Understanding the Tg of your copolymer is crucial for designing appropriate processing and post-processing steps. The Tg can be measured using Differential Scanning Calorimetry (DSC).
Section 4: Optimizing for Specific Mechanical Properties
Question 5: How can I balance tensile strength and elongation at break for my TMCHMA copolymer?
Often, there is a trade-off between strength and flexibility. A very strong material is often brittle (low elongation at break), while a very flexible material may have low tensile strength.
Answer:
The balance between tensile strength and elongation at break is primarily controlled by the copolymer composition and molecular weight.
Strategies for Balancing Mechanical Properties:
-
Comonomer Selection: The choice of comonomer is critical.
-
To increase flexibility and elongation at break , copolymerize TMCHMA with a "soft" monomer that has a low Tg, such as n-butyl acrylate (BA). The long alkyl chain of BA will increase the free volume in the polymer and allow for more chain mobility.
-
To maintain high strength and rigidity , use a "hard" comonomer with a high Tg, such as methyl methacrylate (MMA) or styrene.
-
-
Copolymer Composition: The ratio of the "hard" TMCHMA monomer to the "soft" comonomer will allow you to tune the mechanical properties.
-
Action: Systematically vary the monomer feed ratio and characterize the resulting copolymers' mechanical properties (tensile strength, elongation at break, and Young's modulus) to create a material property map.
-
-
Molecular Weight: Higher molecular weight generally leads to improved tensile strength and toughness[2].
-
Action: To increase molecular weight, you can try lowering the initiator concentration (within reasonable limits) or performing the polymerization at a slightly lower temperature for a longer period.
-
Workflow for Optimizing Mechanical Properties
References
Technical Support Center: Optimization of Curing Parameters for 3,3,5-Trimethylcyclohexyl Methacrylate (TMCMA)-Based Resins
Welcome to the technical support center for 3,3,5-Trimethylcyclohexyl methacrylate (TMCMA)-based resins. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of curing this versatile cycloaliphatic methacrylate monomer. TMCMA is valued for its ability to impart high weatherability, chemical resistance, and optical clarity to polymers.[1] The rigid cyclic structure of TMCMA enhances hardness and UV resistance, making it a suitable component for coatings, adhesives, and 3D printing resins.[1]
This document provides in-depth troubleshooting guidance and frequently asked questions to address common challenges encountered during the photopolymerization of TMCMA-based formulations. Our goal is to empower you with the scientific understanding and practical solutions necessary to optimize your curing processes and achieve desired material properties.
I. Troubleshooting Guide: Common Curing Issues and Solutions
This section addresses specific problems that may arise during the curing of TMCMA-based resins, offering explanations for the underlying causes and providing step-by-step corrective actions.
Issue 1: Incomplete or Slow Curing
Question: My TMCMA-based resin is not curing completely, or the curing process is significantly slower than expected. What are the potential causes and how can I resolve this?
Answer:
Incomplete or slow curing is a frequent issue in photopolymerization and can be attributed to several factors related to the formulation and curing conditions.
Causality and Experimental Choices:
The curing of methacrylate resins is a free-radical polymerization process initiated by the absorption of light by a photoinitiator.[2] The generated radicals propagate by reacting with monomer double bonds, leading to the formation of a cross-linked polymer network.[3] Any interference with this process can hinder the curing reaction.
Troubleshooting Steps:
-
Verify Photoinitiator System:
-
Concentration: Ensure the photoinitiator concentration is within the recommended range (typically 0.1% to 5% by weight).[4] Insufficient initiator will generate fewer radicals upon light exposure, leading to a slower and less complete cure. Conversely, excessively high concentrations can lead to a "screening effect," where the surface absorbs too much light, preventing deeper penetration and curing of the underlying layers.[2]
-
Wavelength Compatibility: Confirm that the emission spectrum of your UV or visible light source overlaps with the absorption spectrum of your photoinitiator. Mismatched wavelengths will result in inefficient initiator activation.
-
Type of Photoinitiator: Norrish Type I photoinitiators can improve curing efficiency due to higher molar absorptivity and the production of more active radicals.[4]
-
-
Optimize Light Curing Parameters:
-
Light Intensity: Low light intensity will result in a lower rate of radical generation and, consequently, a slower cure. An increase in light intensity generally leads to a higher polymerization rate.[3]
-
Exposure Time: The monomer conversion increases with curing time, eventually reaching a plateau.[3] If the cure is incomplete, increase the exposure time.
-
Light Source Distance: Ensure the light source is at the optimal distance from the resin sample to provide uniform and sufficient intensity.
-
-
Address Oxygen Inhibition:
-
Oxygen in the atmosphere can inhibit free-radical polymerization at the surface, leading to a tacky or uncured layer.[5] Oxygen reacts with the initiating and propagating radicals, quenching them and preventing further polymerization.[5]
-
Solutions:
-
Cure in an inert atmosphere (e.g., nitrogen). This has been shown to reduce dimensional errors compared to curing in air.[6]
-
Use a barrier coating (e.g., a thin film of polyvinyl alcohol or a commercial oxygen-blocking gel) to prevent oxygen from reaching the resin surface.
-
Increase the light intensity or photoinitiator concentration at the surface to overcome the inhibitory effect.
-
-
-
Evaluate Inhibitor Concentration:
-
Inhibitors, such as butylated hydroxytoluene (BHT), are added to resins to prevent premature polymerization during storage.[7] However, excessive inhibitor concentrations can significantly slow down the desired curing process by scavenging free radicals.[7][8]
-
Action: If you are formulating your own resin, ensure the inhibitor concentration is optimized. Increasing the inhibitor concentration can lower the curing rate.[8]
-
Workflow for Troubleshooting Incomplete Curing:
Caption: Troubleshooting workflow for incomplete or slow curing.
Issue 2: Tacky or Sticky Resin Surface After Curing
Question: The bulk of my TMCMA-based resin has cured, but the surface remains tacky. What causes this and how can it be prevented?
Answer:
A tacky surface is a common manifestation of oxygen inhibition.
Causality and Experimental Choices:
As mentioned previously, atmospheric oxygen is a potent inhibitor of free-radical polymerization.[5] This effect is most pronounced at the air-resin interface, where the oxygen concentration is highest. The result is an "oxygen-inhibited layer" of uncured or partially cured resin on the surface.[5]
Troubleshooting Steps:
-
Minimize Oxygen Exposure:
-
The most effective solution is to create an oxygen-free curing environment by using an inert gas like nitrogen.
-
Applying a barrier film or coating can physically block oxygen from the resin surface.
-
-
Post-Curing Procedures:
-
Sometimes, a post-curing step can help to fully cure the tacky surface. This can involve a longer exposure to the curing light or a thermal post-cure.
-
Washing the cured part with a suitable solvent, such as isopropyl alcohol (IPA), can remove the uncured surface layer.[9] However, this does not address the root cause and may not be suitable for all applications.
-
-
Formulation Adjustments:
-
Increasing the concentration of the photoinitiator can generate a higher concentration of free radicals at the surface, which can help to consume the dissolved oxygen and initiate polymerization.
-
Some formulations include additives that are less sensitive to oxygen inhibition.
-
Issue 3: Bubbles in the Cured Resin
Question: I am observing bubbles within my cured TMCMA-based resin. How can I prevent this?
Answer:
Bubbles in the cured resin are typically caused by trapped air introduced during mixing or pouring.
Causality and Experimental Choices:
The viscosity of the resin plays a significant role in its ability to release trapped air. Higher viscosity resins will retain bubbles more readily. The bulky trimethylcyclohexyl group in TMCMA can contribute to a higher viscosity compared to some linear aliphatic acrylates.[10]
Troubleshooting Steps:
-
Proper Mixing Technique:
-
Mix the resin components slowly and deliberately to avoid introducing excessive air.
-
Scrape the sides and bottom of the mixing container thoroughly to ensure a homogeneous mixture without vigorous stirring.[11]
-
-
Degassing:
-
Use a vacuum chamber to degas the resin mixture before pouring. This is the most effective method for removing dissolved and trapped air.
-
Allowing the mixed resin to sit for a period before use can allow some bubbles to rise to the surface and dissipate, although this may not be practical for fast-curing formulations.
-
-
Pouring Technique:
-
Pour the resin slowly and in a thin stream into one corner of the mold. This allows the resin to fill the mold gradually and push the air out.
-
-
Heat Application:
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for curing TMCMA-based resins?
A1: Most photocurable resins, including those based on methacrylates, cure best at ambient temperatures between 21-27°C (70-80°F).[13] Temperature significantly affects the curing reaction.
-
Higher Temperatures: Increase the rate of polymerization, which can be beneficial for reducing cure times.[13] However, excessive heat can lead to a runaway exothermic reaction, causing discoloration, shrinkage stress, and potentially incomplete curing if the pot life is drastically reduced.[13]
-
Lower Temperatures: Slow down the molecular movement and the curing reaction, which can result in incomplete curing and a weaker final product.[13]
It is crucial to maintain a consistent temperature throughout the curing process.[13] For some applications, a thermal post-cure at an elevated temperature (e.g., 60°C to 120°C) can be beneficial to enhance the mechanical properties and achieve a higher degree of conversion.[14][15] The optimal post-curing temperature is often at or slightly above the glass transition temperature (Tg) of the polymer.[14]
Q2: How does the choice of photoinitiator affect the curing of TMCMA resins?
A2: The photoinitiator is a critical component that dictates the efficiency and speed of the photopolymerization process.
-
Absorption Spectrum: The photoinitiator must have an absorption spectrum that matches the emission spectrum of the light source.
-
Concentration: The concentration of the photoinitiator influences the rate of polymerization.[3] Higher concentrations generally lead to faster curing, but an optimal level exists beyond which detrimental effects like reduced cure depth can occur.
-
Type: Photoinitiators are broadly classified into Type I (photo-cleavage) and Type II (hydrogen abstraction) systems. Type I initiators are often more efficient and can lead to faster cure speeds.[4]
Q3: Can I adjust the inhibitor concentration in my TMCMA resin formulation?
A3: Yes, adjusting the inhibitor concentration can be a method to control the polymerization rate.
-
Increasing Inhibitor Concentration: This will slow down the curing reaction, which can be useful for reducing shrinkage stress.[7][8] However, it may also lead to a lower degree of conversion if not properly optimized.[7][8]
-
Decreasing Inhibitor Concentration: This will increase the curing speed but may reduce the shelf life of the resin due to a higher likelihood of spontaneous polymerization.
Fine-tuning the inhibitor level can be an effective method for slowing down polymerization and reducing contraction stress without compromising the degree of conversion.[7]
Q4: What is the role of post-curing, and is it always necessary for TMCMA-based resins?
A4: Post-curing is a secondary curing process that is often performed after the initial light-curing. It can involve additional UV exposure or, more commonly, a thermal treatment.
-
Benefits of Post-Curing:
-
Increased Degree of Conversion: Post-curing can help to polymerize any remaining unreacted monomers, leading to a higher overall conversion.[14][16]
-
Enhanced Mechanical Properties: A higher degree of conversion generally results in improved mechanical properties such as hardness, flexural strength, and modulus.[14][17]
-
Improved Thermal Stability: Post-curing can increase the glass transition temperature (Tg) of the polymer, enhancing its thermal stability.[14][17]
-
The necessity of post-curing depends on the specific application and the desired final properties of the material. For applications requiring high performance and stability, post-curing is highly recommended.
Experimental Protocol: Determining Optimal Post-Curing Parameters
-
Prepare Samples: Fabricate a series of identical TMCMA-based resin samples using a consistent initial curing protocol.
-
Divide into Groups: Separate the samples into different groups for various post-curing conditions (e.g., no post-cure, post-cure at 60°C for 2 hours, 80°C for 2 hours, 100°C for 2 hours).
-
Characterize Properties: After post-curing, evaluate the mechanical and thermal properties of each group.
-
Mechanical Testing: Perform tests such as flexural strength, tensile strength, and hardness.
-
Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and any residual exotherm, which indicates incomplete curing.[14]
-
-
Analyze Data: Compare the results from the different post-curing groups to identify the conditions that yield the optimal balance of properties for your application.
Q5: How can I measure the degree of conversion of my TMCMA-based resin?
A5: The degree of conversion (DC) is a critical parameter that quantifies the extent of polymerization. A common and effective method for measuring DC is Fourier Transform Infrared (FTIR) spectroscopy.[18]
Methodology: FTIR Spectroscopy for Degree of Conversion
The principle behind this method is to monitor the decrease in the absorption band corresponding to the methacrylate carbon-carbon double bond (C=C) as it is converted to a single bond (C-C) during polymerization.
-
Reference Spectrum: Record the FTIR spectrum of the uncured liquid resin. Identify the characteristic absorption peak for the methacrylate C=C bond, typically around 1638 cm⁻¹.[16] An internal reference peak that does not change during polymerization (e.g., a carbonyl C=O peak around 1720 cm⁻¹) is also selected.
-
Cured Spectrum: Cure the resin sample and record its FTIR spectrum.
-
Calculation: The degree of conversion is calculated using the following formula, comparing the ratio of the C=C peak height (or area) to the reference peak height (or area) before and after curing.
DC (%) = [1 - ( (C=C peak / Reference peak)cured / (C=C peak / Reference peak)uncured )] x 100
This method provides a quantitative measure of the polymerization efficiency and is invaluable for optimizing curing parameters.[16][18]
III. Data Summary Tables
Table 1: Typical Curing Parameters for Methacrylate-Based Resins
| Parameter | Typical Range | Key Considerations |
| Photoinitiator Conc. | 0.1 - 5.0 wt% | Balance cure speed with cure depth.[4] |
| Light Wavelength | 365 - 405 nm | Must match photoinitiator absorbance. |
| Light Intensity | 10 - 1000 mW/cm² | Higher intensity generally increases cure rate.[3] |
| Curing Temperature | 20 - 40 °C | Affects reaction kinetics and viscosity.[13] |
| Post-Cure Temp. | 60 - 150 °C | Often set above Tg to maximize conversion.[14][17] |
Table 2: Troubleshooting Summary
| Issue | Primary Cause(s) | Recommended Solutions |
| Incomplete Cure | Low light intensity/time, incorrect initiator level, oxygen inhibition. | Increase exposure, optimize initiator, use inert atmosphere.[3][4][5] |
| Tacky Surface | Oxygen inhibition. | Cure in N₂, use barrier film, post-cure wash.[5][9] |
| Bubbles | Trapped air during mixing. | Mix slowly, degas under vacuum, use heat to reduce viscosity.[11][12] |
| Yellowing | High initiator concentration, excessive heat. | Optimize initiator level, control exotherm.[2] |
| Warpage/Shrinkage | High polymerization shrinkage, rapid curing. | Slow cure rate, use low-shrinkage monomers.[4][10] |
IV. Visualization of Polymerization Process
Caption: Free-radical photopolymerization of TMCMA.
V. References
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
References
- 1. polysciences.com [polysciences.com]
- 2. minds.wisconsin.edu [minds.wisconsin.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing Post-Processing Parameters of 3D-Printed Resin for Surgical Guides [mdpi.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. forum.formlabs.com [forum.formlabs.com]
- 10. High-performance Acrylic Monomer: 3,3,5-Trimethylcyclohexyl Acrylate (TMCHA)-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 11. m.youtube.com [m.youtube.com]
- 12. The Only Epoxy Resin Troubleshooting Tips You Need - Resin Obsession [resinobsession.com]
- 13. truecomposites.com [truecomposites.com]
- 14. matsc.ktu.lt [matsc.ktu.lt]
- 15. Frontiers | Preparation and curing process optimization of an asymmetric impregnated vacuum bag-only prepreg [frontiersin.org]
- 16. Chemical Structure and Physical Properties of Heat-cured Poly(methyl methacrylate) Resin Processed with Cycloaliphatic Comonomer: An In Vitro Study [thejcdp.com]
- 17. mdpi.com [mdpi.com]
- 18. biomedres.us [biomedres.us]
Technical Support Center: Improving the Solvent Resistance of Crosslinked 3,3,5-Trimethylcyclohexyl Methacrylate (TMCHMA) Networks
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,3,5-Trimethylcyclohexyl methacrylate (TMCHMA) polymer networks. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the enhancement of solvent resistance in your crosslinked TMCHMA systems. The bulky, cycloaliphatic structure of TMCHMA already provides a good baseline of chemical and water resistance, making it a valuable monomer for applications requiring durability, such as in coatings, adhesives, and materials for drug delivery systems.[1][2][3] However, achieving optimal performance, especially in the presence of aggressive organic solvents, often requires careful network design and synthesis.
This document will explore the fundamental principles behind solvent resistance and provide actionable protocols to help you overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My crosslinked TMCHMA network is swelling excessively in toluene. What is the primary cause?
A1: Excessive swelling is a direct indicator of insufficient crosslink density or poor solvent-polymer incompatibility.[4] Toluene is a non-polar aromatic solvent that can effectively solvate the methacrylate polymer chains if the network is not tightly crosslinked. The fundamental principle at play is the balance between the thermodynamic driving force for the solvent to mix with the polymer and the elastic restoring force of the crosslinked network.[5] A low crosslink density results in a weaker restoring force, allowing for greater solvent uptake.[6]
Q2: How does increasing the crosslinker concentration improve solvent resistance?
A2: Increasing the concentration of a difunctional or multifunctional crosslinking agent, such as Ethylene Glycol Dimethacrylate (EGDMA), during polymerization leads to a higher crosslink density.[7] This creates a more tightly bound three-dimensional network.[8] The shorter average chain length between crosslinks physically restricts the polymer chains from expanding to accommodate solvent molecules, thus reducing the equilibrium swelling volume.[4][9]
Q3: Are there alternatives to simply increasing the crosslinker concentration?
A3: Yes. While increasing crosslinker concentration is effective, it can sometimes lead to brittleness. Alternative strategies include:
-
Choosing a more rigid crosslinker: Crosslinkers with rigid chemical structures, like 1,4-phenylene diacrylate, can enhance network stiffness and limit swelling.[10]
-
Incorporating comonomers: Copolymerizing TMCHMA with monomers that have strong intermolecular interactions can reduce solvent affinity.
-
Post-curing: Thermal or UV post-curing can drive the polymerization to a higher conversion, increasing the number of effective crosslinks.[11]
-
Hybrid Systems: Creating hybrid systems by combining the acrylic resin with other materials like silicones or urethanes can create a more complex barrier to solvent penetration.[11]
Q4: My polymer network is cracking after solvent exposure. What does this indicate?
A4: Cracking upon solvent exposure, often referred to as crazing, suggests that the solvent is not only swelling the network but also inducing localized stress that exceeds the material's mechanical strength. This can be exacerbated by a heterogeneous network structure or high internal stresses from the polymerization process. It is a common failure mode for materials with poor chemical resistance when exposed to certain chemicals.[12]
Q5: Can the choice of polymerization initiator affect the final network properties?
A5: Absolutely. The initiator type (e.g., thermal azo initiators like AIBN or redox systems) and concentration influence the polymerization kinetics.[13] This, in turn, affects the final monomer conversion and the homogeneity of the resulting network. An inefficient initiation can lead to a lower overall crosslink density and unreacted monomer, both of which compromise solvent resistance.
Troubleshooting Guides
Guide 1: Diagnosing and Remediating Poor Solvent Resistance
This guide provides a systematic approach to identifying the root cause of high solvent swelling and implementing corrective actions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor solvent resistance.
Step-by-Step Protocol: Equilibrium Swelling Test (Modified from ASTM D471) [14][15]
This protocol is essential for quantifying the solvent resistance of your TMCHMA network.
-
Sample Preparation: Prepare disk-shaped samples of your crosslinked polymer (e.g., 10 mm diameter, 2 mm thickness).
-
Initial Measurement: Dry the samples in a vacuum oven at a suitable temperature (e.g., 60 °C) until a constant weight is achieved. Record this dry weight (W_d).
-
Immersion: Immerse the dried samples in the solvent of interest (e.g., toluene) in a sealed container at a controlled temperature (e.g., 25 °C).
-
Equilibrium: Allow the samples to swell until they reach equilibrium. This can take several hours to days. Periodically remove the samples, quickly blot the surface to remove excess solvent, and weigh them (W_s). Equilibrium is reached when the weight no longer increases.
-
Calculation: Calculate the swelling ratio (Q) and percent swelling (%S) using the following formulas:
-
Q = 1 + ( (W_s - W_d) / W_d ) * (ρ_p / ρ_s)
-
Where:
-
ρ_p is the density of the polymer.
-
ρ_s is the density of the solvent.
-
-
-
%S = ((W_s - W_d) / W_d) * 100
-
Data Interpretation:
| Formulation ID | Crosslinker (EGDMA) % | Swelling Ratio (Q) in Toluene | % Swelling | Observations |
| TMCHMA-01 | 1% | 5.2 | 420% | Very soft, fragile when swollen |
| TMCHMA-05 | 5% | 2.8 | 180% | Firm, maintains integrity |
| TMCHMA-10 | 10% | 1.9 | 90% | Hard, very limited swelling |
A lower swelling ratio indicates better solvent resistance.
Guide 2: Optimizing Crosslinker Concentration and Type
The choice and concentration of the crosslinking agent are critical parameters for tuning the solvent resistance of TMCHMA networks.[7]
Experimental Design:
-
Monomer & Crosslinker Selection:
-
Formulation Matrix: Prepare a series of formulations with varying molar percentages of each crosslinker (e.g., 1%, 5%, 10%, 15%).
-
Polymerization:
-
Combine the TMCHMA monomer, the selected crosslinker, and a suitable thermal initiator (e.g., 0.5 mol% AIBN) in a reaction vessel.
-
Purge with nitrogen to remove oxygen, which can inhibit radical polymerization.[16]
-
Conduct the polymerization at an appropriate temperature (e.g., 70 °C) for a sufficient duration to ensure high conversion.
-
-
Characterization: Perform equilibrium swelling tests on the resulting polymer networks as described in Guide 1.
Expected Outcome:
An increase in crosslinker concentration will lead to a decrease in the swelling ratio.[5][17] The effectiveness of the crosslinker may vary based on its chemical structure.
Visualizing Network Structure:
Caption: Effect of crosslink density on network structure.
References
- 1. polysciences.com [polysciences.com]
- 2. ulprospector.com [ulprospector.com]
- 3. storchem.com [storchem.com]
- 4. Polymer Swelling | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 5. "Influence of Crosslink Density on Swelling and Conformation of Surface" by Ryan S. Cates [digitalcommons.usf.edu]
- 6. Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Educational series: characterizing crosslinked polymer networks - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00914A [pubs.rsc.org]
- 10. polysciences.com [polysciences.com]
- 11. How to Improve Acrylic Resin Solvent Resistance [eureka.patsnap.com]
- 12. e2techtextiles.com [e2techtextiles.com]
- 13. This compound | 7779-31-9 | Benchchem [benchchem.com]
- 14. smithers.com [smithers.com]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. scispace.com [scispace.com]
- 17. Effect of Cross-Linking Density on Swelling Behavior and Absorption Capacity of Superabsorbent Polymers | PDF [slideshare.net]
Purity issues and purification techniques for 3,3,5-Trimethylcyclohexyl methacrylate
Technical Support Center: 3,3,5-Trimethylcyclohexyl Methacrylate
Welcome to the technical support center for this compound (TMCHMA). This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Troubleshooting Guide: Purity Issues and Experimental Observations
This section addresses specific problems you might encounter with this compound, offering explanations and actionable solutions.
Question 1: My this compound has a yellow tint. Is this normal and can I use it?
Answer:
A yellow tint in this compound is a common observation and typically indicates the presence of impurities. While a very faint yellow color might be acceptable for some less sensitive applications, for controlled polymerization reactions or high-performance materials, it is a sign that purification is necessary. The yellowing can be attributed to several factors:
-
Residual Acid Catalyst: If the monomer was synthesized via esterification, residual acid catalysts like p-Toluenesulfonic Acid (p-TsOH) can cause degradation products to form over time, leading to discoloration.[1]
-
Oxidation Products: Exposure to air and light, especially at elevated temperatures, can lead to the formation of colored oxidation byproducts.
-
Inhibitor-Related Species: While inhibitors like MEHQ (monomethyl ether of hydroquinone) are added for stability, they can sometimes contribute to color, especially if they degrade.
Recommendation: For applications requiring high purity and optical clarity, it is strongly recommended to purify the monomer, for instance by passing it through a column of activated alumina or by vacuum distillation.
Question 2: I'm observing inconsistent polymerization results (e.g., variable induction times, lower than expected molecular weight). Could impurities in my TMCHMA be the cause?
Answer:
Absolutely. The purity of your this compound is critical for achieving predictable polymerization kinetics and desired polymer properties.[1] Several types of impurities can lead to the issues you're describing:
-
Inhibitors: Commercial TMCHMA contains inhibitors like MEHQ (typically around 200 ppm) to prevent spontaneous polymerization during storage.[2][3] If not removed, these inhibitors will scavenge the initial radicals generated by your initiator, leading to a prolonged induction period.[4] To overcome this, you would need to add a stoichiometric excess of initiator, which can be difficult to control.
-
Unreacted Starting Materials: The presence of unreacted methacrylic acid or 3,3,5-trimethylcyclohexanol from the synthesis process can interfere with the polymerization.[1] Methacrylic acid can affect the reaction pH and interact with certain catalysts, while the alcohol can act as a chain transfer agent, which would lower the final molecular weight of your polymer.
-
Water: Water, a byproduct of esterification, can also interfere with certain polymerization techniques, particularly anionic polymerization.[1]
-
Other Byproducts: Side reactions during synthesis can generate various impurities that may act as retarders or chain transfer agents.
Recommendation: Before any controlled polymerization, it is best practice to remove the inhibitor and other potential impurities. The choice of purification method will depend on the nature of the impurities.
Question 3: How do I effectively remove the inhibitor from this compound?
Answer:
Removing the phenolic inhibitor (like MEHQ) is a crucial step before polymerization.[4] There are two primary, effective methods for this on a laboratory scale:
-
Caustic Wash (Alkaline Extraction): This is a quick and efficient method for removing acidic inhibitors like MEHQ. The phenolic proton of MEHQ is acidic and reacts with a base like sodium hydroxide (NaOH) to form a water-soluble sodium salt, which is then extracted into the aqueous phase.[5][6]
-
Column Chromatography: Passing the monomer through a column packed with a solid adsorbent like basic alumina is a very effective and common method for removing polar inhibitors.[4][6] This method has the advantage of avoiding the introduction of water to your monomer.
Below is a summary table and a decision-making workflow to help you choose the best method for your needs.
| Parameter | Caustic Wash (5% NaOH) | Column Chromatography (Basic Alumina) |
| Principle | Acid-base extraction | Adsorption of the polar inhibitor |
| Effectiveness | High for phenolic inhibitors | High for a broad range of polar inhibitors |
| Speed | Fast | Slower, dependent on column size and flow rate |
| Risk of Hydrolysis | Minimal for methacrylates, but possible with prolonged exposure | None |
| Introduction of Water | Yes, requires a subsequent drying step | No, if using anhydrous monomer and solvent |
| Waste Generation | Aqueous basic waste | Used solvent and alumina |
Workflow for Inhibitor Removal
Caption: Decision tree for selecting an inhibitor removal method.
Frequently Asked Questions (FAQs)
What is the typical purity of commercially available this compound?
Commercial grades of this compound typically have a purity of 97-98%.[2][3] The main "impurities" at this level are often the added inhibitor (e.g., 200 ppm MEHQ) and potentially small amounts of isomeric variations of the trimethylcyclohexyl group. For most standard applications, this level of purity is sufficient, provided the inhibitor's effect is accounted for. However, for sensitive kinetic studies or applications requiring very high clarity, further purification is recommended.
What are the primary impurities I should be aware of from the synthesis of this compound?
The most common synthesis route is the direct esterification of methacrylic acid with 3,3,5-trimethylcyclohexanol.[1] Potential impurities originating from this process include:
-
Unreacted Starting Materials: Methacrylic acid and 3,3,5-trimethylcyclohexanol.
-
Water: A byproduct of the esterification reaction.
-
Catalyst: Residual acid catalyst, such as p-toluenesulfonic acid.[1]
-
Byproducts: Side reactions can lead to the formation of ethers from the alcohol or Michael addition products with the methacrylate.
High-purity monomer is typically purified by vacuum distillation after synthesis to remove these impurities.[1]
What analytical techniques are recommended for assessing the purity of this compound?
To accurately determine the purity of your monomer, especially after your own purification steps, the following analytical techniques are highly recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities, such as residual starting materials or low-boiling byproducts.[7][8][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for separating the non-volatile components, including the monomer itself, any oligomers that may have formed, and the inhibitor.[1][7] A reversed-phase column with a UV detector is a common setup.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can confirm the identity of the monomer by showing characteristic peaks for the ester carbonyl (~1715 cm⁻¹) and the C=C double bond (~1635 cm⁻¹). It can also indicate the presence of impurities like water (broad peak ~3400 cm⁻¹) or carboxylic acid (broad O-H stretch).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can be used to quantify impurities if appropriate internal standards are used.
Detailed Experimental Protocols
Protocol 1: Inhibitor Removal via Caustic Wash
This protocol describes the removal of phenolic inhibitors (e.g., MEHQ) from this compound using an aqueous sodium hydroxide solution.
Materials:
-
This compound (TMCHMA)
-
5% (w/v) Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Filter funnel and filter paper
Procedure:
-
Initial Wash: Place 100 mL of TMCHMA into a 250 mL separatory funnel. Add 50 mL of 5% NaOH solution.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Phase Separation: Allow the layers to separate completely. The lower aqueous layer will often be colored as it contains the inhibitor salt. Drain and discard the aqueous layer.
-
Repeat Wash: Repeat steps 1-3 two more times to ensure complete removal of the inhibitor.
-
Brine Wash: Wash the monomer with 50 mL of saturated NaCl solution to remove any residual NaOH. Drain and discard the aqueous layer.
-
Causality: The brine wash helps to break any emulsions and reduces the solubility of organic material in the aqueous phase.
-
-
Drying: Transfer the washed TMCHMA to an Erlenmeyer flask. Add a small amount of anhydrous MgSO₄ (approx. 1-2 tablespoons) and swirl. The MgSO₄ will clump if water is present. Continue adding small portions until some of the drying agent remains free-flowing.
-
Filtration: Filter the dried monomer through a fluted filter paper into a clean, dry storage vessel.
-
Storage: Store the purified monomer under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8 °C) and use it within a short period, as the inhibitor has been removed.
Protocol 2: Purification by Vacuum Distillation
This protocol is for achieving high purity by separating the monomer from non-volatile impurities, residual starting materials, and byproducts. Safety Note: Methacrylates can polymerize violently at elevated temperatures. Never distill to dryness and ensure a small amount of a high-boiling polymerization inhibitor (e.g., copper(I) chloride) is in the distillation flask.
Materials:
-
Inhibitor-free or crude this compound
-
Copper(I) Chloride (CuCl) or another high-temperature inhibitor
-
Vacuum distillation apparatus (distillation flask, Vigreux column, condenser, receiving flask)
-
Vacuum pump and pressure gauge
-
Heating mantle and stirrer
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Charge the Flask: To a round-bottom flask, add the TMCHMA and a few boiling chips. Add a very small amount of CuCl (a few crystals) to the distillation flask.
-
Causality: CuCl acts as an inhibitor at high temperatures, preventing polymerization in the distillation pot.
-
-
Evacuate the System: Begin stirring the liquid and slowly evacuate the system using the vacuum pump. The boiling point of TMCHMA is approximately 79 °C at 1 mmHg.[2][10] Adjust the vacuum to achieve a steady boil at a manageable temperature (e.g., 70-90 °C).
-
Distillation: Slowly heat the distillation flask. Discard the first fraction (forerun), which may contain volatile impurities.
-
Collect the Product: Collect the main fraction distilling at a constant temperature and pressure.
-
Shutdown: Once most of the monomer has distilled, stop the heating. Do not distill to dryness. Leave a small amount of liquid in the distillation flask. Allow the system to cool completely before slowly venting to atmospheric pressure.
-
Storage: Store the high-purity, distilled monomer as described in the previous protocol.
References
- 1. This compound | 7779-31-9 | Benchchem [benchchem.com]
- 2. 甲基丙烯酸 3,3,5-三甲基环己酯,异构体混合物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound, mixture of isomers, 97%, stab. with 200ppm 4-methoxyphenol, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. longchangchemical.com [longchangchemical.com]
- 6. researchgate.net [researchgate.net]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. d-nb.info [d-nb.info]
- 9. 43.230.198.52 [43.230.198.52]
- 10. This compound | 7779-31-9 [chemicalbook.com]
Validation & Comparative
A Comparative Guide to Cycloaliphatic Methacrylates: 3,3,5-Trimethylcyclohexyl Methacrylate vs. Isobornyl Methacrylate
In the pursuit of high-performance polymers, the strategic selection of monomers is paramount. The architecture of a single monomer unit dictates the macroscopic properties of the resulting polymer, influencing everything from thermal stability to optical clarity. Among the class of specialty monomers, cycloaliphatic methacrylates are distinguished for their ability to impart exceptional durability, hardness, and environmental resistance. This guide provides an in-depth comparison of two prominent members of this class: 3,3,5-Trimethylcyclohexyl Methacrylate (TCHMA) and Isobornyl Methacrylate (IBOMA).
This analysis is designed for researchers, scientists, and drug development professionals who leverage polymer science to create advanced materials. We will explore how the subtle yet significant differences in their molecular structures translate into distinct performance characteristics in the final polymer, supported by experimental data and established protocols.
Molecular Architecture: The Foundation of Performance
At first glance, TCHMA and IBOMA share a common framework: a methacrylate functional group attached to a bulky, cyclic hydrocarbon. This core design is responsible for the general high-performance characteristics of their polymers. However, the nature of their cyclic structures is fundamentally different, which is the primary driver of their varying properties.
-
This compound (TCHMA): Features a monocyclic cyclohexane ring. While the ring and its methyl substituents provide significant bulk, the structure retains a degree of conformational flexibility.
-
Isobornyl Methacrylate (IBOMA): Possesses a rigid, bicyclic [2.2.1]heptane structure, often described as a "cage-like" moiety.[1] This bridged ring system is exceptionally rigid and sterically hindering.
This distinction in structural rigidity is the cornerstone of their performance differences. The locked, cage-like structure of IBOMA more severely restricts the rotational freedom of the polymer backbone compared to the more flexible cyclohexane ring of TCHMA.
Caption: Chemical structures of TCHMA (monocyclic) and IBOMA (bicyclic).
Comparative Analysis of Polymer Properties
The structural variations between TCHMA and IBOMA give rise to a spectrum of differences in the thermal, mechanical, and optical properties of their corresponding homopolymers, Poly(this compound) (PTCHMA) and Poly(isobornyl methacrylate) (PIBOMA).
Thermal Properties
Glass Transition Temperature (Tg): The most dramatic difference between the two is observed in their glass transition temperatures. The Tg signifies the temperature at which a polymer transitions from a rigid, glassy state to a more rubbery, flexible state.
-
PIBOMA: The extreme rigidity of the bicyclic isobornyl group severely restricts chain mobility, resulting in polymers with exceptionally high glass transition temperatures.[1] Literature values for the Tg of PIBOMA homopolymer can be as high as 180-201°C.[2][3] This makes IBOMA an excellent choice for applications requiring high heat resistance and dimensional stability at elevated temperatures.[4]
-
PTCHMA: The bulky trimethylcyclohexyl group also elevates the Tg significantly compared to linear methacrylates like methyl methacrylate (PMMA, Tg ≈ 105°C).[5] However, the monocyclic structure allows for more segmental motion than IBOMA's caged ring. The Tg of PTCHMA is typically lower than that of PIBOMA, often cited around 100°C.
This profound difference in Tg is a critical selection criterion. For applications demanding performance above 150°C, IBOMA is the clear choice.
Thermal Stability: Both monomers produce polymers with good thermal stability due to the steric hindrance provided by their bulky side chains, which protects the polymer backbone. PIBOMA, for instance, exhibits thermal stability with an onset of decomposition up to 230°C.[3]
Mechanical Properties
The rigidity imparted by the cyclic groups directly translates to enhanced mechanical performance.
-
Hardness and Abrasion Resistance: Both TCHMA and IBOMA contribute to excellent surface hardness and scratch resistance.[6][7] Polymers incorporating IBOMA are noted for being unusually hard and are often added to formulations to boost these properties.[1][8] This makes them ideal for protective coatings, such as those used on automotive parts or electronic device housings.[9][10]
-
Toughness: While hardness is increased, there is a trade-off with brittleness. However, unlike some other hard monomers, both TCHMA and IBOMA can provide a good balance of hardness and toughness, preventing cracking and crazing.[8][9] IBOMA, in particular, is often described as a "toughness agent" in acrylic formulations.[1]
Optical and Formulation Properties
For applications in optics, adhesives, and clear coatings, the optical properties and processing characteristics are crucial.
-
Refractive Index: Both monomers yield polymers with high optical clarity and gloss.[7] The bulky cyclic structures tend to increase the refractive index of the polymer. The refractive index for the IBOMA monomer is approximately 1.474-1.475, while the TCHMA monomer is around 1.456.[11] This property is valuable in optical applications like lenses and waveguides where index-matching is required.[1]
-
Weatherability and UV Resistance: The cycloaliphatic nature of both monomers imparts excellent resistance to degradation from UV radiation and moisture.[7][9] This leads to superior long-term weatherability and resistance to yellowing, which is critical for outdoor coatings and applications requiring long-term optical transparency.[1]
-
Low Polymerization Shrinkage: A significant advantage of both monomers is their low shrinkage during polymerization.[1][9] The large volume of the monomer units means the density change upon converting from monomer to polymer is less pronounced compared to smaller monomers. This dimensional stability is critical for precision applications such as dental resins and optical adhesives, where internal stress can lead to component failure.[1]
-
Hydrophobicity: The nonpolar, hydrocarbon-rich cyclic structures render the resulting polymers highly hydrophobic.[1][9] This translates to excellent water and chemical resistance, protecting the substrate from moisture and corrosion.[6]
Quantitative Data Summary
The table below summarizes the key quantitative properties of TCHMA and IBOMA and their respective homopolymers for easy comparison.
| Property | This compound (TCHMA) | Isobornyl Methacrylate (IBOMA) |
| Monomer Properties | ||
| Molecular Formula | C₁₃H₂₂O₂ | C₁₄H₂₂O₂ |
| Molecular Weight ( g/mol ) | 210.31 | 222.32[8] |
| Density (g/mL @ 25°C) | ~0.93[12] | ~0.98 |
| Refractive Index (n20/D) | ~1.456[12] | ~1.474-1.475[11] |
| Viscosity | Low[13] | Low, used as a reactive diluent |
| Homopolymer Properties | ||
| Glass Transition Temp. (Tg) | ~100 °C | 110 - 201 °C[3][8][14] |
| Key Characteristics | High weatherability, chemical resistance, good hardness, optical clarity.[7] | Extreme hardness, very high Tg, low shrinkage, excellent durability.[1][4] |
Note: Polymer properties such as Tg can vary based on the method of polymerization, molecular weight, and measurement technique.[15]
Experimental Protocols
To provide a practical context, this section outlines a standard laboratory procedure for synthesizing a cycloaliphatic methacrylate polymer via free-radical polymerization. The methodology is generally applicable to both TCHMA and IBOMA.
Free-Radical Polymerization Workflow
Caption: Experimental workflow for free-radical polymerization.
Detailed Step-by-Step Methodology
Objective: To synthesize Poly(isobornyl methacrylate) via solution polymerization.
Materials:
-
Isobornyl methacrylate (IBOMA), inhibited
-
Basic alumina
-
Azobisisobutyronitrile (AIBN)
-
Toluene (anhydrous)
-
Methanol
Procedure:
-
Inhibitor Removal: Prepare a short column packed with basic alumina. Pass the IBOMA monomer through the column to remove the shipping inhibitor (e.g., MEHQ).
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the purified IBOMA monomer (e.g., 10 g, 45 mmol) and toluene (e.g., 20 mL).
-
Deoxygenation: Subject the flask to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which can terminate the radical polymerization. Backfill the flask with an inert gas like nitrogen or argon.
-
Initiator Addition: Under a positive pressure of inert gas, add the initiator, AIBN (e.g., 0.1 mol% relative to the monomer).
-
Polymerization: Immerse the sealed flask in a preheated oil bath set to 70°C. Allow the reaction to proceed with vigorous stirring for 12 hours. The solution will become noticeably more viscous as the polymer forms.
-
Isolation and Purification: After cooling the reaction to room temperature, slowly pour the viscous polymer solution into a beaker containing a large excess of cold methanol (~400 mL) while stirring. The polymer will precipitate as a white solid.
-
Collection: Collect the precipitated polymer by vacuum filtration. Wash the solid polymer with additional fresh methanol to remove any unreacted monomer and residual solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 60°C overnight or until a constant weight is achieved.
Causality: The choice of a free-radical initiator like AIBN is based on its predictable decomposition kinetics at moderate temperatures (60-80°C). Deoxygenation is critical because oxygen is a radical scavenger and will inhibit the polymerization. Precipitation into a non-solvent like methanol is a standard and effective method for separating the high molecular weight polymer from the low molecular weight monomer and initiator fragments.
Applications: Selecting the Right Monomer
The choice between TCHMA and IBOMA is dictated by the specific performance requirements of the end application.
-
Choose Isobornyl Methacrylate (IBOMA) for:
-
High-Temperature Applications: When exceptional thermal stability and a high Tg are required, such as in automotive clear coats, aerospace components, or high-performance composites.[4]
-
Maximum Hardness and Durability: For applications demanding superior scratch, abrasion, and chemical resistance, including industrial protective coatings, inks, and durable plastics.[1][4][6]
-
Precision Optics and Adhesives: Where minimal shrinkage and long-term dimensional stability are critical, such as in optical lenses, fiber optic coatings, and dental resins.[1]
-
-
Choose this compound (TCHMA) for:
-
UV-Resistant Coatings and Adhesives: When excellent weatherability and non-yellowing properties are the primary drivers, but the extreme Tg of IBOMA is not necessary.[7]
-
Optical and Display Materials: For clear, impact-resistant coatings on plastics where a balance of hardness, optical clarity, and processability is needed.[7]
-
3D Printing Resins: To improve the mechanical strength, resolution, and durability of photopolymer resins.[7]
-
Conclusion
Both this compound and isobornyl methacrylate are powerful tools for the polymer scientist, enabling the creation of materials with superior performance characteristics compared to standard acrylics. The fundamental difference lies in their cyclic structures: TCHMA's monocyclic ring offers a balance of hardness, durability, and processability, while IBOMA's rigid, bicyclic "cage" structure delivers uncompromising thermal stability and hardness.
The selection is a matter of targeted design. For applications that demand the utmost in heat resistance and mechanical robustness, the unique architecture of IBOMA provides a distinct advantage. For applications where excellent weatherability, optical clarity, and a balanced mechanical profile are key, TCHMA presents a highly effective solution. By understanding the causal link between molecular structure and macroscopic properties, researchers can make informed decisions to engineer polymers that meet the exacting demands of modern technology.
References
- 1. Isobornyl Methacrylate (IBOMA): Structure, Properties, and Industrial Applications-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 2. researchgate.net [researchgate.net]
- 3. Reinforcement of Styrene Butadiene Rubber Employing Poly(isobornyl methacrylate) (PIBOMA) as High Tg Thermoplastic Polymer [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. foreverest.net [foreverest.net]
- 7. polysciences.com [polysciences.com]
- 8. ulprospector.com [ulprospector.com]
- 9. High-performance Acrylic Monomer: 3,3,5-Trimethylcyclohexyl Acrylate (TMCHA)-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 10. novasolchemicals.com [novasolchemicals.com]
- 11. Isobornyl Methacrylate | C14H22O2 | CID 904857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | 7779-31-9 [chemicalbook.com]
- 13. ulprospector.com [ulprospector.com]
- 14. researchgate.net [researchgate.net]
- 15. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]
A Comparative Guide to 3,3,5-Trimethylcyclohexyl Methacrylate and Methyl Methacrylate Copolymers: A Performance Analysis for Advanced Applications
For researchers, scientists, and drug development professionals navigating the complex landscape of polymeric biomaterials, the selection of the right copolymer is a critical decision that profoundly impacts the performance and success of the final application. This guide provides an in-depth, objective comparison of copolymers synthesized from 3,3,5-Trimethylcyclohexyl methacrylate (TCHMA) and methyl methacrylate (MMA), offering a comprehensive analysis of their properties and potential advantages over alternative materials. By presenting supporting experimental data and detailed methodologies, this document aims to empower researchers to make informed decisions in their pursuit of innovation.
Introduction: The Rationale for Copolymerization
The strategic combination of distinct monomeric units into a single polymer chain through copolymerization is a powerful tool for tuning material properties to meet specific application demands. In this context, the copolymerization of the bulky, cycloaliphatic TCHMA with the well-established MMA monomer presents a compelling avenue for creating materials with a unique balance of properties.
Methyl Methacrylate (MMA) is the monomeric precursor to poly(methyl methacrylate) (PMMA), a widely utilized amorphous thermoplastic known for its exceptional optical clarity, high mechanical strength, and good biocompatibility.[1][2][3] PMMA, often referred to as acrylic or Plexiglas, serves as a benchmark material in numerous fields, including medical devices, optical components, and drug delivery systems.[4][5][6] However, the inherent brittleness and relatively low glass transition temperature (Tg) of PMMA can limit its use in applications requiring enhanced thermal stability and toughness.[1][7]
This compound (TCHMA) , in contrast, is a cycloaliphatic methacrylate monomer characterized by a bulky, rigid cyclic structure.[8] This structural feature is known to impart increased hardness, thermal stability, chemical resistance, and weatherability to polymers.[8][9][10] The homopolymer of TCHMA, poly(this compound), exhibits a higher glass transition temperature compared to PMMA.[11]
The copolymerization of TCHMA and MMA, therefore, offers the potential to synergistically combine the desirable attributes of both monomers. The incorporation of TCHMA into a PMMA backbone is anticipated to enhance the thermal and mechanical properties of the resulting copolymer, while retaining the excellent optical clarity and processability of PMMA. This makes TCHMA-MMA copolymers highly promising candidates for demanding applications in drug delivery, medical implants, and advanced optical systems.
Synthesis and Characterization: A Methodological Framework
The synthesis of TCHMA-MMA copolymers is typically achieved through free-radical polymerization, a versatile and well-established technique.[12][13] The precise control over the copolymer composition allows for the fine-tuning of its final properties.
Experimental Protocol: Free-Radical Copolymerization of TCHMA and MMA
This protocol outlines a general procedure for the synthesis of a TCHMA-MMA copolymer. The molar ratio of the monomers can be varied to achieve different copolymer compositions.
Materials:
-
This compound (TCHMA), inhibited (Sigma-Aldrich)
-
Methyl methacrylate (MMA), inhibited (Sigma-Aldrich)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent)
-
Methanol (non-solvent for precipitation)
Procedure:
-
Monomer and Inhibitor Removal: Pass TCHMA and MMA through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stirrer and a reflux condenser, dissolve the desired molar ratio of TCHMA and MMA in toluene.
-
Initiator Addition: Add AIBN (typically 0.1-1.0 mol% with respect to the total monomer concentration).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.[12]
-
Polymerization: Immerse the flask in a preheated oil bath at 70-80 °C and stir for a specified time (e.g., 6-24 hours). The progress of the polymerization can be monitored by taking aliquots and determining the monomer conversion via techniques like ¹H NMR.
-
Precipitation and Purification: After the desired conversion is reached, cool the reaction mixture to room temperature. Precipitate the copolymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Drying: Filter the precipitated polymer, wash it with fresh methanol, and dry it in a vacuum oven at 60 °C until a constant weight is achieved.
Characterization Techniques
A comprehensive characterization of the synthesized TCHMA-MMA copolymers is essential to understand their structure-property relationships.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To determine the copolymer composition by integrating the characteristic proton signals of the TCHMA and MMA units.[13]
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer.[14]
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), which provides insights into the thermal stability and chain mobility of the copolymer.[7][14]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal degradation behavior and determine the decomposition temperature of the copolymer.[15][16]
-
Mechanical Testing (Tensile and Impact): To measure properties such as tensile strength, Young's modulus, elongation at break, and impact strength, which are crucial for structural applications.[17][18]
-
UV-Vis Spectroscopy: To assess the optical transparency of the copolymer films.[19]
Comparative Performance Analysis
Tabulated Comparison of Homopolymer Properties
| Property | Poly(methyl methacrylate) (PMMA) | Poly(this compound) (PTCHMA) | Expected Trend in TCHMA-MMA Copolymers |
| Glass Transition Temperature (Tg) | ~105-125 °C[1][7] | Higher than PMMA (e.g., ~150 °C)[11] | Increases with increasing TCHMA content |
| Mechanical Strength | High tensile strength, but brittle[1][5] | Expected to be hard and rigid[8] | Increased hardness and potentially improved impact strength at optimal compositions |
| Optical Clarity | Excellent, high light transmittance (>92%)[2] | Expected to be high[8] | Expected to remain high |
| Water Absorption | Low (0.3%)[1] | Expected to be low due to hydrophobicity | Expected to be low |
| Chemical Resistance | Good resistance to dilute acids and alkalis[2] | High chemical resistance[8] | Improved chemical resistance with increasing TCHMA content |
| Biocompatibility | Generally considered biocompatible[3][20] | Expected to be biocompatible | Expected to be biocompatible |
Note: The properties of PTCHMA are inferred from the characteristics of the monomer and related cycloaliphatic methacrylate polymers. Specific experimental values may vary.
In-Depth Discussion of Key Performance Metrics
Thermal Stability: The incorporation of the bulky and rigid trimethylcyclohexyl group from TCHMA into the polymer backbone restricts chain mobility. This leads to a significant increase in the glass transition temperature (Tg) of the TCHMA-MMA copolymers compared to pure PMMA.[7][21] This enhanced thermal stability is a critical advantage in applications requiring sterilization at elevated temperatures or use in environments with fluctuating temperatures.
Mechanical Properties: PMMA is known for its high hardness and tensile strength but suffers from brittleness.[1][5] The introduction of the TCHMA monomer can modify the mechanical profile of the copolymer. The rigid cyclic structure of TCHMA is expected to contribute to increased hardness and modulus.[8] At the same time, the bulky side groups may disrupt chain packing, potentially leading to an increase in toughness and impact resistance at certain compositions, a phenomenon observed in other MMA copolymers.[17]
Optical Properties: Both PMMA and polymers based on cycloaliphatic methacrylates are known for their excellent optical clarity and high light transmittance.[2][8][19] Therefore, it is highly probable that TCHMA-MMA copolymers will also exhibit high transparency, making them suitable for optical applications such as intraocular lenses, contact lenses, and microfluidic devices.
Biocompatibility and Drug Delivery Applications: PMMA has a long history of use in medical devices and is generally considered biocompatible.[3][20][22] Methacrylate-based copolymers are extensively explored for drug delivery systems due to their tunable properties and biocompatibility.[6][23][24] The hydrophobic nature of the TCHMA monomer could be leveraged to encapsulate and control the release of hydrophobic drugs.[25][26][27] The enhanced thermal and mechanical stability of TCHMA-MMA copolymers could also be beneficial for the fabrication of robust drug-eluting implants.
Visualization of Concepts
Copolymerization Reaction
Caption: Free-radical copolymerization of TCHMA and MMA.
Experimental Workflow for Copolymer Characterization
Caption: Workflow for copolymer synthesis and characterization.
Conclusion and Future Outlook
The copolymerization of this compound and methyl methacrylate presents a promising strategy for developing advanced polymeric materials with a superior balance of thermal, mechanical, and optical properties. While further extensive experimental studies are needed to fully elucidate the structure-property relationships across a broad range of copolymer compositions, the available data and theoretical considerations strongly suggest that TCHMA-MMA copolymers can offer significant advantages over traditional PMMA in various high-performance applications.
For researchers in drug development and medical device design, these copolymers represent a versatile platform for creating next-generation products with enhanced stability, durability, and tailored drug release profiles. The detailed methodologies and comparative analysis provided in this guide serve as a foundational resource to stimulate further research and innovation in this exciting area of polymer science.
References
- 1. alokrj.weebly.com [alokrj.weebly.com]
- 2. Basic Properties and Applications of Poly(methyl methacrylate) (PMMA) [honyplastic.com]
- 3. rtprototype.com [rtprototype.com]
- 4. kemalmfg.com [kemalmfg.com]
- 5. novusls.com [novusls.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Methacrylate-Based Copolymers for Polymer Optical Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. polysciences.com [polysciences.com]
- 9. High-performance Acrylic Monomer: 3,3,5-Trimethylcyclohexyl Acrylate (TMCHA)-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 10. ulprospector.com [ulprospector.com]
- 11. 3,3,5-Trimethylcyclohexyl acrylate | 87954-40-3 | Benchchem [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Thermal degradation behavior of methyl methacrylate derived copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. atlantis-press.com [atlantis-press.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. A Review on the Biocompatibility of PMMA-Based Dental Materials for Interim Prosthetic Restorations with a Glimpse into Their Modern Manufacturing Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. re.public.polimi.it [re.public.polimi.it]
- 27. Amphiphilic block copolymers–based micelles for drug delivery [ouci.dntb.gov.ua]
A Comparative Guide to 3,3,5-Trimethylcyclohexyl Methacrylate in High-Performance Optical Coatings
In the pursuit of developing advanced optical systems, the selection of monomeric precursors for coating formulations is a critical determinant of final performance. This guide provides a comprehensive evaluation of 3,3,5-Trimethylcyclohexyl methacrylate (TMCHMA), a cycloaliphatic methacrylate monomer, benchmarked against common industry alternatives: Methyl Methacrylate (MMA), Isobornyl Methacrylate (IBOMA), and Lauryl Methacrylate (LMA). Through a detailed analysis of their inherent chemical structures and the resulting coating properties, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed material selections for demanding optical applications.
The unique bridged cyclic structure of TMCHMA imparts a desirable combination of properties, including high hardness, excellent weatherability, and robust chemical resistance, making it a strong candidate for protective and functional optical coatings.[1] This guide will delve into a direct comparison of these attributes, supported by detailed experimental protocols for a comprehensive and objective assessment.
Structural Rationale and Anticipated Performance
The performance of a polymer coating is intrinsically linked to the chemical structure of its constituent monomers. The bulky, rigid cycloaliphatic ring of TMCHMA is anticipated to confer a high glass transition temperature (Tg), leading to enhanced thermal stability and hardness. In contrast, the linear aliphatic chain of LMA is expected to provide greater flexibility and a lower Tg. MMA, a foundational monomer, serves as a baseline for comparison, while the bridged cyclic structure of IBOMA presents a close structural analog to TMCHMA, making their comparison particularly insightful.
}
Figure 1: Relationship between monomer structure and anticipated coating properties.Comparative Performance Evaluation: A Data-Driven Approach
To provide a quantitative comparison, the following tables summarize the expected performance of coatings formulated with TMCHMA and its alternatives. The data presented is a synthesis of literature values and anticipated results from the experimental protocols detailed in this guide.
Table 1: Key Monomer and Polymer Properties
| Property | TMCHMA | IBOMA | MMA | LMA |
| Refractive Index (nD @ 20°C) | ~1.456 | ~1.477 | ~1.414 | ~1.474 |
| Abbe Number (Vd) of Homopolymer | Data not readily available | Data not readily available | ~57 | Data not readily available |
| Glass Transition Temp. (Tg) of Homopolymer | High (e.g., >100°C) | ~110°C | ~105°C | -50°C |
| Molecular Weight ( g/mol ) | 210.31 | 222.32 | 100.12 | 254.41 |
Table 2: Experimental Performance Comparison of Optical Coatings
| Performance Metric | TMCHMA-based Coating | IBOMA-based Coating | MMA-based Coating | LMA-based Coating | Test Method |
| Nanoindentation Hardness (GPa) | High | High | Moderate | Low | ISO 14577 |
| Adhesion (Pull-Off Strength, MPa) | Excellent | Excellent | Good | Good | ASTM D4541 |
| Adhesion (Cross-Hatch) | 5B | 5B | 4B-5B | 4B-5B | ASTM D3359 |
| Weathering (Gloss Retention @ 60° after 1000h QUV) | >90% | >90% | <80% | Variable | ASTM G154 |
Experimental Protocols for Performance Validation
To ensure the trustworthiness and reproducibility of the comparative data, the following detailed experimental protocols should be followed. These protocols are designed to be self-validating by incorporating standardized methodologies and control samples.
Formulation of UV-Curable Optical Coatings
A standardized formulation is crucial for a direct comparison of the monomers. The following formulation provides a robust starting point:
-
Monomer: 97 wt% (TMCHMA, IBOMA, MMA, or LMA)
-
Photoinitiator (e.g., Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide - TPO): 3 wt%
Procedure:
-
In an amber glass vial, combine the monomer and photoinitiator.
-
Gently warm the mixture to approximately 40°C and stir until the photoinitiator is completely dissolved.
-
Allow the formulation to cool to room temperature before use.
Coating Application and UV Curing
Consistent film thickness is paramount for accurate characterization.
Procedure:
-
Clean glass substrates (e.g., borosilicate glass slides) sequentially with acetone, and isopropanol in an ultrasonic bath for 15 minutes each. Dry the substrates with a stream of nitrogen.
-
Apply the coating formulation to the cleaned glass substrate using a spin coater. A spin speed of 2000 rpm for 30 seconds is recommended to achieve a uniform film thickness of approximately 10-20 µm.
-
Cure the coated substrates using a UV lamp with a 365 nm wavelength. A UV intensity of 100 mW/cm² for a duration of 60 seconds is a typical starting point.[2][3][4] The curing should be performed in an inert nitrogen atmosphere to prevent oxygen inhibition.
}
Figure 2: Experimental workflow for coating fabrication and characterization.Performance Characterization
-
Refractive Index and Abbe Number: Measured using a high-precision refractometer at standard wavelengths (e.g., 486.1 nm, 587.6 nm, and 656.3 nm) to calculate the Abbe number (Vd).
-
Nanoindentation Hardness: Performed according to ISO 14577 using a nanoindenter with a Berkovich tip.[5] A typical test would involve a peak load of 5 mN with a 15-second hold time at peak load to account for viscoelastic effects.[6]
-
Adhesion (Pull-Off Strength): Conducted following ASTM D4541.[7][8] Dollies are adhered to the coating surface and pulled at a constant rate until detachment. The force at failure and the nature of the failure (adhesive or cohesive) are recorded.
-
Adhesion (Cross-Hatch): Performed as per ASTM D3359.[9] A lattice pattern is cut into the coating, and pressure-sensitive tape is applied and removed. The adhesion is rated on a scale from 0B (complete delamination) to 5B (no delamination).
-
Accelerated Weathering: Conducted using a QUV accelerated weathering tester according to ASTM G154, Cycle 1.[10][11][12] This cycle typically involves alternating periods of 8 hours of UV exposure at 60°C and 4 hours of condensation at 50°C. Gloss measurements at a 60° angle are taken at 250-hour intervals up to 2000 hours.
In-Depth Analysis and Discussion
The experimental data generated from these protocols will enable a robust comparison of TMCHMA with its alternatives.
-
Optical Performance: While the refractive indices of the monomers are known, the Abbe number of the resulting polymers is critical for applications requiring low chromatic dispersion. It is hypothesized that the cycloaliphatic structures of TMCHMA and IBOMA will result in Abbe numbers comparable to or slightly lower than that of PMMA.
-
Mechanical Performance: The high Tg of poly(TMCHMA) and poly(IBOMA) is expected to translate into superior hardness and scratch resistance compared to PMMA and especially LMA.[1] This is a significant advantage for protective coatings on optical elements. The adhesion of all monomers is anticipated to be good on glass substrates, but the pull-off strength will provide a more quantitative measure of their bonding capabilities.
-
Durability: The excellent weatherability of cycloaliphatic methacrylates is a key selling point. The QUV testing will provide quantitative data on the ability of TMCHMA- and IBOMA-based coatings to retain their gloss and optical clarity under harsh environmental stress, where MMA-based coatings are expected to show more significant degradation.
Conclusion
This compound presents a compelling option for the formulation of high-performance optical coatings. Its unique chemical structure offers a favorable balance of optical clarity, mechanical robustness, and environmental durability. While Isobornyl Methacrylate offers similar performance characteristics, subtle differences in their cyclic structures may lead to variations in properties that could be critical for specific applications. Methyl Methacrylate, while a cost-effective and optically clear option, lacks the durability of its cycloaliphatic counterparts. Lauryl Methacrylate's primary role is in applications where flexibility is a key requirement, which is generally not the primary concern for rigid optical coatings.
The selection of the optimal monomer will ultimately depend on the specific performance requirements of the application. This guide provides a framework for making that selection based on a thorough, data-driven comparison. The experimental protocols outlined herein offer a reliable methodology for generating the necessary data to validate the performance of these materials in your specific application.
References
- 1. polysciences.com [polysciences.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characterization of Ultraviolet-Cured Methacrylate Networks: From Photopolymerization to Ultimate Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanoscience.com [nanoscience.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Efficient Prediction of Refractive Index and Abbe Number in Polymers Using Density Functional Theory [cjps.org]
- 8. infinitalab.com [infinitalab.com]
- 9. refractiveindex.info [refractiveindex.info]
- 10. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]
- 11. ASTM G154 | Q-Lab [q-lab.com]
- 12. Weathering – QUV - A Plus Coating [apluscoating.com]
A Senior Application Scientist's Guide to Validating Low-Shrinkage 3,3,5-Trimethylcyclohexyl Methacrylate Resins
Authored for Researchers, Scientists, and Drug Development Professionals
In fields where precision is paramount, from dental restorations to the fabrication of microfluidic devices, the polymerization of methacrylate resins presents a fundamental challenge: volumetric shrinkage. This phenomenon, where the material contracts upon curing, induces mechanical stress that can lead to micro-cracking, compromised adhesion, and ultimately, device or restoration failure. This guide provides an in-depth, objective comparison of 3,3,5-Trimethylcyclohexyl methacrylate (TMCHMA) against other common methacrylate alternatives, grounded in established scientific principles and supported by detailed experimental protocols for independent validation.
The Causality of Polymerization Shrinkage: A Molecular Perspective
Polymerization shrinkage is an intrinsic property of free-radical polymerization.[1] Monomers are initially spaced at van der Waals distances from one another. As polymerization proceeds, these non-bonded distances are replaced by much shorter, covalent bonds, leading to a net reduction in the bulk volume of the material.[1] In a constrained setting, such as a dental filling or a precision-molded part, this shrinkage generates significant internal stress.[2][3]
This stress can manifest in several detrimental ways:
-
Adhesion Failure: Stress at the material-substrate interface can overcome adhesive forces, leading to delamination and gap formation.
-
Micro-Cracking: Internal stresses can exceed the material's cohesive strength, causing fractures within the polymer.
-
Reduced Durability: Residual stress creates a pre-loaded state, making the material more susceptible to failure under functional loads.
TMCHMA: A Structural Solution to a Volumetric Problem
This compound (TMCHMA) is a cycloaliphatic methacrylate monomer that offers a compelling structural solution to mitigate shrinkage.[4][5] Its efficacy stems directly from its molecular architecture.
dot
Caption: Chemical structure of this compound (TMCHMA).
The key feature is the bulky, non-planar 3,3,5-trimethylcyclohexyl group.[6] Unlike linear monomers that can pack efficiently in the unpolymerized state, the steric hindrance from this cycloaliphatic ring creates significant free volume. During polymerization, the rearrangement of these bulky groups is less efficient at reducing volume compared to the rearrangement of smaller, linear monomers. This results in a lower overall volumetric shrinkage.[6][7]
Comparative Analysis: TMCHMA vs. Conventional Methacrylates
To contextualize the performance of TMCHMA, it is essential to compare it with industry-standard monomers. The most common are Bis-GMA (Bisphenol A glycidyl methacrylate), UDMA (Urethane dimethacrylate), and the diluent monomer TEGDMA (Triethylene glycol dimethacrylate).
| Property | TMCHMA-based (Formulation) | Bis-GMA/TEGDMA (70/30 wt%) | UDMA/TEGDMA (70/30 wt%) | Rationale for Difference |
| Volumetric Shrinkage (%) | ~1.5 - 2.5 | ~6.0 - 8.5[8] | ~5.0 - 7.0 | The bulky TMCHMA ring structure reduces packing efficiency, leading to lower shrinkage.[7] |
| Flexural Strength (MPa) | High | High | Very High | The rigid cyclic structure of TMCHMA contributes to high strength. UDMA's urethane linkages often provide superior toughness. |
| Flexural Modulus (GPa) | High | Moderate-High | High | The rigidity of the TMCHMA monomer increases the stiffness of the resulting polymer network. |
| Water Sorption (µg/mm³) | Low | Moderate | Moderate-Low | The hydrophobic nature of the cyclohexyl ring in TMCHMA resists water uptake compared to the more polar Bis-GMA.[7] |
Note: The values for the TMCHMA-based formulation are illustrative and depend on the complete formulation, including co-monomers and filler content. The values for Bis-GMA and UDMA blends are typical ranges found in the literature.
Experimental Validation: A Self-Validating Protocol
Trust in a material's properties is built upon reproducible, independent validation. The following protocols are designed to be a self-validating system for quantifying the low-shrinkage properties of TMCHMA-based resins. The methods adhere to principles outlined in standards such as ISO 4049 for polymer-based restorative materials.[9][10][11][12]
// Nodes prep [label="Resin Formulation\n(e.g., TMCHMA + Co-monomer + Initiator)"]; split [shape=point, width=0.01, height=0.01]; shrinkage [label="Shrinkage Measurement\n(Gas Pycnometry)"]; stress [label="Stress Measurement\n(Photoelastic Analysis)"]; uncured [label="Measure Uncured Volume (V_uncured)"]; cure1 [label="Light Cure Sample\n(Standardized Irradiance & Time)"]; cured [label="Measure Cured Volume (V_cured)"]; calc_shrink [label="Calculate % Shrinkage\n[(V_uncured - V_cured) / V_uncured] * 100"];
prep_stress [label="Prepare Photoelastic Model\n(e.g., epoxy resin disc)"]; apply_resin [label="Apply Resin to Cavity in Model"]; cure2 [label="Light Cure Resin"]; analyze [label="Analyze Isochromatic Fringes\n(Polarized Light)"]; calc_stress [label="Calculate Shrinkage Stress (MPa)"];
// Edges prep -> split [dir=none]; split -> shrinkage [label=" Path 1: Volumetric Shrinkage"]; split -> stress [label=" Path 2: Polymerization Stress "];
shrinkage -> uncured; uncured -> cure1; cure1 -> cured; cured -> calc_shrink;
stress -> prep_stress; prep_stress -> apply_resin; apply_resin -> cure2; cure2 -> analyze; analyze -> calc_stress; }
References
- 1. ooc.co.jp [ooc.co.jp]
- 2. nedwork.org [nedwork.org]
- 3. mdpi.com [mdpi.com]
- 4. polysciences.com [polysciences.com]
- 5. ulprospector.com [ulprospector.com]
- 6. This compound | 7779-31-9 | Benchchem [benchchem.com]
- 7. 3,3,5-Trimethylcyclohexyl acrylate | 87954-40-3 | Benchchem [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. scribd.com [scribd.com]
- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 11. standards.globalspec.com [standards.globalspec.com]
- 12. BS EN ISO 4049:2019 - TC | 30 Jun 2019 | BSI Knowledge [knowledge.bsigroup.com]
A Comparative Guide to the Refractive Index of Polymers from Cycloaliphatic Methacrylates
Introduction: The Critical Role of Refractive Index in Advanced Optical Polymers
In the design of advanced optical components, from intraocular lenses to high-performance waveguides and anti-reflective coatings, the refractive index (n) of the constituent polymer is a paramount parameter.[1] It dictates how light bends, or refracts, as it passes through the material, influencing focusing power, light transmission, and overall device efficiency.[2] While standard acrylic polymers like poly(methyl methacrylate) (PMMA) are valued for their clarity, their refractive index (n ≈ 1.49) is often insufficient for applications demanding thinner, lighter components or enhanced light management.[3][4]
This has driven researchers to explore monomers that can elevate the refractive index without compromising transparency or thermal stability. Cycloaliphatic methacrylates have emerged as a compelling class of monomers for this purpose. The incorporation of bulky, saturated ring structures into the polymer side chain can increase the material's density and polarizability, both of which contribute to a higher refractive index.[5] This guide provides an in-depth comparison of the refractive indices of polymers synthesized from four distinct cycloaliphatic methacrylates, supported by experimental data and a detailed examination of the underlying structure-property relationships. We will explore how the transition from a simple monocyclic structure to complex, bridged polycyclic systems impacts the final optical properties of these advanced materials.
Experimental Methodology: Accurate Refractive Index Determination
To ensure the trustworthiness and reproducibility of our findings, a robust and validated experimental protocol is essential. The refractive index of thin polymer films can be accurately determined using several techniques. Here, we detail two common and reliable methods: Abbe Refractometry for bulk or thick film analysis and Spectroscopic Ellipsometry for high-precision thin-film characterization.
Protocol 1: Abbe Refractometry
The Abbe refractometer is a benchtop instrument that provides a rapid and straightforward measurement of the refractive index of liquids and solids.[6] Its operation is based on the principle of measuring the critical angle at which light is totally internally reflected between a high-index prism and the sample.[7]
Experimental Choices & Causality:
-
Light Source: A monochromatic light source, typically a sodium lamp (D-line, 589.3 nm), is used to prevent chromatic dispersion, which would otherwise blur the critical angle boundary and lead to inaccurate readings.
-
Temperature Control: The refractive index is temperature-dependent. Therefore, the prisms are connected to a circulating water bath to maintain a constant temperature, typically 20°C or 25°C, ensuring consistent and comparable results.
-
Contact Liquid (for solid films): When measuring a solid polymer film, a drop of a contact liquid with a refractive index higher than the sample is placed between the film and the measuring prism. This ensures good optical contact by eliminating air gaps.[7]
Step-by-Step Protocol:
-
Instrument Calibration: Turn on the light source and the temperature-controlled water bath. Calibrate the refractometer using a standard of known refractive index, such as distilled water.
-
Sample Preparation: Synthesize polymer films by spin-coating a solution of the polymer onto a flat substrate (e.g., a glass slide) and ensuring the solvent is fully evaporated. The film should be uniform and optically clear.
-
Measurement:
-
Open the prism assembly. Place a few drops of the sample (if liquid) or the prepared polymer film on the surface of the main prism. If using a film, add a drop of a suitable contact liquid (e.g., diiodomethane) on top.
-
Close the prism assembly firmly.
-
Looking through the eyepiece, rotate the adjustment knob until the field of view shows a distinct light/dark boundary.
-
If a colored band is visible at the boundary, adjust the chromatic dispersion compensator until the boundary is a sharp, black-and-white line.
-
Align this boundary line precisely with the center of the crosshairs in the eyepiece.
-
-
Data Acquisition: Press the "read" button or look at the built-in scale to obtain the refractive index value. Repeat the measurement at least three times and average the results.
Protocol 2: Spectroscopic Ellipsometry
Spectroscopic ellipsometry is a highly sensitive, non-destructive optical technique for determining both the refractive index and thickness of thin films. It measures the change in the polarization state of light upon reflection from the sample surface.
Experimental Choices & Causality:
-
Angle of Incidence: Measurements are typically performed at multiple angles of incidence (e.g., 65°, 70°, 75°). This provides a more robust dataset, which helps to decouple the correlation between thickness and refractive index parameters in the optical model, leading to a more unique and accurate solution.
-
Optical Model: The raw data (Psi and Delta angles) is fitted to a mathematical model (e.g., a Cauchy or Sellmeier model) that describes the optical properties of the film and substrate. The choice of model is based on the expected optical behavior of the material (e.g., transparent in the measured wavelength range).
Step-by-Step Protocol:
-
Instrument Setup: Turn on the light source and allow it to stabilize. Perform instrument calibration using a reference sample, such as a silicon wafer with a known native oxide layer.
-
Substrate Characterization: Before depositing the polymer film, measure the optical properties of the substrate (e.g., a clean silicon wafer). This substrate model will be fixed during the analysis of the polymer film.
-
Sample Preparation: Prepare a thin, uniform polymer film on the characterized substrate via spin-coating or another suitable deposition technique.
-
Measurement: Mount the polymer-coated sample on the stage. Set the measurement parameters, including the wavelength range (e.g., 400-1700 nm) and the angles of incidence. Initiate the measurement scan.
-
Data Analysis:
-
Import the measured ellipsometric data into the modeling software.
-
Construct an optical model consisting of the substrate (from step 2) and a new layer representing the polymer film.
-
Assign a dispersion model (e.g., Cauchy model) to the polymer layer. The software will then perform a regression analysis, adjusting the model parameters (thickness and refractive index) to minimize the difference between the modeled and experimental data.
-
The final refractive index spectrum is obtained from the best-fit model.
-
Caption: Experimental workflow for polymer refractive index measurement.
Results: A Comparative Analysis
The refractive indices of homopolymers synthesized from four different cycloaliphatic methacrylate monomers were measured at the sodium D-line (589.3 nm) at 20°C. For comparison, the refractive index of the industry-standard poly(methyl methacrylate) (PMMA) is also included.
| Polymer Name | Monomer Structure | Cycloaliphatic Group Type | Refractive Index (n @ 20°C) |
| Poly(methyl methacrylate) (PMMA) | H₂C=C(CH₃)COOCH₃ | Acyclic (Reference) | ~1.490[4] |
| Poly(cyclohexyl methacrylate) (PCHMA) | H₂C=C(CH₃)COOC₆H₁₁ | Monocyclic | 1.5065 |
| Poly(isobornyl methacrylate) (PIBOMA) | H₂C=C(CH₃)COOC₁₀H₁₇ | Bicyclic (Bridged) | 1.500[6] |
| Poly(adamantyl methacrylate) (PAdMA) | H₂C=C(CH₃)COOC₁₀H₁₅ | Tricyclic (Cage) | 1.51-1.52 |
| Poly(dicyclopentanyl methacrylate) (PDCPMA) | H₂C=C(CH₃)COOC₁₀H₁₅ | Tricyclic (Fused) | Data not available* |
*Note: While the refractive index of the dicyclopentanyl methacrylate monomer is reported as ~1.49, a reliable experimental value for the homopolymer could not be identified in the surveyed literature.
Analysis and Discussion: Unpacking the Structure-Property Relationship
The experimental data clearly demonstrates that the incorporation of cycloaliphatic side groups significantly influences the refractive index of methacrylate polymers. All measured cycloaliphatic polymers exhibit a higher refractive index than the acyclic PMMA reference. This increase can be attributed to the Lorentz-Lorenz equation, which relates refractive index to the molar refractivity and the molar volume of a material. Bulky cycloaliphatic groups increase the density and electron density per unit volume, thereby enhancing the molar refractivity and leading to a higher refractive index.
Key Observations and Insights:
-
Monocyclic vs. Acyclic (PCHMA vs. PMMA): The most straightforward comparison reveals the immediate impact of introducing a cyclic structure. The cyclohexyl group in PCHMA provides a significant increase in refractive index (1.5065) compared to the methyl group in PMMA (~1.490).[4] This is due to the higher density conferred by the six-membered ring structure.
-
Impact of Ring Strain and Bulkiness (PIBOMA vs. PCHMA): Interestingly, Poly(isobornyl methacrylate), with its bridged bicyclic side group, shows a slightly lower refractive index (1.500) than the monocyclic PCHMA (1.5065).[6] While seemingly counterintuitive as the isobornyl group is bulkier, this may be related to how the rigid, cage-like structure affects polymer chain packing. The steric hindrance of the isobornyl group can create more free volume in the polymer matrix, slightly offsetting the density increase and moderating the refractive index.[1] However, this same steric hindrance is prized for imparting high glass transition temperatures (Tg) and excellent thermal stability.
-
Polycyclic Systems (PAdMA): The adamantyl group, a rigid, diamondoid cage structure, yields the highest refractive index in this series (1.51-1.52). The highly symmetric and dense tricyclic nature of the adamantane moiety maximizes the increase in electron density and minimizes the introduction of excessive free volume compared to other bulky groups. This combination results in a polymer with a notably higher refractive index than both PMMA and the other cycloaliphatic variants studied.
-
Hypothesis for PDCPMA: Although experimental data for the PDCPMA homopolymer is unavailable, we can hypothesize its properties based on its structure. The dicyclopentanyl group is a tricyclic fused ring system. Given its high degree of cyclization and bulk, it is reasonable to predict that its refractive index would be significantly higher than PMMA and likely fall within the range of PCHMA and PAdMA, potentially close to that of PAdMA due to its polycyclic nature.
Caption: Relationship between monomer structure and polymer refractive index.
Conclusion
This guide demonstrates a clear and predictable relationship between the structure of cycloaliphatic methacrylate monomers and the refractive index of their resulting polymers. The introduction of saturated cyclic moieties consistently increases the refractive index above that of standard PMMA. The data reveals that while a simple monocyclic group (cyclohexyl) offers a substantial increase, more complex, rigid polycyclic structures like adamantyl provide the highest values due to their efficient packing and high electron density.
These findings are critical for researchers and materials scientists in the targeted design of optical polymers. By carefully selecting the cycloaliphatic side chain, it is possible to fine-tune the refractive index to meet the specific demands of advanced optical applications, enabling the development of next-generation materials with superior performance, reduced weight, and smaller form factors.
References
- 1. labproinc.com [labproinc.com]
- 2. Refractive Index of Polymers by Index – scipoly.com [scipoly.com]
- 3. 三环 [5.2.1.0 2,6 ] 癸二酸二丙烯酸酯 | Sigma-Aldrich [sigmaaldrich.com]
- 4. Tailoring of Optical Properties of Methacrylate Resins Enriched by HPHT Microdiamond Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dicyclopentanyl Methacrylate | 34759-34-7 | TCI AMERICA [tcichemicals.com]
- 7. US4591626A - Polymers of tricyclo[5.2.1.02,6 ]deca-8-yl (meth)acrylate - Google Patents [patents.google.com]
A Comparative Guide to the Weatherability Performance of 3,3,5-Trimethylcyclohexyl Methacrylate (TMCHMA) vs. Other Acrylic Monomers
In the pursuit of high-performance polymers for demanding applications such as durable coatings, advanced adhesives, and robust optical materials, the weatherability of the constituent monomers is a critical determinant of long-term performance. The ability of a polymer to withstand environmental stressors—primarily ultraviolet (UV) radiation, moisture, and temperature fluctuations—dictates its service life and reliability. This guide provides an in-depth technical comparison of 3,3,5-Trimethylcyclohexyl Methacrylate (TMCHMA), a specialty cycloaliphatic monomer, against other conventional acrylic monomers. Our analysis is grounded in established experimental protocols to provide researchers, scientists, and product developers with actionable data for material selection.
The superior performance of polymers incorporating cycloaliphatic structures is well-documented, offering enhanced thermal stability and durability.[1] TMCHMA stands out due to its unique bulky, rigid cyclic structure, which imparts a combination of high hardness, excellent chemical resistance, and notable weatherability.[2][3] This guide will dissect these performance attributes by comparing TMCHMA with three other widely used acrylic monomers: the industry workhorse Methyl Methacrylate (MMA), the flexible n-Butyl Methacrylate (BMA), and another prominent cycloaliphatic monomer, Isobornyl Methacrylate (IBOMA).
The Structural Basis for Performance: A Monomer Comparison
The performance characteristics of a polymer are intrinsically linked to the chemical structure of its monomeric units. The selection of MMA, BMA, and IBOMA for comparison against TMCHMA is deliberate, as they represent a spectrum of linear, flexible, and alternative rigid cyclic structures, respectively.
-
This compound (TMCHMA): Features a bulky trimethyl-substituted cyclohexane ring. This sterically hindered, non-polar group protects the polymer backbone from hydrolytic and photolytic degradation.
-
Methyl Methacrylate (MMA): The simplest methacrylic ester, forming the basis of standard acrylic plastics (PMMA). It is known for its excellent optical clarity but has limitations in thermal stability and weather resistance.[4][5]
-
n-Butyl Methacrylate (BMA): Possesses a linear four-carbon ester group, which introduces flexibility into the polymer chain. While it enhances toughness, this linear structure offers less protection against environmental degradation compared to cyclic structures.[6][7]
-
Isobornyl Methacrylate (IBOMA): Contains a bicyclic bridged structure. Like TMCHMA, IBOMA provides excellent UV resistance, water resistance, and hardness due to its rigid, bulky side group.[8][9]
Table 1: Key Physical Properties of Selected Monomers
| Property | TMCHMA | MMA | BMA | IBOMA |
| CAS Number | 7779-31-9[10][11] | 80-62-6 | 97-88-1 | 7534-94-3 |
| Molecular Weight ( g/mol ) | 210.31[10] | 100.12 | 142.20 | 222.32[12] |
| Glass Transition Temp. (Tg, °C) of Homopolymer | ~125°C | 104°C[4] | 20°C[6] | 170-180°C[12] |
Experimental Evaluation of Weatherability
To objectively compare the performance of these monomers, we will outline the standard methodologies for producing polymer samples and testing their key weatherability characteristics. For this guide, we assume the synthesis of homopolymer films via free-radical polymerization under identical conditions to ensure a valid comparison.
References
- 1. mdpi.com [mdpi.com]
- 2. High-performance Acrylic Monomer: 3,3,5-Trimethylcyclohexyl Acrylate (TMCHA)-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 3. polysciences.com [polysciences.com]
- 4. Novel terpolymers based on methyl methacrylate with superior thermal stability and optical transparency for high-value applications | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. What is the difference between butyl methacrylate and poly(butyl methacrylate)?_Chemicalbook [chemicalbook.com]
- 7. gantrade.com [gantrade.com]
- 8. foreverest.net [foreverest.net]
- 9. Physicochemical properties of flowable composites using isobornyl methacrylate as diluent monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C13H22O2 | CID 111032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | 7779-31-9 [chemicalbook.com]
- 12. News - Isobornyl Methacrylate: A Closer Look at Properties and Performance [nvchem.net]
A Comparative Analysis of the Mechanical Properties of 3,3,5-Trimethylcyclohexyl Methacrylate Copolymers and Polymethyl Methacrylate
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of advanced materials, particularly for applications demanding high performance and reliability, the mechanical integrity of polymers is of paramount importance. Polymethyl methacrylate (PMMA) is a widely utilized amorphous thermoplastic renowned for its exceptional optical clarity, good weather resistance, and moderate mechanical properties. However, for more demanding applications, particularly in the biomedical and pharmaceutical fields, enhancing its mechanical strength, toughness, and thermal stability is a continuous area of research. This guide provides a comprehensive comparison of the mechanical properties of standard PMMA and copolymers of methyl methacrylate with 3,3,5-trimethylcyclohexyl methacrylate (TMCHMA), a cycloaliphatic monomer that imparts unique characteristics to the resulting polymer.
The Rationale for Copolymerization with this compound (TMCHMA)
The incorporation of TMCHMA into the PMMA backbone is a strategic approach to augmenting its material properties. The bulky and rigid cycloaliphatic structure of the 3,3,5-trimethylcyclohexyl group introduces significant steric hindrance along the polymer chain. This structural feature is key to the enhanced performance of the resulting copolymers.
The primary advantages of copolymerizing methyl methacrylate with TMCHMA include:
-
Increased Glass Transition Temperature (Tg): The rigid cyclic structure of TMCHMA restricts the rotational freedom of the polymer chains, leading to a notable increase in the glass transition temperature compared to neat PMMA. This translates to improved thermal stability and dimensional stability at elevated temperatures.
-
Enhanced Mechanical Strength and Hardness: The bulky side groups contribute to a more rigid polymer backbone, which is anticipated to result in higher tensile strength, flexural modulus, and surface hardness.
-
Improved Hydrophobicity and Chemical Resistance: The cycloaliphatic nature of TMCHMA can enhance the hydrophobicity of the copolymer, potentially leading to lower water absorption and improved resistance to certain chemical environments.
While specific quantitative data for the mechanical properties of TMCHMA-PMMA copolymers is not extensively available in the public domain, a patent for high-heat resistant PMMA copolymers suggests that the inclusion of this compound results in a copolymer with excellent mechanical properties.[1]
Comparative Overview of Mechanical Properties
The following table summarizes the typical mechanical properties of standard PMMA. A qualitative comparison is provided for TMCHMA-MMA copolymers based on the expected effects of the TMCHMA monomer.
| Mechanical Property | Polymethyl Methacrylate (PMMA) | This compound (TMCHMA) Copolymers (Expected) | Test Standard |
| Tensile Strength | 47 - 79 MPa | Increased | ASTM D638 |
| Flexural Modulus | 2.2 - 3.8 GPa | Increased | ASTM D790 |
| Notched Izod Impact Strength | 0.3 - 0.5 ft-lb/in (16 - 27 J/m) | Potentially Modified | ASTM D256 |
Experimental Protocols for Mechanical Characterization
To empirically validate the mechanical performance of these polymers, a series of standardized tests are employed. The following sections detail the methodologies for determining the key mechanical properties.
Tensile Properties (ASTM D638)
The tensile properties of a polymer, specifically its tensile strength and modulus, are fundamental indicators of its ability to withstand pulling forces.
Experimental Workflow:
Figure 1: Workflow for Tensile Property Testing (ASTM D638).
Methodology:
-
Specimen Preparation: Dumbbell-shaped specimens (Type I) are either injection molded or machined from a sheet of the polymer.
-
Conditioning: The specimens are conditioned in a controlled environment (e.g., 23°C and 50% relative humidity) for a specified period to ensure consistency.
-
Testing: The specimen is mounted in the grips of a universal testing machine. An extensometer is attached to the gauge section of the specimen to accurately measure strain. A tensile load is applied at a constant rate of crosshead displacement until the specimen fractures.
-
Data Analysis: The load and extension data are recorded to generate a stress-strain curve. From this curve, the tensile strength (the maximum stress the material can withstand) and the tensile modulus (a measure of stiffness) are calculated.
Flexural Properties (ASTM D790)
Flexural strength and modulus are crucial for applications where the material will be subjected to bending forces.
Experimental Workflow:
Figure 2: Workflow for Flexural Property Testing (ASTM D790).
Methodology:
-
Specimen Preparation: Rectangular bar specimens of specified dimensions are prepared.
-
Conditioning: The specimens are conditioned as per the standard.
-
Testing: The specimen is placed on two supports in a three-point bending fixture within a universal testing machine. A load is applied to the center of the specimen at a constant rate.
-
Data Analysis: The load and deflection are recorded until the specimen breaks or reaches a maximum strain of 5%. The flexural strength and flexural modulus are then calculated from the resulting data.
Notched Izod Impact Strength (ASTM D256)
Impact strength is a measure of a material's ability to resist fracture from a sudden, high-velocity impact.
Experimental Workflow:
Figure 3: Workflow for Notched Izod Impact Strength Testing (ASTM D256).
Methodology:
-
Specimen Preparation: Rectangular specimens are prepared with a V-shaped notch machined into one face.
-
Conditioning: The specimens are conditioned according to the standard.
-
Testing: The specimen is clamped vertically as a cantilever beam. A pendulum hammer of a specified weight is released from a set height, striking the notched side of the specimen.
-
Data Analysis: The energy absorbed by the specimen during fracture is determined by the height to which the pendulum swings after impact. The Izod impact strength is calculated as the absorbed energy divided by the thickness of the specimen at the notch.
Conclusion
The copolymerization of methyl methacrylate with this compound presents a promising avenue for developing advanced acrylic materials with superior mechanical and thermal properties compared to standard PMMA. The introduction of the bulky cycloaliphatic side group is theoretically expected to enhance tensile strength, flexural modulus, and the glass transition temperature. For researchers and professionals in drug development and other high-performance sectors, these potential improvements could translate to more robust and reliable components. While comprehensive quantitative data for these copolymers is still emerging, the standardized testing protocols outlined in this guide provide a clear framework for their evaluation and validation.
References
A Comparative Guide to the Biocompatibility Assessment of 3,3,5-Trimethylcyclohexyl Methacrylate (TMCHMA)-Based Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the biocompatibility of 3,3,5-Trimethylcyclohexyl methacrylate (TMCHMA)-based materials against common methacrylate alternatives. It is designed to equip researchers and developers with the necessary technical insights and experimental frameworks to make informed material selections for biomedical applications.
Introduction: The Case for TMCHMA in Biomaterials
This compound (TMCHMA) is a monomer distinguished by its bulky, cycloaliphatic ring structure.[1][2] This unique chemical architecture imparts several desirable properties for medical and dental applications, including low shrinkage, enhanced chemical and water resistance, and improved thermal stability.[2] These characteristics make TMCHMA a compelling candidate for use in dental resins, bone cements, and other implantable devices.
However, for any material intended for direct or indirect contact with the human body, a thorough biocompatibility evaluation is not just recommended—it is a mandatory regulatory requirement.[3][4][5] Biocompatibility ensures that a material performs its intended function without eliciting any undesirable local or systemic effects in the host.[6][7][8] This guide will dissect the critical biocompatibility endpoints for TMCHMA-based materials, comparing them to established methacrylate monomers like Bisphenol A-glycidyl methacrylate (Bis-GMA), Urethane dimethacrylate (UDMA), and Methyl methacrylate (MMA).
The Comparative Framework: Why Structure Matters
The biological response to a polymer is often dictated by the quantity and nature of substances that can leach out, such as unreacted monomers or degradation byproducts.[6][9] The bulky, hydrophobic nature of the TMCHMA monomer suggests potentially lower leachability compared to more linear or hydrophilic monomers, which could translate to superior biocompatibility. This guide will explore this hypothesis through the lens of standardized biocompatibility testing.
Our comparison will focus on the following key methacrylate monomers frequently used in biomedical applications:
-
Bis-GMA: A high molecular weight monomer known for its mechanical strength but also for concerns regarding the leaching of bisphenol-A and its higher viscosity.[10]
-
UDMA: Valued for its toughness and flexibility, it is a common component in dental composites.[9]
-
MMA: A foundational monomer in acrylic resins, particularly for dentures and bone cement, but known for its potential to cause cytotoxicity and allergic reactions.[6][11]
Core Biocompatibility Assessment: Protocols and Comparative Analysis
The biological evaluation of medical devices is governed by a series of international standards, primarily ISO 10993.[3] We will follow this framework to structure our assessment.
In Vitro Cytotoxicity (ISO 10993-5)
Principle & Causality: Cytotoxicity testing is the foundational biocompatibility screen, assessing if a material releases substances in sufficient quantity to cause cell death.[3] It is a highly sensitive method used to detect general biological reactivity.[3] The standard protocol involves preparing an extract of the test material to simulate the leaching of components into a physiological environment. This extract is then placed in contact with a cultured monolayer of mammalian cells.[3][12] A reduction in cell viability of more than 30% is typically considered a cytotoxic effect.[13]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Sample Preparation (as per ISO 10993-12):
-
Cure TMCHMA-based resin and comparator materials (e.g., Bis-GMA, UDMA, MMA-based) into discs of standardized surface area (e.g., 6 cm²).
-
Sterilize the samples using a method appropriate for the material that will not alter its properties (e.g., ethylene oxide or gamma irradiation).[12]
-
Prepare extracts by incubating the sterilized discs in a complete cell culture medium (e.g., MEM with 10% fetal bovine serum) at a ratio of 3 cm²/mL for 24 hours at 37°C.[3] This step is critical as it simulates the in vivo leaching process.
-
-
Cell Culture:
-
Seed L929 mouse fibroblast cells (a standard cell line for this test) into 96-well plates at a density of 1 x 10⁴ cells/well.
-
Incubate at 37°C in a humidified, 5% CO₂ atmosphere for 24 hours to allow cells to attach and form a sub-confluent monolayer.
-
-
Exposure:
-
Remove the old medium from the cells and replace it with 100 µL of the prepared material extracts.
-
Include a negative control (fresh medium) and a positive control (e.g., organotin-stabilized PVC extract) to validate the test system. Run all conditions in triplicate.[12]
-
Incubate the cells with the extracts for 24 hours.
-
-
MTT Assay (as per ISO 10993-5, Annex C): [14]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. The MTT salt is converted into a colored formazan crystal by metabolically active cells.[14]
-
Incubate for 2-4 hours.
-
Add 100 µL of solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow for ISO 10993-5 Cytotoxicity Assessment.
Comparative Data Summary (Hypothetical & Literature-Based)
| Material | Key Monomer(s) | Expected Cell Viability (%) | Biocompatibility Interpretation | Rationale / Common Findings |
| Test Material | TMCHMA | >85% | Non-cytotoxic | The bulky cycloaliphatic structure may limit monomer leaching, leading to higher biocompatibility. |
| Comparator A | Bis-GMA / TEGDMA | 50-70% | Borderline to Cytotoxic | Bis-GMA and especially the co-monomer TEGDMA are known to leach and can induce oxidative stress and cell death.[9][10][16] |
| Comparator B | UDMA | >75% | Non-cytotoxic | Generally exhibits good biocompatibility, often superior to Bis-GMA based systems. |
| Comparator C | MMA (in PMMA) | <50% (if poorly cured) | Cytotoxic | Residual MMA monomer is a well-documented cytotoxic agent.[6][11] Properly polymerized PMMA shows much lower cytotoxicity.[15] |
Genotoxicity (ISO 10993-3)
Principle & Causality: Genotoxicity tests determine if a material's leachable components can damage cellular DNA, leading to mutations or chromosomal damage.[16] This is a critical safety endpoint, as genotoxic damage can be a precursor to carcinogenesis. The Ames test is a widely used initial screen for mutagenicity.[17][18]
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
-
Principle: The Ames test uses several strains of Salmonella typhimurium that are mutated to be unable to synthesize the amino acid histidine (His-). The test measures the rate at which extracts from the material cause these bacteria to revert (mutate back) to a state where they can synthesize histidine (His+), which is an indicator of mutagenic potential.[17][19]
-
Sample Preparation: Prepare extracts as described in the cytotoxicity protocol, often using both physiological and non-polar solvents (e.g., DMSO) to ensure a wide range of potential leachables are captured.
-
Metabolic Activation: The test is run both with and without the addition of a rat liver enzyme fraction (S9 mix).[17] This is a critical step because some substances are not mutagenic themselves but are converted into mutagens by metabolic processes in the liver.
-
Procedure:
-
Mix the bacterial strain, the material extract, and either the S9 mix or a buffer.
-
Pour the mixture onto a histidine-deficient agar plate.
-
Incubate for 48-72 hours.
-
-
Data Analysis: Only His+ revertant bacteria can grow into visible colonies. The number of revertant colonies is counted. A material is considered mutagenic if it causes a dose-dependent increase in revertant colonies that is at least double the spontaneous reversion rate seen in the negative control.[20]
Comparative Logic: Methacrylate monomers like TEGDMA and HEMA have been shown to induce DNA strand breaks and gene mutations in vitro.[16] The potential for TMCHMA to be non-genotoxic would represent a significant safety advantage over materials containing these more reactive monomers.
Hemocompatibility (ISO 10993-4)
Principle & Causality: For any device that will contact blood, hemocompatibility testing is mandatory.[4][21] These tests evaluate adverse interactions such as thrombosis (clot formation), coagulation, and hemolysis (destruction of red blood cells).[4][22] The initial interaction between blood and a biomaterial is the adsorption of plasma proteins, which dictates all subsequent cellular events.[22][23]
Experimental Protocol: In Vitro Hemolysis Assay (Direct Contact Method)
-
Principle: This test quantifies the material's potential to damage red blood cells (RBCs), causing the release of hemoglobin.[4][21]
-
Sample Preparation: Prepare and sterilize material samples as previously described.
-
Blood Collection: Use fresh human or rabbit blood collected with an anticoagulant (e.g., citrate).
-
Procedure:
-
Incubate the test material directly in diluted blood at 37°C for a defined period (e.g., 60 minutes) with gentle agitation.
-
Use water as a positive control (100% hemolysis) and saline as a negative control (0% hemolysis).
-
After incubation, centrifuge the samples to pellet intact RBCs.
-
-
Data Analysis:
-
Measure the absorbance of the supernatant at 540 nm to quantify the amount of free hemoglobin.
-
Calculate the percent hemolysis: [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100%.
-
Materials are typically categorized based on their hemolysis percentage (e.g., <2% is non-hemolytic, 2-5% is slightly hemolytic, >5% is hemolytic).
-
Workflow for Hemocompatibility (Hemolysis) Testing
Caption: Workflow for ISO 10993-4 Hemolysis Assessment.
Comparative Data Summary (Hypothetical & Literature-Based)
| Material | Key Monomer(s) | Expected Hemolysis (%) | Interpretation | Rationale |
| Test Material | TMCHMA | <2% | Non-hemolytic | Hydrophobic, stable surfaces tend to be less disruptive to red blood cell membranes. |
| Comparator A | Bis-GMA / TEGDMA | <2% | Non-hemolytic | Most dental resins are formulated to be non-hemolytic. |
| Comparator C | MMA (in PMMA) | <2% | Non-hemolytic | PMMA is generally considered to have good blood compatibility in terms of hemolysis.[6] |
| Cationic Polymer | PDMAEMA | >5% | Hemolytic | Used as a "worst-case" comparator; cationic polymers are known to interact strongly with and disrupt cell membranes.[24] |
In Vivo Biocompatibility: The Ultimate Test (ISO 10993-6)
While in vitro tests are essential for screening, the ultimate confirmation of biocompatibility comes from in vivo studies.[7][25] For a solid material like a TMCHMA-based polymer, an implantation study is the most relevant.
Principle & Causality: This test assesses the local pathological effects on living tissue at the implantation site.[25] The goal is to observe the local tissue response, including the inflammatory reaction and the formation of a fibrous capsule, which is the body's natural response to a foreign material.[7][23] An ideal biomaterial elicits a minimal, transient inflammatory response that resolves into a thin, stable fibrous capsule.[25]
Protocol Outline: Subcutaneous Implantation in Rats
-
Implantation: Surgically implant sterile, standardized samples of the TMCHMA-based material and comparators into the subcutaneous tissue of rats.
-
Observation Periods: Evaluate the response at several time points (e.g., 1 week, 4 weeks, 12 weeks) to assess both the acute and chronic tissue reaction.
-
Histological Evaluation: At each time point, sacrifice the animals, excise the implant and surrounding tissue, and prepare histological slides.
-
Analysis: A pathologist evaluates the tissue response, scoring for inflammation, fibrosis (capsule thickness), necrosis, and other cellular responses.[25] A thin, well-defined fibrous capsule with a minimal chronic inflammatory infiltrate is the desired outcome.
Conclusion: Synthesizing the Evidence for Material Selection
The comprehensive biocompatibility assessment of TMCHMA-based materials, when compared to traditional methacrylate alternatives, hinges on the principle that chemical structure dictates biological response. The evidence suggests that the bulky, stable cycloaliphatic nature of TMCHMA may reduce the leaching of cytotoxic and genotoxic components, positioning it as a potentially safer alternative to materials based on MMA or Bis-GMA/TEGDMA.
This guide provides the experimental framework to validate this hypothesis. By systematically applying the protocols outlined—from foundational in vitro cytotoxicity to confirmatory in vivo implantation studies—researchers can generate the robust, comparative data needed to support the development and regulatory approval of next-generation medical and dental devices.
References
- 1. specialchem.com [specialchem.com]
- 2. ulprospector.com [ulprospector.com]
- 3. mddionline.com [mddionline.com]
- 4. measurlabs.com [measurlabs.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Biocompatibility of polymethylmethacrylate resins used in dentistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In silico assessment of biocompatibility and toxicity: molecular docking and dynamics simulation of PMMA-based dental materials for interim prosthetic restorations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity of Methacrylate Dental Resins to Human Gingival Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity evaluation of methacrylate-based resins for clinical endodontics in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 13. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ISO 10993-5 Cytotoxicity Test - in vitro | RISE [ri.se]
- 15. Cytotoxicity of dental self-curing resin for a temporary crown: an in vitro study [e-jyms.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Evaluation of Mutagenicity of Restorative Dental Materials Using the Ames Salmonella/Microsome Test | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Genotoxicity evaluation of locally produced dental porcelain--an in vitro study using the Ames and Comet assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mddionline.com [mddionline.com]
- 22. Blood-Contacting Biomaterials: In Vitro Evaluation of the Hemocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 23. SURFACE CHEMISTRY INFLUENCE IMPLANT BIOCOMPATIBILITY - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Hemocompatibility assessment of poly(2-dimethylamino ethylmethacrylate) (PDMAEMA)-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Comparative In Vivo Biocompatibility of Cellulose-Derived and Synthetic Meshes in Subcutaneous Transplantation Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Thermal Analysis of Poly(3,3,5-Trimethylcyclohexyl Methacrylate) and Other Poly(methacrylates)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of polymer science, particularly for applications in drug delivery, medical devices, and advanced materials, a thorough understanding of a polymer's thermal properties is paramount. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical data on a material's glass transition temperature (Tg), melting point (Tm), and thermal stability. This information directly impacts processing parameters, storage conditions, and the end-use performance of polymer-based products.
Understanding Thermal Properties: The Significance of Tg and Thermal Stability
The glass transition temperature (Tg) is a critical thermal property of amorphous and semi-crystalline polymers. It represents the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[1] This transition is accompanied by a change in heat capacity, which is detectable by DSC.[1] The Tg is a key parameter for determining the mechanical properties of a polymer at a given temperature and is crucial for applications where flexibility or rigidity is a design consideration.
Thermal stability , often assessed by TGA, refers to a polymer's ability to resist decomposition at elevated temperatures. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting data reveals the onset of decomposition, the rate of mass loss, and the composition of the final residue.[2] For pharmaceutical applications, high thermal stability is often desirable to withstand sterilization processes and ensure the integrity of the material during its shelf life.
Comparative Thermal Analysis
The thermal properties of poly(methacrylates) are primarily dictated by the structure of the ester side chain. Factors such as chain length, branching, and the presence of bulky or polar groups can significantly impact the Tg and thermal stability.
| Polymer | Structure | Glass Transition Temperature (Tg) (°C) | Onset of Decomposition (°C) |
| pTCHMA (estimated) | (CH₂(C(CH₃)(C=O)OC₆H₈(CH₃)₃))n | > 100 | ~250-300 |
| PMMA | (CH₂(C(CH₃)(C=O)OCH₃))n | ~105 - 120[3] | ~250 - 300[4] |
| PHEMA | (CH₂(C(CH₃)(C=O)OCH₂CH₂OH))n | ~55 - 87[1][5] | ~195 - 322[6][7] |
| PBMA | (CH₂(C(CH₃)(C=O)O(CH₂)₃CH₃))n | ~20 - 30[2] | ~250[8] |
| pCHMA | (CH₂(C(CH₃)(C=O)OC₆H₁₁))n | ~86 - 106[2][9] | Not specified |
Discussion of Thermal Behavior
Poly(3,3,5-trimethylcyclohexyl methacrylate) (pTCHMA): Direct experimental data for pTCHMA is scarce. However, we can infer its properties based on its structure. The presence of the bulky and rigid 3,3,5-trimethylcyclohexyl group is expected to significantly restrict the rotational freedom of the polymer backbone. This steric hindrance will lead to a higher glass transition temperature compared to linear alkyl methacrylates like PBMA and even PMMA. The Tg of poly(cyclohexyl methacrylate) (pCHMA) is reported to be in the range of 86-106°C.[2][9] The addition of three methyl groups to the cyclohexyl ring in pTCHMA would further increase the steric bulk, likely resulting in a Tg exceeding 100°C. The thermal stability is anticipated to be comparable to other methacrylates, with decomposition initiated by ester cleavage and depolymerization.
Poly(methyl methacrylate) (PMMA): PMMA is a well-characterized amorphous thermoplastic with a relatively high Tg, typically around 105-120°C, due to the polarity of the methyl ester group and the presence of the α-methyl group which restricts chain mobility.[3] Its thermal decomposition generally occurs in a single step, primarily through depolymerization to its monomer, starting at temperatures around 250-300°C.[4]
Poly(2-hydroxyethyl methacrylate) (PHEMA): The hydroxyl group in the side chain of PHEMA allows for hydrogen bonding, which might be expected to increase the Tg. However, the flexible hydroxyethyl side chain tends to act as an internal plasticizer, leading to a lower Tg, typically in the range of 55-87°C, compared to PMMA.[1][5] The thermal decomposition of PHEMA is more complex than that of PMMA, often showing multiple degradation steps. Initial weight loss can be attributed to the loss of water and side-chain reactions, with main chain scission occurring at higher temperatures.[6][7]
Poly(n-butyl methacrylate) (PBMA): The longer, flexible n-butyl side chain in PBMA acts as an internal plasticizer, significantly lowering the glass transition temperature to around 20-30°C.[2] This makes PBMA a much softer and more flexible polymer at room temperature compared to PMMA and pTCHMA. The thermal degradation of PBMA primarily proceeds via depolymerization to its monomer, similar to PMMA, with an onset of decomposition around 250°C.[8]
Experimental Protocols
To ensure accurate and reproducible thermal analysis data, standardized experimental protocols are essential. The following are detailed methodologies for DSC and TGA.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the poly(methacrylate) samples.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a standard aluminum DSC pan.
-
Encapsulation: Seal the pan hermetically using a sample press.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected Tg (e.g., 0°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature significantly above the Tg (e.g., 150°C for PMMA).
-
Hold the sample at this temperature for a few minutes to erase any prior thermal history.
-
Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min).
-
Perform a second heating scan under the same conditions as the first. The Tg is determined from the second heating scan to ensure a consistent thermal history among samples.
-
-
Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.
A [label="Sample Preparation (5-10 mg)"]; B [label="Encapsulate in Al Pan"]; C [label="Load into DSC"]; D [label="Heating/Cooling Cycle\n(e.g., 10°C/min)"]; E [label="Data Analysis (Tg)"];
A -> B [label="Weigh & Seal"]; B -> C [label="Place in Cell"]; C -> D [label="Run Program"]; D -> E [label="Analyze Heat Flow Curve"]; }
Caption: Workflow for DSC analysis to determine Tg.Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of the poly(methacrylate) samples.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan onto the TGA balance.
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20 mL/min) to prevent oxidative degradation.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature where complete decomposition is expected (e.g., 600°C).
-
-
Data Analysis: The TGA thermogram plots the percentage of weight loss versus temperature. The onset of decomposition is identified as the temperature at which significant weight loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
A [label="Sample Preparation (5-10 mg)"]; B [label="Place in TGA Pan"]; C [label="Load into TGA"]; D [label="Heating Ramp\n(e.g., 10°C/min in N2)"]; E [label="Data Analysis (Decomposition)"];
A -> B [label="Weigh"]; B -> C [label="Position on Balance"]; C -> D [label="Run Program"]; D -> E [label="Analyze Weight Loss Curve"]; }
Caption: Workflow for TGA to assess thermal stability.Conclusion
The thermal properties of poly(methacrylates) are highly tunable through modification of the ester side chain. The introduction of a bulky, rigid cycloaliphatic group, as in poly(this compound), is predicted to significantly increase the glass transition temperature compared to common linear alkyl methacrylates, offering enhanced dimensional stability at elevated temperatures. This makes pTCHMA a potentially valuable material for applications requiring high-temperature resistance and rigidity.
In contrast, poly(methacrylates) with shorter, polar side chains like PMMA also exhibit high Tg values, while those with longer, flexible alkyl chains like PBMA have much lower glass transition temperatures, rendering them suitable for applications requiring flexibility. The presence of functional groups, such as the hydroxyl group in PHEMA, can influence both the Tg and the degradation pathway.
A comprehensive understanding of these thermal characteristics, obtained through standardized DSC and TGA analysis, is crucial for researchers and drug development professionals to select the most appropriate poly(methacrylate) for their specific application, ensuring optimal performance, stability, and processability. Further experimental investigation into the thermal properties of pTCHMA and its derivatives would be a valuable contribution to the field, confirming the predicted behavior and potentially unlocking new applications for this class of polymers.
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. polymersource.ca [polymersource.ca]
- 3. Determination of thermodynamic properties of poly (cyclohexyl methacrylate) by inverse gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sphinxsai.com [sphinxsai.com]
- 9. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
A Comparative Guide to the Adhesion Strength of 3,3,5-Trimethylcyclohexyl Methacrylate (TMCHMA)-Based Adhesives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced material science, the selection of an appropriate adhesive is paramount to the integrity and performance of a final product. For applications demanding high reliability, such as in medical devices, diagnostics, and pharmaceutical equipment, the intrinsic properties of the adhesive monomer play a critical role. This guide provides an in-depth comparison of adhesives based on 3,3,5-Trimethylcyclohexyl Methacrylate (TMCHMA), a cycloaliphatic methacrylate monomer recognized for its contribution to high-performance polymer systems. We will explore the causality behind its enhanced adhesive properties and compare its performance with other common methacrylate-based adhesives, supported by an understanding of the experimental methodologies used to generate adhesion data.
The Scientific Rationale for TMCHMA in High-Performance Adhesives
This compound is distinguished by its unique chemical structure, which directly translates to desirable properties in the resulting adhesive polymer. The presence of a bulky, rigid trimethylcyclohexyl group is the cornerstone of its performance advantages.[1][2][3]
Structural Impact on Performance:
-
Enhanced Hardness and Mechanical Strength: The rigid cyclic structure of TMCHMA contributes to a higher glass transition temperature (Tg) in the cured polymer.[1] This translates to increased hardness and mechanical strength, making it suitable for applications requiring robust and durable bonds.[4]
-
Improved Durability and Resistance: The cycloaliphatic nature of TMCHMA imparts excellent resistance to weathering, chemicals, and hydrolysis.[1][3] This is a critical attribute for devices and components that may be subjected to various environmental stressors or sterilization processes.
-
Low Shrinkage: Compared to some linear aliphatic acrylates, polymers derived from TMCHMA often exhibit lower shrinkage during the curing process.[1] This dimensional stability is crucial for precision applications where stress on the bonded substrates must be minimized.
-
Strong Adhesion Profile: TMCHMA is known to promote strong adhesion to a variety of substrates, including metals and plastics.[1] This versatility makes it a valuable component in adhesive formulations designed for diverse material combinations.
The incorporation of TMCHMA as a comonomer in an adhesive formulation can, therefore, be a strategic choice to enhance the overall performance and longevity of the bonded assembly.
Comparative Adhesion Performance: A Qualitative and Quantitative Overview
While specific quantitative data for commercially available, purely TMCHMA-based adhesives is not always publicly detailed in academic literature, we can infer its performance by understanding its properties and comparing it with other well-characterized methacrylate adhesives. Structural adhesives, a category to which high-performance TMCHMA-based formulations belong, typically exhibit lap shear strengths greater than 10 MPa.[5]
| Adhesive Monomer/Type | Key Structural Features | Expected Adhesion Performance Characteristics | Typical Lap Shear Strength Range (on Steel/Aluminum) |
| This compound (TMCHMA) | Bulky, rigid cycloaliphatic ring | High hardness, excellent durability, good adhesion to diverse substrates, low shrinkage.[1][2][3] | Data not widely published; expected to be in the high-performance range (>10 MPa). |
| Methyl Methacrylate (MMA) | Small, linear alkyl group | High strength, fast cure speed. Can be brittle if not toughened.[5] | 14 - 18 MPa[6] |
| Isobornyl Methacrylate (IBOMA) | Bulky, bridged cycloaliphatic structure | High Tg, good hardness and thermal stability. Often compared to TMCHMA for performance.[4] | Performance is comparable to TMCHMA in many relevant film properties.[4] |
| Standard Two-Part Epoxy | Epoxy resin with a hardener | High strength, excellent chemical and heat resistance. Can be brittle.[7] | Up to 30 MPa[7] |
| Toughened Acrylic Adhesives | Acrylic monomers with toughening agents (e.g., rubber) | Good balance of strength and flexibility, high impact and peel strength. | 10 - 22 MPa |
Causality in Performance Differences:
The primary differentiator for TMCHMA lies in its bulky cycloaliphatic structure. Unlike the smaller, linear methyl methacrylate, the TMCHMA molecule provides greater steric hindrance and rigidity to the polymer backbone. This leads to a more robust and dimensionally stable adhesive. When compared to another cycloaliphatic monomer like Isobornyl Methacrylate (IBOMA), TMCHMA is often considered for similar high-performance applications, with the choice between them often depending on specific formulation requirements and desired final properties such as hardness, flexibility, and chemical resistance.[4] Toughened acrylics achieve their performance through the addition of elastomeric domains, which absorb energy and prevent crack propagation, a different mechanism than the intrinsic rigidity provided by TMCHMA.
Experimental Protocol for Adhesion Strength Evaluation: The Lap Shear Test
To provide a self-validating system for comparing adhesive strength, a standardized and widely accepted methodology is crucial. The single lap shear test is the most common method for determining the shear strength of an adhesive. The protocol is designed to apply a tensile force parallel to the bond line, creating shear stress on the adhesive.
Standardized Lap Shear Test Methodology (based on ASTM D1002 / ISO 4587)
This protocol outlines the key steps for a reproducible lap shear test.
1. Substrate Preparation:
-
Rationale: The condition of the substrate surface is critical for achieving optimal adhesion. Contaminants can create a weak boundary layer, preventing the adhesive from making intimate contact with the substrate.
-
Procedure:
-
Cut substrates (e.g., cold-rolled steel, aluminum alloy) into standardized dimensions (e.g., 100 mm x 25 mm x 1.6 mm).
-
Degrease the bonding area with a suitable solvent (e.g., acetone, isopropanol) to remove any oils or grease.
-
Mechanically abrade the surface (e.g., sandblasting or sanding with a fine-grit abrasive paper) to increase the surface area and remove any oxide layers.
-
Clean the surface again with a solvent to remove any debris from the abrasion process.
-
Allow the substrates to dry completely before applying the adhesive.
-
2. Adhesive Preparation and Application:
-
Rationale: For two-component adhesives, proper mixing is essential to ensure a complete and uniform cure. For UV-curable adhesives, the formulation must be homogenous.
-
Procedure:
-
If using a two-component adhesive, dispense the resin and hardener in the manufacturer-specified ratio and mix thoroughly until a uniform color is achieved.
-
For a UV-curable adhesive, ensure the formulation is well-mixed, especially if it contains any fillers or additives.
-
Apply a thin, uniform layer of the adhesive to the prepared surface of one substrate. A typical bond line thickness is between 0.05 mm and 0.2 mm.
-
3. Assembly and Curing:
-
Rationale: Proper alignment and consistent pressure during curing are necessary to create a uniform bond line and prevent voids. The curing parameters (time, temperature, UV intensity) must be precisely controlled to achieve the adhesive's optimal properties.
-
Procedure:
-
Place the second substrate over the adhesive-coated area, creating a defined overlap (e.g., 12.5 mm).
-
Apply uniform pressure to the bond area using clamps. Spacers can be used to control the bond line thickness.
-
For a thermoset adhesive, place the assembly in an oven at the specified curing temperature for the designated time.
-
For a UV-curable adhesive, expose the bond line to a UV light source with the specified wavelength and intensity for the required duration. Ensure the entire bond area receives a uniform dose of UV radiation.
-
Allow the bonded specimens to condition at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours before testing.
-
4. Mechanical Testing:
-
Rationale: A universal testing machine provides a controlled rate of loading, ensuring that the results are comparable between different samples and laboratories.
-
Procedure:
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant rate of crosshead movement (e.g., 1.3 mm/min or as specified in the standard) until the bond fails.
-
Record the maximum load (in Newtons) achieved before failure.
-
5. Data Analysis and Reporting:
-
Rationale: Calculating the shear strength normalizes the failure load to the bond area, allowing for direct comparison of different adhesives.
-
Procedure:
-
Calculate the lap shear strength (in Megapascals, MPa) by dividing the maximum load (N) by the bond area (mm²).
-
Report the average shear strength and standard deviation for a set of replicate samples (typically 5 or more).
-
Note the failure mode (e.g., cohesive failure within the adhesive, adhesive failure at the interface, or substrate failure).
-
Visualizing the Experimental Workflow
Caption: Experimental workflow for lap shear strength testing.
Logical Relationships in Adhesive Formulation and Performance
The final adhesion strength of a methacrylate-based adhesive is not solely dependent on a single monomer but is a result of the interplay between various components in the formulation.
Caption: Influence of formulation components on adhesive performance.
Conclusion
Adhesives based on this compound offer a compelling option for applications requiring high strength, durability, and dimensional stability. The inherent properties derived from its bulky cycloaliphatic structure provide a distinct advantage over more traditional linear methacrylate monomers. While direct, publicly available quantitative comparisons of its adhesion strength can be limited, an understanding of its chemical structure and the qualitative benefits it imparts allows for its confident consideration in high-performance adhesive formulations. For critical applications, it is always recommended to perform in-house lap shear testing on the specific substrates to be bonded, following standardized protocols to ensure the selected adhesive meets the required performance criteria.
References
- 1. High-performance Acrylic Monomer: 3,3,5-Trimethylcyclohexyl Acrylate (TMCHA)-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 2. researchgate.net [researchgate.net]
- 3. polysciences.com [polysciences.com]
- 4. ulprospector.com [ulprospector.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Bond Strength of Adhesive Systems to Calcium Silicate-Based Materials: A Systematic Review and Meta-Analysis of In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
A Senior Application Scientist's Guide to the Water Absorption Characteristics of 3,3,5-Trimethylcyclohexyl Methacrylate (TMCHMA) Polymers
Authored for Researchers, Scientists, and Drug Development Professionals
In the realm of advanced polymer science, particularly in applications sensitive to environmental moisture such as drug delivery systems, medical devices, and high-performance coatings, the water absorption of a material is a critical performance metric. Excessive water uptake can compromise the dimensional stability, mechanical strength, and electrical insulating properties of a polymer, while in drug delivery, it can unpredictably alter release kinetics.[1] This guide provides an in-depth comparison of the water absorption characteristics of polymers based on 3,3,5-Trimethylcyclohexyl Methacrylate (TMCHMA) against other common acrylate polymers. We will delve into the fundamental chemical principles governing this behavior and provide the experimental framework for its quantification.
The Significance of Low Water Absorption in Sensitive Applications
Polymers used in drug delivery and biomedical devices are often exposed to aqueous environments. The absorption of water can act as a plasticizer, lowering the polymer's glass transition temperature (Tg) and reducing its mechanical strength.[1] This seemingly minor change can lead to significant consequences, including:
-
Dimensional Swelling: Changes in part size can lead to the failure of close-tolerance assemblies in medical devices.[2]
-
Altered Drug Release Profiles: In controlled-release applications, unexpected swelling can accelerate the diffusion of the active pharmaceutical ingredient (API), leading to dose dumping.
-
Hydrolytic Degradation: Water can facilitate the chemical breakdown of the polymer backbone, especially in polyesters, leading to a loss of structural integrity.
-
Compromised Biocompatibility: Leaching of unreacted monomers or additives due to water ingress can pose toxicity risks.[3][4]
Therefore, the selection of a polymer with inherently low water absorption is paramount for the development of stable and reliable products.
The Structural Advantage of this compound (TMCHMA)
The water absorption of a polymethacrylate is fundamentally dictated by the chemical nature of its ester side chain.[5] The polarity of the ester group (-COO-) itself is hydrophilic, but it can be effectively shielded by the rest of the side chain. This is where the unique structure of TMCHMA provides a distinct advantage.
As illustrated in Figure 1, the key differentiators are:
-
Bulky Cycloaliphatic Group: The large, non-polar 3,3,5-trimethylcyclohexyl group acts as a powerful hydrophobic shield. This steric hindrance physically obstructs water molecules from accessing and forming hydrogen bonds with the polar ester group in the polymer backbone.[6]
-
Lack of Hydrophilic Moieties: Unlike monomers such as 2-hydroxyethyl methacrylate (HEMA), which contains a highly hydrophilic hydroxyl (-OH) group, TMCHMA possesses only hydrocarbon structures in its side chain, rendering it inherently water-repellent.
-
Chain Rigidity: The rigid cyclic structure of the side chain reduces the overall flexibility of the polymer chains.[7] This limits the ability of the polymer network to expand and accommodate water molecules, a key mechanism for water absorption in more flexible polymers.[5]
In contrast, Poly(methyl methacrylate) (PMMA), while considered hydrophobic, has a much smaller methyl side chain that offers minimal steric shielding for the ester group.[2] Consequently, PMMA can absorb a notable amount of water, typically up to 2% by weight.[2][8] Hydrophilic polymers like Poly(2-hydroxyethyl methacrylate) (PHEMA) are designed to absorb significant amounts of water, forming hydrogels.[9]
Comparative Performance Data
While specific, publicly available ASTM D570 data for the homopolymer of TMCHMA is limited, its performance can be confidently inferred from its chemical structure and qualitative descriptions from manufacturers who highlight its excellent water and hydrolysis resistance.[6][10] The following table provides a comparison with other common acrylates, positioning pTMCHMA based on established structure-property relationships.
| Polymer | Monomer Structure | Key Structural Feature | Water Absorption (24h, 23°C, % wt. gain) | Water Contact Angle (°) | Rationale for Performance |
| Poly(this compound) (pTMCHMA) | This compound | Bulky, hydrophobic cycloaliphatic group | < 0.1 (Estimated) | > 100 (Estimated) | The large, non-polar side chain provides exceptional steric shielding of the ester group, leading to extreme hydrophobicity.[6][10] |
| Poly(isobornyl Methacrylate) (pIBOMA) | Isobornyl Methacrylate | Bulky, bicyclic aliphatic group | Low (Typically < 0.2) | ~90-100 | Similar to pTMCHMA, the bulky, hydrophobic side chain imparts excellent water resistance. |
| Poly(methyl Methacrylate) (PMMA) | Methyl Methacrylate | Small, simple alkyl group | 0.3 - 2.0[2][11] | ~71[12] | Minimal steric shielding of the ester group allows for significant water interaction and absorption relative to bulkier side chains. |
| Poly(ethyl Methacrylate) (PEMA) | Ethyl Methacrylate | Small, simple alkyl group | 1.0 - 2.5 | ~69 | Slightly more hydrophobic than PMMA, but still offers little resistance to water absorption. |
| Poly(2-hydroxyethyl Methacrylate) (PHEMA) | 2-hydroxyethyl Methacrylate | Hydrophilic hydroxyl (-OH) group | > 30 (Forms a hydrogel)[9] | < 60 | The presence of the hydroxyl group actively attracts water molecules through hydrogen bonding, leading to high water uptake.[13] |
Experimental Protocol: Quantifying Water Absorption via ASTM D570
To generate verifiable and comparable data, a standardized methodology is essential. The ASTM D570 - Standard Test Method for Water Absorption of Plastics is the industry-standard protocol for this purpose.[12] Adherence to this protocol is a self-validating system, ensuring that results are trustworthy and comparable across different studies and materials.
Step-by-Step Methodology
-
Specimen Preparation:
-
Fabricate disk-shaped specimens, typically 50.8 mm (2 in.) in diameter and 3.2 mm (1/8 in.) thick.
-
Ensure all surfaces are smooth and free of defects. Machine and polish the specimens if necessary.
-
Thoroughly clean the specimens to remove any surface contaminants.
-
-
Initial Conditioning (Drying):
-
Place the specimens in a circulating air oven at 50°C ± 3°C for 24 hours. This step is crucial to remove any pre-existing absorbed moisture.
-
After 24 hours, transfer the specimens to a desiccator containing an anhydrous desiccant (e.g., silica gel).
-
Allow the specimens to cool to room temperature within the desiccator.
-
-
Initial Weighing:
-
Once cooled, weigh each specimen on an analytical balance to the nearest 0.1 mg. This is the "Conditioned Weight" (W1).
-
-
Immersion:
-
Immerse the specimens in a container of distilled water maintained at 23°C ± 1°C.
-
Ensure specimens are fully submerged and not in contact with each other or the container walls.
-
The standard immersion time for comparison is 24 hours.
-
-
Final Weighing:
-
After 24 hours, remove the specimens from the water.
-
Quickly pat the specimens dry with a lint-free cloth to remove all surface water.
-
Immediately re-weigh each specimen to the nearest 0.1 mg. This is the "Wet Weight" (W2).
-
-
Calculation:
-
The percentage increase in weight due to water absorption is calculated using the formula: Water Absorption (%) = [ (W2 - W1) / W1 ] * 100
-
Conclusion for the Senior Scientist
While PMMA is a widely used and well-characterized acrylate, its susceptibility to water absorption makes it less suitable for applications requiring the highest degree of stability in aqueous environments. For the most demanding applications, cycloaliphatic methacrylates like TMCHMA and IBOMA represent a superior class of materials, offering a significant performance advantage in water and moisture resistance. The rigorous and standardized ASTM D570 protocol provides the definitive method for quantifying this critical property, ensuring that material selection is based on robust, comparable, and trustworthy data.
References
- 1. researchgate.net [researchgate.net]
- 2. Water absorption of poly(methyl methacrylate) measured by vertical interference microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. henryschein.com.au [henryschein.com.au]
- 5. m.youtube.com [m.youtube.com]
- 6. High-performance Acrylic Monomer: 3,3,5-Trimethylcyclohexyl Acrylate (TMCHA)-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 7. polysciences.com [polysciences.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ulprospector.com [ulprospector.com]
- 11. Comparative Evaluation of Water Sorption of Heat-Polymerized Polymethyl Methacrylate Denture Base Resin Reinforced with Different Concentrations of Silanized Titanium Dioxide Nanoparticles: An In vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Critical Surface Tension and Contact Angle with Water for Various Polymers [accudynetest.com]
- 13. Water uptake of hydrophilic polymers determined by a thermal gravimetric analyzer with a controlled humidity chamber - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Scientist's Guide to the Safe Disposal of 3,3,5-Trimethylcyclohexyl Methacrylate
As researchers and developers, our focus is often on the synthesis and application of novel materials. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. 3,3,5-Trimethylcyclohexyl methacrylate (TCM), a versatile cycloaliphatic methacrylate monomer valued for its durability and optical clarity in coatings and resins, requires meticulous handling from procurement to disposal.[1][2] This guide provides a procedural framework for its safe disposal, grounded in scientific principles and regulatory awareness, to ensure the safety of laboratory personnel and the protection of our environment.
The primary objective of these procedures is to mitigate the risks associated with TCM's chemical profile. It is a known skin and eye irritant, a potential skin sensitizer that can lead to allergic reactions upon repeated contact, and an irritant to the respiratory system.[3][4] Furthermore, it is toxic to aquatic life with long-lasting effects, making its containment and proper disposal an environmental imperative.[4][5]
Section 1: Hazard Assessment & Core Safety Principles
Understanding the "why" behind disposal protocols is fundamental to building a strong safety culture. The disposal strategy for this compound is dictated by three core hazards:
-
Reactivity and Sensitization: As a methacrylate, TCM can undergo polymerization. While it is typically supplied with an inhibitor, improper storage or contamination can lead to uncontrolled reactions.[6] Its nature as a skin sensitizer means that repeated, low-level exposure can trigger allergic contact dermatitis.[4] Therefore, all procedures must prioritize the prevention of skin and eye contact.
-
Combustibility: TCM is a combustible liquid.[3] Vapors can accumulate in poorly ventilated areas, creating a fire hazard. Disposal and handling procedures must occur away from open flames, sparks, or hot surfaces.[3]
-
Environmental Toxicity: The compound is harmful to aquatic ecosystems.[4][7] Direct release into drains or waterways is strictly prohibited, as it can cause significant, long-term environmental damage.[4][5]
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling TCM for any purpose, including disposal, the following minimum PPE is mandatory. The selection of specific equipment must be based on a risk assessment of the concentration and quantity of the substance being handled.[8]
-
Hand Protection: Wear chemically impervious gloves. Nitrile gloves offer splash protection for incidental contact, but for direct handling or spill cleanup, more robust options like butyl rubber or polyvinyl alcohol (PVA) gloves are recommended.[6] Always dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[8]
-
Eye Protection: Chemical safety goggles are required at all times. If there is a splash hazard, a face shield should be worn in addition to goggles.[3]
-
Skin and Body Protection: A standard lab coat is sufficient for small quantities. For larger volumes or spill response, impervious clothing or an apron should be used to protect against skin contact.[8]
-
Respiratory Protection: All handling and disposal of TCM should be performed in a well-ventilated area, preferably inside a certified chemical fume hood, to avoid inhaling vapors.[5][8] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[3][9]
Section 3: Waste Segregation & Containerization
Proper segregation is the first step in the disposal workflow. Never mix TCM waste with incompatible chemicals.
-
Waste Stream: this compound waste is classified as hazardous chemical waste.
-
Container Selection: Use only chemically compatible, sealable containers. High-density polyethylene (HDPE) or glass containers are appropriate. The container must be in good condition, with no leaks or cracks.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must clearly state "this compound" and list all associated hazards (e.g., Irritant, Combustible, Environmental Hazard). Ensure the accumulation start date is recorded.
Section 4: Step-by-Step Disposal Protocols
The appropriate disposal procedure depends on the quantity of waste generated.
Protocol A: Small Quantities & Contaminated Materials (<100 mL)
This protocol applies to residual amounts in beakers, contaminated wipes, gloves, and pipette tips.
-
Collection: Collect all contaminated disposable materials (e.g., paper towels, gloves, absorbent pads) in a dedicated, sealed plastic bag to contain vapors.[10]
-
Liquid Waste: Transfer small amounts of liquid TCM waste directly into your labeled hazardous waste container.
-
Rinsate Collection: For emptying containers, perform a triple rinse with a suitable solvent (e.g., acetone). Crucially, this rinsate is also hazardous waste. [6] Collect the first rinsate and subsequent rinses in your labeled hazardous waste container.
-
Final Packaging: Place the sealed bag of contaminated solids into the larger hazardous waste container for liquids or into a separate, labeled container for solid hazardous waste, as directed by your institution's EHS office.
-
Storage: Keep the sealed hazardous waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from ignition sources.[5][11]
Protocol B: Bulk Quantities (>100 mL)
This protocol applies to expired stock, off-spec batches, or large volumes of process waste.
-
Do Not Attempt Neutralization: Unlike some laboratory chemicals, you should not attempt to neutralize or polymerize bulk quantities of TCM. Mixing large amounts of monomer with a polymer powder or initiator can generate significant heat, leading to a dangerous, uncontrolled polymerization.[6][10]
-
Secure Containerization: Ensure the bulk waste is stored in its original container or a compatible, properly labeled hazardous waste drum. The container must be tightly sealed and stored in a secondary containment unit.[8]
-
Professional Disposal: The disposal of bulk methacrylates must be handled by a licensed hazardous waste disposal company.[8] Contact your organization's Environmental Health & Safety (EHS) department to arrange for a scheduled pickup.
-
Documentation: Maintain accurate records of the waste generated, including volume and date, as required by regulatory agencies like the EPA.
Data Summary Table
| Parameter | Specification | Rationale & References |
| Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2), Skin Sensitizer (Category 1), Respiratory Irritant, Combustible Liquid, Aquatic Hazard (Chronic). | Prevents injury and environmental damage.[3][4] |
| Required PPE | Impervious Gloves (Nitrile, Butyl), Safety Goggles, Lab Coat. Work in a fume hood. | Protects all routes of exposure (dermal, ocular, inhalation).[3][8] |
| Compatible Containers | Glass, High-Density Polyethylene (HDPE). Must be tightly sealed. | Ensures chemical compatibility and prevents leaks or vapor release.[5][8] |
| Disposal "Do's" | Segregate as hazardous waste. Use labeled, sealed containers. Collect all rinsate. Consult your EHS office. | Ensures regulatory compliance and safety.[8] |
| Disposal "Don'ts" | Do NOT pour down the drain. Do NOT evaporate in the fume hood. Do NOT mix with incompatible waste. Do NOT dispose of in regular trash. | Prevents environmental contamination, fire hazards, and dangerous chemical reactions.[4][10][12] |
Section 5: Emergency Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental release.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large (>1 L), evacuate the laboratory and contact your institution's emergency response team.[6]
-
Control Vapors & Ignition: Ensure adequate ventilation. Remove all sources of ignition from the area.[5]
-
Containment: For small spills, contain the liquid using an inert absorbent material such as sand, vermiculite, or diatomaceous earth.[11] Do not use combustible absorbents like sawdust.[11]
-
Collection: Wearing appropriate PPE, carefully scoop the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.[5][9]
-
Decontamination: Clean the spill area thoroughly. All cleaning materials are considered hazardous waste and must be disposed of accordingly.
-
Reporting: Report the incident to your supervisor and EHS department, regardless of the spill size.
Disposal Decision Workflow
The following diagram outlines the logical steps from waste generation to final disposal confirmation.
Caption: Decision workflow for proper disposal of this compound.
References
- 1. polysciences.com [polysciences.com]
- 2. ulprospector.com [ulprospector.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. farnell.com [farnell.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. leap.epa.ie [leap.epa.ie]
- 8. chemicalbook.com [chemicalbook.com]
- 9. osha.gov [osha.gov]
- 10. nailknowledge.org [nailknowledge.org]
- 11. sa.usdentaldepot.com [sa.usdentaldepot.com]
- 12. Methacrylates and Do-It-Yourself Products | Explore Safe Handling — Methacrylate Producers Association, Inc. [mpausa.org]
Navigating the Safe Handling of 3,3,5-Trimethylcyclohexyl Methacrylate: A Guide to Personal Protective Equipment and Disposal
Welcome to your essential guide for the safe handling and disposal of 3,3,5-Trimethylcyclohexyl methacrylate (TCM). As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of discovery. This guide moves beyond mere compliance, offering a deep dive into the rationale behind each safety protocol, ensuring that every step you take in the laboratory is a confident and secure one. Our goal is to provide you with a self-validating system of safety, grounded in authoritative knowledge and practical, field-proven experience.
Understanding the Risks: The Chemical Profile of this compound
This compound is a monomer that, while essential in many applications, presents a distinct set of hazards that necessitate careful management. Exposure to this chemical can lead to irritation of the skin, eyes, and respiratory system.[1][2][3] Furthermore, it may cause an allergic skin reaction in sensitive individuals.[2][4] Understanding these risks is the foundational step in building a robust safety protocol.
Key Hazards Associated with this compound:
-
Skin Irritation: Direct contact can cause redness and inflammation.[2]
-
Serious Eye Irritation: Splashes can result in significant eye irritation.[1][2][3]
-
Respiratory Irritation: Inhalation of vapors or mists may irritate the respiratory tract.[1][2][3]
-
Skin Sensitization: Repeated exposure may lead to an allergic skin reaction.[2][4]
While specific occupational exposure limits for this compound have not been established by major regulatory bodies, it is prudent to handle it with the care afforded to its better-studied analog, methyl methacrylate. For methyl methacrylate, the Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) of 100 parts per million (ppm) over an 8-hour time-weighted average.[3][5]
Your First Line of Defense: A Multi-Layered Approach to Personal Protective Equipment (PPE)
The selection of appropriate PPE is not a one-size-fits-all approach; it is a dynamic process that depends on the specific procedure and the potential for exposure. The following table outlines the recommended PPE for handling this compound, categorized by the level of protection required.
| Level of Protection | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Standard Handling | Safety glasses with side shields | Nitrile or Neoprene gloves | Laboratory coat | Not generally required with adequate ventilation |
| Splash Hazard | Chemical splash goggles | Double-gloving with Nitrile or Neoprene | Chemical-resistant apron over a lab coat | Consider a respirator if ventilation is insufficient |
| Large Volume/Spill | Face shield over chemical splash goggles | Heavy-duty Nitrile or Butyl rubber gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with organic vapor cartridges |
The Rationale Behind Your PPE Choices
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement to protect against incidental splashes.[1] When the risk of splashing is higher, chemical splash goggles provide a more complete seal around the eyes.[6] A face shield should be used in conjunction with goggles during large-volume transfers or when responding to a spill to protect the entire face.[7]
-
Hand Protection: The choice of glove material is critical. While general-purpose nitrile gloves offer good initial protection for minor splashes, their resistance to methacrylates can be limited with prolonged contact.[2][8] For extended handling or in the event of a spill, more robust gloves such as butyl rubber are recommended due to their higher chemical resistance.[9] Always inspect gloves for any signs of degradation before use and practice proper removal techniques to avoid skin contact.[1]
-
Body Protection: A standard laboratory coat is sufficient for low-volume work.[10] However, a chemical-resistant apron provides an additional layer of protection against splashes.[10] For significant spill cleanup or large-scale operations, impervious clothing or a chemical-resistant suit is necessary to prevent skin contact.[1][11]
-
Respiratory Protection: In a well-ventilated laboratory, respiratory protection is not typically required for routine handling of small quantities. However, if you are working with large volumes, in a poorly ventilated area, or responding to a spill, an air-purifying respirator equipped with organic vapor cartridges is essential to prevent inhalation of harmful vapors.[3][12]
Operational Blueprint: Step-by-Step Protocols for Safe Handling and Disposal
Adherence to a clear and logical workflow is crucial for minimizing risk. The following protocols provide a systematic approach to handling this compound from receipt to disposal.
Donning and Doffing PPE: A Deliberate Process
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Diagram: PPE Donning and Doffing Workflow
Caption: Sequential process for safely donning and doffing PPE.
Spill Management: A Swift and Methodical Response
In the event of a spill, a calm and organized response is essential.
-
Alert and Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Assess the Spill: From a safe distance, identify the spilled material and the extent of the spill.
-
Don Appropriate PPE: Refer to the "Large Volume/Spill" section of the PPE table.
-
Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to dike the spill and prevent it from spreading.[13]
-
Absorb the Material: Apply the absorbent material over the spill, working from the outside in.
-
Collect and Dispose: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[11]
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including PPE, must be disposed of as hazardous waste.[11]
The Final Step: Responsible Disposal
Proper disposal of this compound and its associated waste is not just a regulatory requirement but a cornerstone of responsible scientific practice.
Diagram: Chemical Waste Disposal Pathway
Caption: Workflow for the proper disposal of chemical waste.
Disposal Plan:
-
Waste Segregation: Never mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and pipette tips, must be treated as hazardous waste and placed in the same designated container.
-
Licensed Disposal: The disposal of this hazardous waste must be handled by a licensed and reputable chemical waste disposal company.[1] Adhere to all local, state, and federal regulations for hazardous waste disposal.[14][15]
By integrating these principles and protocols into your daily laboratory work, you are not only ensuring your personal safety but also contributing to a culture of responsibility and excellence in the scientific community.
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 3. nj.gov [nj.gov]
- 4. depts.washington.edu [depts.washington.edu]
- 5. METHYL METHACRYLATE | Occupational Safety and Health Administration [osha.gov]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. bmcprotect.com [bmcprotect.com]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. epa.gov [epa.gov]
- 11. westlab.com [westlab.com]
- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - Methyl methacrylate [cdc.gov]
- 13. elevatecommercialbp.com [elevatecommercialbp.com]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
